molecular formula C23H29NO5 B1663994 21-Desacetyldeflazacort CAS No. 13649-57-5

21-Desacetyldeflazacort

Número de catálogo: B1663994
Número CAS: 13649-57-5
Peso molecular: 399.5 g/mol
Clave InChI: KENSGCYKTRNIST-RVUAFKSESA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

21-Desacetyl Deflazacort is a significant metabolite of the corticosteroid deflazacort. This compound is offered in high purity for research applications, particularly in pharmaceutical and analytical studies. The molecular formula for 21-Desacetyl Deflazacort is C23H29NO5 . It is identified under CAS Registry Number 13649-57-5 . As an active form of the parent drug, it is of high interest for studying the pharmacokinetics, metabolic pathways, and mechanism of action of deflazacort. Researchers utilize this compound and its deuterated variants (like D5) as critical reference standards in bioanalytical methods such as LC-MS/MS for the quantitative determination of the drug and its metabolites in biological samples . This helps in understanding drug bioavailability, bioequivalence, and metabolic stability. The product is intended for research and development purposes only and is not approved for diagnostic or therapeutic use. It is strictly for laboratory use and is not intended for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

(1S,2S,4R,8S,9S,11S,12S,13R)-11-hydroxy-8-(2-hydroxyacetyl)-6,9,13-trimethyl-5-oxa-7-azapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,14,17-trien-16-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29NO5/c1-12-24-23(18(28)11-25)19(29-12)9-16-15-5-4-13-8-14(26)6-7-21(13,2)20(15)17(27)10-22(16,23)3/h6-8,15-17,19-20,25,27H,4-5,9-11H2,1-3H3/t15-,16-,17-,19+,20+,21-,22-,23+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KENSGCYKTRNIST-RVUAFKSESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2(C(O1)CC3C2(CC(C4C3CCC5=CC(=O)C=CC45C)O)C)C(=O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=N[C@@]2([C@H](O1)C[C@@H]3[C@@]2(C[C@@H]([C@H]4[C@H]3CCC5=CC(=O)C=C[C@]45C)O)C)C(=O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201043063
Record name 21-Desacetyldeflazacort
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201043063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

399.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13649-57-5
Record name Deacetyldeflazacort
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13649-57-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 21-Desacetyldeflazacort
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013649575
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 21-Desacetyldeflazacort
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201043063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 21-DESACETYLDEFLAZACORT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T1LWN33J2P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

In-Depth Technical Guide to the Biological Activity of 21-Desacetyldeflazacort

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

21-Desacetyldeflazacort (21-desDFZ) is the primary active metabolite of the corticosteroid prodrug, deflazacort (B1670188). Following administration, deflazacort is rapidly converted to 21-desDFZ, which exerts potent anti-inflammatory and immunosuppressive effects. This technical guide provides a comprehensive overview of the biological activity of 21-desDFZ, including its mechanism of action, quantitative biological data, detailed experimental protocols, and key signaling pathways.

Mechanism of Action

This compound functions as a glucocorticoid receptor (GR) agonist. Its mechanism of action follows the classical pathway of corticosteroid signaling. Upon entering the cell, 21-desDFZ binds to the cytosolic GR, which is part of a multiprotein complex. This binding induces a conformational change in the receptor, leading to its dissociation from the complex and translocation into the nucleus.

Once in the nucleus, the 21-desDFZ-GR complex can modulate gene expression in two primary ways:

  • Transactivation: The complex binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes. This binding upregulates the transcription of anti-inflammatory genes, such as those encoding for annexin (B1180172) A1 (lipocortin-1) and inhibitors of nuclear factor kappa B (IκB).

  • Transrepression: The complex can interfere with the activity of pro-inflammatory transcription factors, such as nuclear factor kappa B (NF-κB) and activator protein-1 (AP-1). This interference prevents the transcription of genes encoding pro-inflammatory cytokines, chemokines, and adhesion molecules.

The net effect of these actions is a broad suppression of the inflammatory and immune responses.

Quantitative Biological Activity Data

The biological activity of this compound has been quantified in various in vitro assays. The following table summarizes key quantitative data.

Assay TypeTarget/Cell TypeParameterValueReference
Glucocorticoid Receptor BindingHuman IM-9 Cell CytosolKi10 nMFDA
Glucocorticoid Receptor BindingRat Hippocampus and Liver CytosolIC50~60-68 nMde Kloet et al., 1994[1]
Lymphocyte Proliferation (PHA-stimulated)Human Peripheral Blood LymphocytesSuppression~19-53% at 120 nM - 60 µMLanghoff & Olgaard, 1986
Natural Killer (NK) Cell ActivityHuman Peripheral Blood LymphocytesSuppression~30-45% at 670 nM - 17 µMLanghoff & Olgaard, 1986

Experimental Protocols

Glucocorticoid Receptor Binding Assay (Competitive Binding)

This protocol is a generalized representation based on common methodologies for determining the binding affinity of a ligand to the glucocorticoid receptor.

Objective: To determine the inhibition constant (Ki) of this compound for the glucocorticoid receptor.

Materials:

  • IM-9 cells (human lymphoblastoid cell line)

  • Lysis buffer (e.g., Tris-HCl buffer with protease inhibitors)

  • Radiolabeled glucocorticoid (e.g., [³H]-dexamethasone)

  • Unlabeled this compound

  • Scintillation fluid and counter

Methodology:

  • Cytosol Preparation:

    • Harvest IM-9 cells and wash with cold phosphate-buffered saline (PBS).

    • Resuspend the cell pellet in lysis buffer and homogenize on ice.

    • Centrifuge the homogenate at high speed (e.g., 100,000 x g) to pellet cellular debris and obtain the cytosolic fraction (supernatant).

  • Binding Assay:

    • In a series of tubes, add a constant concentration of [³H]-dexamethasone and varying concentrations of unlabeled this compound to the cytosol preparation.

    • Include control tubes for total binding (only [³H]-dexamethasone) and non-specific binding (a large excess of unlabeled dexamethasone).

    • Incubate the tubes at 4°C for a sufficient time to reach equilibrium (e.g., 18-24 hours).

  • Separation of Bound and Free Ligand:

    • Separate the receptor-bound radioligand from the free radioligand using a method such as dextran-coated charcoal adsorption or gel filtration.

  • Quantification:

    • Measure the radioactivity of the bound fraction using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each concentration of this compound.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation.

Lymphocyte Proliferation Assay (PHA-Stimulated)

This protocol is based on the methods described by Langhoff and Olgaard (1986).

Objective: To assess the inhibitory effect of this compound on mitogen-stimulated lymphocyte proliferation.

Materials:

  • Human peripheral blood mononuclear cells (PBMCs)

  • RPMI-1640 medium supplemented with fetal calf serum (FCS)

  • Phytohaemagglutinin (PHA)

  • This compound

  • [³H]-thymidine

  • Cell harvester and liquid scintillation counter

Methodology:

  • Cell Preparation:

    • Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

    • Wash the cells and resuspend them in complete RPMI-1640 medium.

  • Cell Culture and Treatment:

    • Plate the PBMCs in a 96-well microtiter plate.

    • Add varying concentrations of this compound to the wells.

    • Stimulate the cells with an optimal concentration of PHA.

    • Include control wells with unstimulated cells and stimulated cells without the drug.

    • Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 72 hours.

  • Assessment of Proliferation:

    • Pulse the cultures with [³H]-thymidine for the final 18-24 hours of incubation.

    • Harvest the cells onto glass fiber filters using a cell harvester.

    • Measure the incorporation of [³H]-thymidine into the DNA using a liquid scintillation counter.

  • Data Analysis:

    • Express the results as counts per minute (CPM).

    • Calculate the percentage of inhibition of proliferation for each concentration of this compound compared to the stimulated control.

Natural Killer (NK) Cell Cytotoxicity Assay

This protocol is based on the methods described by Langhoff and Olgaard (1986).

Objective: To evaluate the effect of this compound on the cytotoxic activity of natural killer cells.

Materials:

  • Human peripheral blood mononuclear cells (PBMCs) as effector cells

  • K562 cells (a human erythroleukemic cell line sensitive to NK cell-mediated lysis) as target cells

  • ⁵¹Cr (sodium chromate)

  • RPMI-1640 medium

  • This compound

  • Gamma counter

Methodology:

  • Target Cell Labeling:

    • Label the K562 target cells with ⁵¹Cr by incubating them with sodium chromate.

    • Wash the labeled cells to remove excess ⁵¹Cr.

  • Cytotoxicity Assay:

    • Co-culture the ⁵¹Cr-labeled K562 target cells with PBMCs (effector cells) at various effector-to-target (E:T) ratios in a 96-well plate.

    • Add varying concentrations of this compound to the co-culture.

    • Include control wells for spontaneous release (target cells only) and maximum release (target cells with a lysing agent like Triton X-100).

    • Incubate the plate for 4 hours at 37°C.

  • Measurement of Cytotoxicity:

    • Centrifuge the plate and collect the supernatant.

    • Measure the amount of ⁵¹Cr released into the supernatant using a gamma counter.

  • Data Analysis:

    • Calculate the percentage of specific lysis using the following formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

    • Determine the effect of this compound on NK cell activity by comparing the specific lysis in the presence and absence of the drug.

Signaling Pathways and Experimental Workflows

Glucocorticoid Receptor Signaling Pathway

Glucocorticoid_Receptor_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Desacetyldeflazacort This compound GR_complex GR-Hsp90 Complex Desacetyldeflazacort->GR_complex Binds to GR GR_active Active GR GR_complex->GR_active Conformational Change & Hsp90 Dissociation GR_dimer GR Dimer GR_active->GR_dimer Dimerization cluster_nucleus cluster_nucleus GR_active->cluster_nucleus Translocation GRE Glucocorticoid Response Element (GRE) GR_dimer->GRE Binds to GRE NFkB_AP1 NF-κB / AP-1 GR_dimer->NFkB_AP1 Tethering/Inhibition Anti_inflammatory_genes Anti-inflammatory Gene Transcription (e.g., Annexin A1, IκBα) GRE->Anti_inflammatory_genes Transactivation Pro_inflammatory_genes Pro-inflammatory Gene Transcription (e.g., Cytokines, Chemokines) NFkB_AP1->Pro_inflammatory_genes Transrepression Immunosuppressive_Activity_Workflow cluster_setup Experimental Setup cluster_assays Assays cluster_analysis Data Analysis PBMC_isolation Isolate Human PBMCs Cell_culture Culture PBMCs with Mitogen (PHA) or Target Cells (K562) PBMC_isolation->Cell_culture Drug_treatment Treat with varying concentrations of This compound Cell_culture->Drug_treatment Proliferation_assay Lymphocyte Proliferation Assay ([³H]-thymidine incorporation) Drug_treatment->Proliferation_assay Cytotoxicity_assay NK Cell Cytotoxicity Assay (⁵¹Cr release) Drug_treatment->Cytotoxicity_assay Data_quantification Quantify Radioactivity (CPM or ⁵¹Cr counts) Proliferation_assay->Data_quantification Cytotoxicity_assay->Data_quantification Inhibition_calculation Calculate % Inhibition of Proliferation or % Specific Lysis Data_quantification->Inhibition_calculation Dose_response Generate Dose-Response Curves Inhibition_calculation->Dose_response

References

An In-depth Technical Guide to the Glucocorticoid Receptor Binding Affinity of 21-Desacetyldeflazacort

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deflazacort (B1670188) is a synthetic glucocorticoid prodrug that undergoes rapid and extensive metabolism to its active metabolite, 21-desacetyldeflazacort (also known as 21-desDFZ or 21-hydroxideflazacort).[1][2] It is this active metabolite that exerts therapeutic effects through its interaction with the glucocorticoid receptor (GR).[1][2] This technical guide provides a comprehensive overview of the binding affinity of this compound for the glucocorticoid receptor, including quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

Glucocorticoid Receptor Signaling Pathway

Glucocorticoids mediate their effects by binding to the glucocorticoid receptor, a ligand-activated transcription factor that resides in the cytoplasm in an inactive complex with heat shock proteins (HSPs) and other chaperones. Upon ligand binding, the receptor undergoes a conformational change, dissociates from the chaperone complex, and translocates to the nucleus. Within the nucleus, the ligand-receptor complex can modulate gene expression through several mechanisms:

  • Transactivation: The complex can directly bind to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to the recruitment of coactivators and an increase in gene transcription.

  • Transrepression: The complex can interact with other transcription factors, such as NF-κB and AP-1, thereby inhibiting their activity and repressing the expression of pro-inflammatory genes. This is a key mechanism for the anti-inflammatory effects of glucocorticoids.

  • Nongenomic Effects: Rapid, non-genomic effects can also occur through membrane-bound GRs or interactions with other signaling pathways in the cytoplasm.

GR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GC Glucocorticoid (this compound) GR_complex Inactive GR Complex (GR, HSP90, HSP70) GC->GR_complex Binding Active_GR Active GR Dimer GR_complex->Active_GR Conformational Change & Dissociation Active_GR_nuc Active GR Dimer Active_GR->Active_GR_nuc Nuclear Translocation GRE Glucocorticoid Response Element (GRE) Active_GR_nuc->GRE Direct DNA Binding NFkB NF-κB / AP-1 Active_GR_nuc->NFkB Protein-Protein Interaction Gene_Activation Gene Activation GRE->Gene_Activation Transactivation Gene_Repression Gene Repression NFkB->Gene_Repression Transrepression

Figure 1: Glucocorticoid Receptor Signaling Pathway

Quantitative Binding Affinity Data

The binding affinity of this compound to the glucocorticoid receptor has been determined in several studies, often in comparison to other well-characterized glucocorticoids like dexamethasone (B1670325) and prednisolone. The data is typically presented as the half-maximal inhibitory concentration (IC50) or the inhibitor constant (Ki).

CompoundIC50 (nM)Ki (nM)Receptor SourceAssay TypeReference
This compound 2110Human IM-9 cell cytosolCompetitive Radioligand Binding[1]
This compound ~60-68*-Rat hippocampus and liver cytosolCompetitive Radioligand Binding[3]
Prednisolone 4.92.4Human IM-9 cell cytosolCompetitive Radioligand Binding[1]
Dexamethasone 15-17-Rat hippocampus and liver cytosolCompetitive Radioligand Binding[3]

*Calculated based on the finding that the IC50 for 21-deacetyl-DFC was 4 times higher than that of dexamethasone (15-17 nM).[3]

Experimental Protocols

The determination of glucocorticoid receptor binding affinity is most commonly achieved through a competitive radioligand binding assay. This method measures the ability of an unlabeled test compound (e.g., this compound) to displace a radiolabeled ligand (e.g., [³H]dexamethasone) from the glucocorticoid receptor.

Competitive Radioligand Binding Assay Protocol

1. Materials:

  • Radioligand: [³H]dexamethasone

  • Receptor Source: Cytosolic fraction from a cell line expressing the glucocorticoid receptor (e.g., human IM-9 cells) or tissue homogenates (e.g., rat liver or hippocampus).

  • Test Compound: this compound

  • Reference Compound: Unlabeled dexamethasone

  • Assay Buffer: Tris-HCl buffer (pH 7.4) containing protease inhibitors and a stabilizing agent such as molybdate.

  • Separation Medium: Dextran-coated charcoal or glass fiber filters for separation of bound and free radioligand.

  • Scintillation Cocktail and Counter: For quantification of radioactivity.

2. Procedure:

  • Receptor Preparation: Prepare a cytosolic fraction from the chosen cell or tissue source by homogenization followed by ultracentrifugation to pellet cellular debris and organelles. The supernatant containing the cytosolic proteins, including the glucocorticoid receptor, is collected.

  • Assay Incubation:

    • A constant concentration of the glucocorticoid receptor preparation is incubated with a fixed concentration of [³H]dexamethasone.

    • Increasing concentrations of the unlabeled test compound (this compound) are added to compete for binding to the receptor.

    • Control tubes are included for total binding (no competitor) and non-specific binding (a high concentration of unlabeled dexamethasone to saturate all specific binding sites).

    • The incubation is typically carried out at a low temperature (e.g., 0-4°C) for a sufficient duration to reach equilibrium (e.g., 18-24 hours).

  • Separation of Bound and Free Ligand:

    • Following incubation, the receptor-bound radioligand is separated from the free radioligand.

    • Charcoal Adsorption: Dextran-coated charcoal is added, which adsorbs the free radioligand. The mixture is then centrifuged, and the radioactivity in the supernatant (representing the bound ligand) is measured.

    • Vacuum Filtration: The incubation mixture is rapidly filtered through glass fiber filters. The filters trap the receptor-ligand complexes, while the free ligand passes through. The radioactivity retained on the filters is then quantified.

  • Data Analysis:

    • The amount of specifically bound radioligand is calculated by subtracting the non-specific binding from the total binding.

    • The percentage of specific binding is plotted against the logarithm of the competitor concentration.

    • A sigmoidal dose-response curve is fitted to the data to determine the IC50 value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand.

    • The inhibitor constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Experimental_Workflow cluster_preparation Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis Receptor_Prep Receptor Preparation (Cytosolic Fraction) Incubation Incubate Receptor, Radioligand, and Competitor at 0-4°C Receptor_Prep->Incubation Ligand_Prep Prepare Radioligand ([³H]dexamethasone) Ligand_Prep->Incubation Competitor_Prep Prepare Competitor (this compound) Competitor_Prep->Incubation Separation Separate Bound and Free Ligand (Filtration or Charcoal) Incubation->Separation Detection Quantify Radioactivity (Scintillation Counting) Separation->Detection Analysis Data Analysis (IC50 and Ki Calculation) Detection->Analysis

Figure 2: Competitive Radioligand Binding Assay Workflow

Conclusion

This compound, the active metabolite of deflazacort, demonstrates a high binding affinity for the glucocorticoid receptor, with reported Ki values in the low nanomolar range.[1] Its affinity is comparable to, though slightly lower than, that of prednisolone.[1] The primary mechanism of action involves binding to the cytosolic glucocorticoid receptor, leading to nuclear translocation and the subsequent transactivation and transrepression of target genes. The standard method for quantifying this binding affinity is the competitive radioligand binding assay, which provides a robust and reproducible means of determining the IC50 and Ki values. This in-depth understanding of the glucocorticoid receptor binding affinity of this compound is crucial for its continued development and clinical application as an anti-inflammatory and immunosuppressive agent.

References

In vitro characterization of 21-Desacetyldeflazacort

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the In Vitro Characterization of 21-Desacetyldeflazacort

Introduction

Deflazacort is a synthetic glucocorticoid pro-drug, which is rapidly metabolized by plasma esterases to its pharmacologically active metabolite, this compound (21-desDFZ).[1][2][3][4] This active form is responsible for the anti-inflammatory and immunosuppressive effects of the drug.[1][5][6] Understanding the in vitro characteristics of 21-desDFZ is crucial for researchers, scientists, and drug development professionals to elucidate its mechanism of action, potency, and selectivity, thereby providing a basis for its therapeutic application and further development. This guide provides a comprehensive overview of the in vitro characterization of 21-desDFZ, including its receptor binding affinity, functional activity, and the experimental protocols used for its evaluation.

Mechanism of Action

The pharmacological effects of 21-desDFZ are mediated through its interaction with the glucocorticoid receptor (GR).[5][6] Upon binding, the 21-desDFZ-GR complex translocates to the nucleus where it modulates the expression of target genes.[5] This modulation occurs through two primary mechanisms:

  • Transactivation: The GR complex directly binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes, leading to the upregulation of anti-inflammatory proteins.[5] However, this mechanism is also associated with many of the side effects of glucocorticoid therapy.[7][8]

  • Transrepression: The GR complex interacts with other transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), inhibiting their pro-inflammatory activity.[9][10] This is considered the primary mechanism for the anti-inflammatory effects of glucocorticoids.[7][8]

G cluster_nucleus Nucleus Ligand This compound GR_complex Inactive GR Complex (GR + hsp) Ligand->GR_complex Binds Active_GR Active GR Complex GR_complex->Active_GR Conformational Change & hsp dissociation Translocation Active_GR->Translocation GRE GRE (Glucocorticoid Response Element) Translocation->GRE Direct DNA Binding NFkB NF-κB / AP-1 Translocation->NFkB Protein-Protein Interaction Transactivation Upregulation of Anti-inflammatory Genes GRE->Transactivation Transrepression Inhibition of Pro-inflammatory Genes NFkB->Transrepression G start Start prep_reagents Prepare Reagents: - Cytosol with GR - [3H]Dexamethasone - Test Compound (21-desDFZ) start->prep_reagents setup_assay Set up Assay Plates: Incubate GR, [3H]Dex, and varying concentrations of 21-desDFZ prep_reagents->setup_assay incubation Incubate to allow binding equilibrium setup_assay->incubation separation Separate Bound from Free [3H]Dexamethasone incubation->separation quantification Quantify Radioactivity of Bound Ligand separation->quantification analysis Data Analysis: Calculate IC50 quantification->analysis end End analysis->end G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimulus (e.g., TNF-α) IKK IKK Activation Stimulus->IKK IkB_p65_p50 IκB - p65/p50 (Inactive NF-κB) IKK->IkB_p65_p50 Phosphorylates IκB p65_p50 p65/p50 (Active NF-κB) IkB_p65_p50->p65_p50 IκB Degradation Translocation p65_p50->Translocation DNA DNA Translocation->DNA NF-κB binds to DNA Active_GR Active GR Complex (21-desDFZ bound) Active_GR->Translocation GR interferes with NF-κB activity Inflammation Expression of Pro-inflammatory Genes DNA->Inflammation G start Start seed_cells Seed Cells in a Multi-well Plate start->seed_cells transfection Co-transfect Cells with: - GR Expression Vector - Reporter Plasmid (e.g., GRE-Luc) - Control Plasmid (e.g., Ren-Luc) seed_cells->transfection compound_treatment Treat Cells with This compound transfection->compound_treatment incubation Incubate for 16-24 hours compound_treatment->incubation cell_lysis Lyse Cells incubation->cell_lysis measure_luciferase Measure Firefly and Renilla Luciferase Activity cell_lysis->measure_luciferase data_analysis Normalize Data and Calculate EC50/IC50 measure_luciferase->data_analysis end End data_analysis->end

References

An In-depth Technical Guide to 21-Desacetyldeflazacort: Discovery, Synthesis, and Core Functional Aspects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 21-Desacetyldeflazacort, the active metabolite of the corticosteroid prodrug Deflazacort (B1670188). It delves into the initial discovery and characterization of this compound, its synthesis, and its fundamental biological activities. This document offers detailed experimental protocols for key assays, quantitative data for comparative analysis, and visual representations of its signaling pathways and experimental workflows to support researchers and professionals in the field of drug development.

Discovery and Characterization

This compound, also known as 21-hydroxydeflazacort, was identified as the principal active metabolite of Deflazacort following oral administration.[1][2] Deflazacort itself is an inactive prodrug that is rapidly and extensively converted to this compound by plasma esterases.[2][3][4] This metabolic activation is a critical step for the therapeutic efficacy of Deflazacort.

The discovery of this compound as the active moiety was established through pharmacokinetic and pharmacodynamic studies that demonstrated its high binding affinity for glucocorticoid receptors (GR). These studies revealed that the anti-inflammatory and immunosuppressive effects of Deflazacort are mediated by this compound.[4]

Synthesis

A direct, detailed, and publicly available experimental protocol for the specific chemical synthesis of this compound is not readily found in the reviewed literature. The synthesis of its parent compound, Deflazacort, is well-documented and typically involves the acetylation of a 21-hydroxy precursor. A plausible approach to obtaining this compound in a laboratory setting would be the selective deacetylation of Deflazacort.

Hypothetical Deacetylation Protocol:

A potential method for the deacetylation of Deflazacort to yield this compound could involve enzymatic or mild chemical hydrolysis.

  • Enzymatic Deacetylation: Incubation of Deflazacort with a suitable esterase in an appropriate buffer system could selectively cleave the 21-acetyl group.

  • Chemical Hydrolysis: Mild alkaline hydrolysis using a reagent such as potassium carbonate in methanol (B129727) could be employed. Careful control of reaction conditions (temperature, reaction time) would be crucial to avoid unwanted side reactions on the steroid backbone.

It is important to note that the above are generalized suggestions and would require optimization for successful implementation.

A patent for the synthesis of Deflazacort describes a process involving the reaction of a 21-bromo intermediate with potassium acetate (B1210297).[5] Theoretically, substitution of potassium acetate with a reagent that would introduce a hydroxyl group, followed by appropriate workup, could be a route to synthesize this compound directly. However, a specific protocol for this transformation is not provided.

Biological Activity and Mechanism of Action

This compound exerts its potent anti-inflammatory and immunosuppressive effects by acting as a glucocorticoid receptor (GR) agonist.[4] The mechanism of action follows the classical glucocorticoid signaling pathway.

Upon entering the cell, this compound binds to the GR located in the cytoplasm, which is part of a multiprotein complex.[6][7] This binding induces a conformational change in the receptor, leading to its dissociation from the complex and translocation into the nucleus.[6][7]

In the nucleus, the activated GR dimerizes and binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes.[7] This interaction can either upregulate the transcription of anti-inflammatory genes or downregulate the expression of pro-inflammatory genes.[7]

glucocorticoid_signaling_pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 21_Desacetyldeflazacort_ext This compound 21_Desacetyldeflazacort_cyt This compound 21_Desacetyldeflazacort_ext->21_Desacetyldeflazacort_cyt Passive Diffusion GR_complex GR-Hsp90 Complex 21_Desacetyldeflazacort_cyt->GR_complex Binds Activated_GR Activated GR GR_complex->Activated_GR Conformational Change & Dissociation GR_dimer GR Dimer Activated_GR->GR_dimer Translocation & Dimerization GRE Glucocorticoid Response Element (GRE) GR_dimer->GRE Binds to Gene_Transcription Modulation of Gene Transcription GRE->Gene_Transcription Regulates Anti_inflammatory_effects Anti-inflammatory & Immunosuppressive Effects Gene_Transcription->Anti_inflammatory_effects Leads to

Glucocorticoid Receptor Signaling Pathway of this compound.

Quantitative Data

Table 1: Pharmacokinetic Parameters of this compound in Humans
ParameterValueReference
Time to Peak Plasma Concentration (Tmax) ~1.3 hours[8]
Peak Plasma Concentration (Cmax) 116 ng/mL (after 30 mg oral Deflazacort)[8]
Area Under the Curve (AUC) 280 ng/mL*h (after 30 mg oral Deflazacort)[8]
Terminal Half-life (t1/2) 1.1 - 1.9 hours[9]
Plasma Protein Binding ~40%[4][10]
Table 2: In Vitro Activity
AssayParameterValueReference
Glucocorticoid Receptor Binding Relative PotencyLess active than prednisolone (B192156) in binding

Experimental Protocols

Glucocorticoid Receptor (GR) Binding Assay (Competitive Binding)

This protocol outlines a general procedure for a competitive binding assay to determine the affinity of a test compound like this compound for the glucocorticoid receptor.

Materials:

  • Radiolabeled glucocorticoid (e.g., [³H]dexamethasone)

  • Unlabeled this compound

  • GR-containing cytosol preparation (from a suitable cell line or tissue)

  • Assay buffer

  • Dextran-coated charcoal suspension

  • Scintillation vials and cocktail

  • Microcentrifuge

Procedure:

  • Prepare serial dilutions of unlabeled this compound.

  • In microcentrifuge tubes, add a fixed amount of GR-containing cytosol, a fixed concentration of [³H]dexamethasone, and varying concentrations of unlabeled this compound. Include controls for total binding (no unlabeled competitor) and non-specific binding (a large excess of unlabeled dexamethasone).

  • Incubate the tubes at 4°C for a sufficient time to reach equilibrium (e.g., 18-24 hours).

  • Add cold dextran-coated charcoal suspension to each tube to adsorb free radioligand.

  • Incubate for a short period (e.g., 10 minutes) with occasional mixing.

  • Centrifuge the tubes to pellet the charcoal.

  • Transfer the supernatant (containing receptor-bound radioligand) to scintillation vials.

  • Add scintillation cocktail and measure radioactivity using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding for each concentration of the competitor.

  • Plot the percentage of specific binding against the log concentration of this compound to determine the IC50 value.

GR_Binding_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - GR-containing cytosol - [3H]dexamethasone - Unlabeled this compound dilutions Start->Prepare_Reagents Incubation Incubate GR, [3H]dexamethasone, and unlabeled competitor at 4°C Prepare_Reagents->Incubation Separate_Bound_Free Separate bound from free radioligand (Dextran-coated charcoal) Incubation->Separate_Bound_Free Quantify_Bound Quantify bound radioligand (Scintillation counting) Separate_Bound_Free->Quantify_Bound Data_Analysis Data Analysis: - Calculate specific binding - Determine IC50 Quantify_Bound->Data_Analysis End End Data_Analysis->End LC_MS_Quantification_Workflow Start Start Sample_Collection Collect Human Plasma Samples Start->Sample_Collection Protein_Precipitation Protein Precipitation with Acetonitrile (with Internal Standard) Sample_Collection->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Transfer and Evaporate Supernatant Centrifugation->Supernatant_Transfer Reconstitution Reconstitute in Mobile Phase Supernatant_Transfer->Reconstitution LC_MS_Analysis LC-MS/MS Analysis (MRM Mode) Reconstitution->LC_MS_Analysis Data_Processing Data Processing and Quantification LC_MS_Analysis->Data_Processing End End Data_Processing->End

References

A Technical Guide to the Cellular Pathways Modulated by 21-Desacetyldeflazacort

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Deflazacort (B1670188) is a glucocorticoid prodrug that exerts its anti-inflammatory and immunosuppressive effects through its active metabolite, 21-Desacetyldeflazacort (21-desDFZ).[1][2] Following oral administration, deflazacort is rapidly and completely converted by plasma esterases to 21-desDFZ.[1][3] This active metabolite mediates its pharmacological actions primarily by binding to the glucocorticoid receptor (GR), which in turn modulates the expression of a wide array of genes. The therapeutic effects are largely attributed to the inhibition of pro-inflammatory transcription factors such as NF-κB and AP-1 (transrepression), while many side effects are associated with the direct activation of gene transcription via glucocorticoid response elements (transactivation).[4][5] This guide provides an in-depth overview of the cellular pathways modulated by 21-desDFZ, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Core Mechanism of Action: Glucocorticoid Receptor Signaling

As the active metabolite of deflazacort, 21-desDFZ's mechanism of action is centered on its interaction with the glucocorticoid receptor, a ligand-activated transcription factor.[6][7]

  • Cytosolic Binding: 21-desDFZ diffuses across the cell membrane and binds to the GR located in the cytoplasm, which is part of a multiprotein chaperone complex.[6][8]

  • Conformational Change and Translocation: This binding induces a conformational change in the GR, causing its dissociation from the chaperone proteins.[6][9] The activated 21-desDFZ-GR complex then dimerizes and translocates into the nucleus.

  • Gene Regulation: Once in the nucleus, the complex modulates gene expression through two primary mechanisms:

    • Transactivation: The GR dimer binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes, leading to the increased transcription of anti-inflammatory proteins like annexin (B1180172) A1 and IκBα.[4][6][9] This mechanism is also responsible for many of the metabolic side effects of glucocorticoids.[4][6]

    • Transrepression: The GR monomer interacts directly with pro-inflammatory transcription factors, such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1). This protein-protein interaction inhibits their activity, preventing the transcription of genes encoding for cytokines, chemokines, and adhesion molecules.[4][5][10] The anti-inflammatory effects of glucocorticoids are largely mediated via transrepression.[4][11]

Metabolic Conversion of Deflazacort

Deflazacort itself is an inactive prodrug. Its therapeutic activity is entirely dependent on its conversion to 21-desDFZ.[12][2] This conversion is a rapid deacetylation reaction catalyzed by plasma esterases.[3][13] 21-desDFZ is then further metabolized, primarily by the cytochrome P450 enzyme CYP3A4, into inactive metabolites like 6-beta-hydroxy-21-desacetyldeflazacort, which are then excreted.[3][7][14]

G cluster_metabolism Metabolic Pathway Deflazacort Deflazacort (Prodrug) Metabolite This compound (Active Metabolite) Deflazacort->Metabolite Plasma Esterases Inactive_Metabolite Inactive Metabolites (e.g., 6β-OH-21-desDFZ) Metabolite->Inactive_Metabolite CYP3A4

Caption: Metabolic activation of Deflazacort to this compound.

Modulated Cellular Pathways

NF-κB and AP-1 Signaling (Transrepression)

The primary anti-inflammatory action of 21-desDFZ is the suppression of inflammatory cascades driven by NF-κB and AP-1.[5][10]

  • NF-κB Inhibition: In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Inflammatory stimuli trigger the degradation of IκBα, allowing NF-κB to translocate to the nucleus and activate pro-inflammatory gene expression.[15][16] The 21-desDFZ-GR complex can interfere with this pathway by physically interacting with NF-κB subunits (like p65), preventing them from binding to DNA. It also promotes the transactivation of the gene for IκBα, increasing the cytoplasmic sequestration of NF-κB.

  • AP-1 Inhibition: The AP-1 transcription factor, a dimer of proteins from the Fos and Jun families, is involved in inflammation and cell proliferation. Similar to NF-κB, the 21-desDFZ-GR complex can bind to and inhibit the transcriptional activity of AP-1.[5]

G cluster_pathway Glucocorticoid Receptor Signaling cluster_transrepression Transrepression cluster_transactivation Transactivation GC 21-desDFZ GR Cytosolic GR (Inactive) GC->GR Binds GR_Active Activated GR Complex GR->GR_Active Activates Nucleus Nucleus GR_Active->Nucleus Translocates NFkB NF-κB / AP-1 GR_Active->NFkB Inhibits GRE GRE GR_Active->GRE Binds to Inflammation_Genes Pro-inflammatory Genes (Cytokines, Chemokines) NFkB->Inflammation_Genes Activates Anti_Inflammation_Genes Anti-inflammatory Genes (IκBα, Annexin A1) GRE->Anti_Inflammation_Genes Activates

Caption: 21-desDFZ modulates gene expression via Transrepression and Transactivation.

Mitochondrial Pathways in Duchenne Muscular Dystrophy (DMD)

Recent studies, particularly in the context of DMD, have shown that deflazacort treatment can modulate mitochondrial function. In the mdx mouse model of DMD, deflazacort treatment has been shown to:

  • Normalize levels of mitochondrial respiratory chain complexes: Specifically, it restores the levels of Complex III and ATP synthase, which are reduced in dystrophic muscle.[17]

  • Improve mitochondrial calcium handling: It improves the rate of Ca2+ uniport into the mitochondria.[17]

  • Alter mitochondrial permeability transition (MPT): Interestingly, deflazacort was found to reduce the resistance of skeletal mitochondria to MPT pore opening, potentially by changing the levels of Adenine Nucleotide Translocator 2 (ANT2) and Cyclophilin D (CypD).[17]

Quantitative Data

The following tables summarize key quantitative parameters for this compound.

Table 1: Receptor Binding and Potency

ParameterValueTissue/SystemReference
Glucocorticoid Receptor Binding (Ki) 10 nMIM-9 cell cytosol[18]
IC50 vs. Dexamethasone 4 times higher than DexamethasoneRat hippocampus and liver[19]
Relative Potency vs. Prednisone ~70-90%General[12]
Anti-allergic Effects vs. Prednisolone StrongerAnimal models (PCA, RCA, Arthus reaction)[20]

Table 2: Pharmacokinetic Properties of this compound

ParameterValueConditionReference
Time to Peak Concentration (Tmax) 1-2 hoursAfter oral deflazacort[13][21]
Terminal Half-life (t½) 1.3 - 3 hoursHealthy subjects[3][21]
Plasma Protein Binding ~40%Human plasma[3][13]
Area Under the Curve (AUC) 280 ng/ml·hHealthy subjects[13][21]
Route of Elimination Primarily urinary excretion (~70%) after metabolismHealthy subjects[13]

Experimental Protocols

Glucocorticoid Receptor Binding Assay (Competitive)

This protocol determines the affinity of a test compound (e.g., 21-desDFZ) for the GR by measuring its ability to displace a fluorescently labeled glucocorticoid ligand.

  • Objective: To determine the IC50 value, representing the concentration of the test compound that inhibits 50% of the specific binding of the fluorescent ligand.

  • Materials:

    • Human Glucocorticoid Receptor (GR) protein.

    • Fluorescent glucocorticoid ligand (e.g., Fluormone™ GS Red).

    • Test compound (21-desDFZ).

    • Assay buffer.

    • Microplate suitable for fluorescence polarization.

  • Procedure:

    • Prepare serial dilutions of the test compound in the assay buffer directly in the microwell plate.

    • Prepare a master mix containing the GR protein and the fluorescent ligand at fixed concentrations (e.g., 4X).

    • Add the master mix to the wells containing the test compound dilutions. Include positive controls (fluorescent ligand + GR, no competitor) and negative controls (buffer only).

    • Incubate the plate at room temperature for 2-4 hours, protected from light, to allow the binding reaction to reach equilibrium.[22]

    • Measure the fluorescence polarization in each well using a suitable plate reader.

  • Data Analysis:

    • Plot the fluorescence polarization values against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.[22]

GR-Mediated Transactivation Assay (Luciferase Reporter)

This assay quantifies the ability of a compound to activate gene expression via GR binding to GREs.

  • Objective: To measure the EC50 value for GRE-mediated gene transcription.

  • Materials:

    • Mammalian cell line (e.g., A549, HEK293).[8][23]

    • Expression plasmid for human GR.

    • Reporter plasmid containing a luciferase gene driven by a promoter with multiple GREs.

    • Transfection reagent.

    • Cell culture medium and reagents.

    • Luciferase assay system.

  • Procedure:

    • Cell Seeding: Seed cells into a 96-well plate at a determined density (e.g., 2 x 10^4 cells/well).[9]

    • Transfection: Co-transfect the cells with the GR expression plasmid and the GRE-luciferase reporter plasmid using a suitable transfection reagent. Incubate for 4-6 hours.[9]

    • Compound Treatment: After an overnight recovery, replace the medium with fresh medium containing serial dilutions of 21-desDFZ or a control agonist (e.g., Dexamethasone). Incubate for 18-24 hours.[9]

    • Cell Lysis: Wash the cells with PBS and add cell lysis buffer.[9]

    • Luminescence Measurement: Add luciferase assay reagent to the cell lysate and immediately measure the luminescence using a luminometer.

  • Data Analysis:

    • Normalize the luminescence values (e.g., to a co-transfected control plasmid or total protein).

    • Plot the normalized luminescence against the logarithm of the compound concentration and fit to a dose-response curve to determine the EC50.[9]

NF-κB Transrepression Assay (Reporter Assay)

This protocol measures the ability of a compound to inhibit NF-κB-driven gene expression.

  • Objective: To quantify the inhibitory potency (IC50) of 21-desDFZ on the NF-κB signaling pathway.

  • Materials:

    • Cell line (e.g., A549, HEK293) stably or transiently transfected with an NF-κB-responsive reporter plasmid (e.g., NF-κB-luciferase).[8][15]

    • NF-κB-inducing agent (e.g., TNF-α, IL-1β).[8][15]

    • Test compound (21-desDFZ).

    • Luciferase assay system.

  • Procedure:

    • Cell Seeding: Plate the reporter cell line in a 96-well plate.

    • Pre-treatment: Treat the cells with serial dilutions of 21-desDFZ for a specified period (e.g., 1 hour).[8]

    • Stimulation: Add the NF-κB-inducing agent (e.g., TNF-α at 2,000 IU/ml) to all wells except the unstimulated control.[8]

    • Incubation: Incubate the plate for a further period (e.g., 6 hours) to allow for reporter gene expression.[8]

    • Lysis and Measurement: Perform cell lysis and measure luciferase activity as described in the transactivation assay.

  • Data Analysis:

    • Calculate the percentage of inhibition of the TNF-α-induced signal for each concentration of 21-desDFZ.

    • Plot the percent inhibition against the logarithm of the compound concentration to determine the IC50 value.

G cluster_workflow Transrepression Assay Workflow A 1. Seed cells with NF-κB reporter construct B 2. Pre-treat with serial dilutions of 21-desDFZ A->B C 3. Stimulate with TNF-α (Inducer) B->C D 4. Incubate for 6-24 hours C->D E 5. Lyse cells & add luciferase substrate D->E F 6. Measure luminescence (Signal Inhibition) E->F

Caption: Experimental workflow for an NF-κB transrepression reporter assay.

Conclusion

This compound is the key pharmacologically active metabolite responsible for the therapeutic effects of the prodrug deflazacort. Its mechanism of action follows the classical glucocorticoid pathway, modulating gene expression through both transactivation and, more critically for its anti-inflammatory effects, transrepression of the NF-κB and AP-1 signaling pathways. Understanding these distinct molecular actions, supported by quantitative binding and pharmacokinetic data, is essential for the continued development and optimization of glucocorticoid therapies with improved efficacy and reduced side-effect profiles. The provided protocols offer a robust framework for researchers to further investigate the nuanced activities of 21-desDFZ and other novel glucocorticoid receptor modulators.

References

21-Desacetyldeflazacort: A Deep Dive into its Attenuation of Inflammatory Mediators

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 21-Desacetyldeflazacort, the biologically active metabolite of the glucocorticoid prodrug deflazacort (B1670188). It delves into its core mechanism of action, focusing on its effects on key inflammatory mediators. This document is intended for researchers, scientists, and professionals in the field of drug development seeking a detailed understanding of this compound's anti-inflammatory properties. The guide summarizes available quantitative data, presents detailed experimental protocols for assessing its activity, and visualizes the critical signaling pathways involved in its mechanism of action.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a crucial component of the innate immune system, chronic or dysregulated inflammation is a key driver of numerous pathologies, including autoimmune diseases, cardiovascular diseases, and neurodegenerative disorders. Glucocorticoids are a cornerstone of anti-inflammatory therapy, and deflazacort represents a later-generation synthetic corticosteroid with a potentially favorable therapeutic index.

Deflazacort itself is a prodrug that undergoes rapid and extensive first-pass metabolism to its active form, this compound (also known as 21-desDFZ).[1] It is this metabolite that is responsible for the majority of the pharmacological effects observed.[2][3] This guide will focus on the molecular and cellular actions of this compound in modulating the inflammatory response.

Mechanism of Action

The anti-inflammatory effects of this compound are primarily mediated through its interaction with the glucocorticoid receptor (GR), a member of the nuclear receptor superfamily that functions as a ligand-dependent transcription factor.[2] The binding of this compound to the cytoplasmic GR induces a conformational change, leading to the dissociation of chaperone proteins and the translocation of the activated GR complex into the nucleus. Once in the nucleus, the this compound-GR complex modulates gene expression through two principal mechanisms: transactivation and transrepression.

Transactivation involves the binding of GR dimers to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes. This typically leads to the upregulation of anti-inflammatory proteins such as annexin (B1180172) A1 (lipocortin-1), which inhibits phospholipase A2 and subsequently reduces the production of pro-inflammatory lipid mediators like prostaglandins (B1171923) and leukotrienes.

Transrepression , considered the major mechanism for the anti-inflammatory effects of glucocorticoids, involves the interference of the monomeric GR with the activity of pro-inflammatory transcription factors, most notably Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[4] This interaction does not involve direct binding of the GR to DNA but rather protein-protein interactions that prevent these transcription factors from binding to their respective DNA response elements and initiating the transcription of pro-inflammatory genes.

The net result of these actions is a potent suppression of the inflammatory cascade, characterized by the reduced expression and release of a wide array of inflammatory mediators.

Quantitative Data on Biological Activity

The biological activity of this compound has been quantified in various in vitro and in vivo studies. A key parameter is its binding affinity to the glucocorticoid receptor, which is a primary determinant of its potency.

Parameter Molecule Value Assay System Source
IC50 (GR Binding) 21-deacetyl-DFC (21-OH-DFC)4 times higher than Dexamethasone (B1670325) (DEX IC50: 15-17 nM)In vitro [3H]dexamethasone displacement assay in hippocampus and liver[5]
Anti-inflammatory Potency Deflazacort~10-20 times higher than prednisoloneExperimentally-induced chronic inflammatory articular disease (adjuvant-induced arthritis)[6]

Note: The IC50 value for 21-deacetyl-DFC indicates its concentration required to displace 50% of the radiolabeled dexamethasone from the glucocorticoid receptor. A higher IC50 value suggests a comparatively lower binding affinity.

Effect on Inflammatory Mediators

This compound exerts a broad-spectrum inhibitory effect on a multitude of inflammatory mediators. This includes the suppression of pro-inflammatory cytokines, chemokines, and enzymes involved in the synthesis of inflammatory molecules.

Pro-inflammatory Cytokines

Glucocorticoids are well-established inhibitors of pro-inflammatory cytokine production. This compound, through its action on the GR, downregulates the expression of key cytokines that drive the inflammatory response, including:

  • Tumor Necrosis Factor-alpha (TNF-α): A pivotal cytokine in systemic inflammation.

  • Interleukin-6 (IL-6): A pleiotropic cytokine with a central role in both acute and chronic inflammation.

  • Interleukin-1beta (IL-1β): A potent pro-inflammatory cytokine that mediates a wide range of immune and inflammatory responses.

The inhibition of these cytokines is a direct consequence of the transrepression of NF-κB and AP-1, which are the primary transcription factors for these genes.

Prostaglandins and Leukotrienes

This compound indirectly inhibits the synthesis of prostaglandins and leukotrienes. This is achieved through the transactivation of the gene encoding for Annexin A1 (lipocortin-1). Annexin A1 inhibits the activity of phospholipase A2, the enzyme responsible for releasing arachidonic acid from cell membranes. Arachidonic acid is the precursor for the synthesis of both prostaglandins (via the cyclooxygenase pathway) and leukotrienes (via the lipoxygenase pathway).

Signaling Pathways

The anti-inflammatory effects of this compound are orchestrated through the modulation of key intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate the major pathways influenced by this active metabolite.

GR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Desacetyldeflazacort This compound GR Glucocorticoid Receptor (GR) Desacetyldeflazacort->GR Binds GR_HSP GR-HSP Complex Active_GR Activated GR GR->Active_GR HSP Heat Shock Proteins GR_HSP->GR Dissociation GR_HSP->HSP Dissociation Active_GR_N Activated GR Active_GR->Active_GR_N Translocation GRE Glucocorticoid Response Element (GRE) Active_GR_N->GRE Binds (Transactivation) NFkB NF-κB Active_GR_N->NFkB Inhibits (Transrepression) AP1 AP-1 Active_GR_N->AP1 Inhibits (Transrepression) AntiInflammatory_Genes Anti-inflammatory Gene Transcription GRE->AntiInflammatory_Genes Upregulates ProInflammatory_Genes Pro-inflammatory Gene Transcription NFkB->ProInflammatory_Genes Activates AP1->ProInflammatory_Genes Activates

Caption: Glucocorticoid Receptor Signaling Pathway.

NFkB_AP1_Inhibition cluster_stimuli Pro-inflammatory Stimuli (e.g., LPS, TNF-α) cluster_signaling Intracellular Signaling Cascades cluster_nucleus Nucleus Stimuli Stimuli IKK IKK Complex Stimuli->IKK MAPK MAPK Cascade Stimuli->MAPK IkB IκB IKK->IkB Phosphorylates NFkB_inactive NF-κB (inactive) IKK->NFkB_inactive Leads to degradation of IκB IkB->NFkB_inactive Inhibits NFkB_active NF-κB (active) NFkB_inactive->NFkB_active Activation NFkB_N NF-κB NFkB_active->NFkB_N Translocation AP1_inactive AP-1 (inactive) MAPK->AP1_inactive Activates AP1_active AP-1 (active) AP1_inactive->AP1_active Activation AP1_N AP-1 AP1_active->AP1_N Translocation DNA DNA NFkB_N->DNA Binds AP1_N->DNA Binds ProInflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, IL-1β) DNA->ProInflammatory_Genes Induces Active_GR Activated GR Active_GR->NFkB_N Inhibits Active_GR->AP1_N Inhibits

Caption: Inhibition of NF-κB and AP-1 Signaling.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the anti-inflammatory properties of this compound.

Glucocorticoid Receptor (GR) Binding Assay (Competitive Radioligand Binding)

Objective: To determine the binding affinity (IC50) of this compound for the glucocorticoid receptor.

Materials:

  • This compound

  • Dexamethasone (unlabeled)

  • [³H]-Dexamethasone (radioligand)

  • GR-containing cell lysates (e.g., from A549 cells or rat liver)

  • Binding buffer (e.g., Tris-HCl with molybdate (B1676688) to stabilize the receptor)

  • Scintillation cocktail and counter

Procedure:

  • Prepare serial dilutions of this compound and unlabeled dexamethasone in the binding buffer.

  • In a multi-well plate, add a fixed concentration of [³H]-Dexamethasone to each well.

  • Add the serially diluted this compound or unlabeled dexamethasone to the respective wells. Include control wells with only the radioligand (total binding) and wells with a high concentration of unlabeled dexamethasone (non-specific binding).

  • Add the GR-containing cell lysate to all wells.

  • Incubate the plate at 4°C for a sufficient time to reach equilibrium (e.g., 18-24 hours).

  • Separate the bound from free radioligand using a method such as filtration or dextran-coated charcoal precipitation.

  • Quantify the amount of bound [³H]-Dexamethasone in each well using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data using a non-linear regression model to determine the IC50 value.

NF-κB Transrepression Assay (Reporter Gene Assay)

Objective: To quantify the inhibitory effect of this compound on NF-κB-mediated transcription.

Materials:

  • This compound

  • A suitable cell line (e.g., HEK293 or HeLa)

  • An NF-κB reporter plasmid (e.g., containing multiple NF-κB response elements upstream of a luciferase or fluorescent protein gene)

  • A transfection reagent

  • A pro-inflammatory stimulus (e.g., TNF-α or lipopolysaccharide - LPS)

  • Cell lysis buffer and reporter gene assay reagents (e.g., luciferase substrate)

  • Luminometer or fluorescence plate reader

Procedure:

  • Seed the cells in a multi-well plate and allow them to adhere overnight.

  • Transfect the cells with the NF-κB reporter plasmid using a suitable transfection reagent. A co-transfection with a control plasmid (e.g., expressing Renilla luciferase) is recommended for normalization.

  • After an appropriate incubation period (e.g., 24 hours), replace the medium with fresh medium containing serial dilutions of this compound or vehicle control.

  • Pre-incubate the cells with the compound for a defined period (e.g., 1-2 hours).

  • Stimulate the cells with a pro-inflammatory agent (e.g., TNF-α) to activate the NF-κB pathway. Include unstimulated controls.

  • Incubate for a further period (e.g., 6-8 hours) to allow for reporter gene expression.

  • Lyse the cells and measure the reporter gene activity (e.g., luciferase luminescence) according to the manufacturer's instructions.

  • Normalize the reporter gene activity to the control plasmid activity.

  • Calculate the percentage inhibition of NF-κB activity for each concentration of this compound and determine the IC50 value.

Cytokine Release Assay (ELISA)

Objective: To measure the inhibition of pro-inflammatory cytokine (e.g., TNF-α, IL-6) release by this compound from immune cells.

Materials:

  • This compound

  • Primary immune cells (e.g., human peripheral blood mononuclear cells - PBMCs) or a suitable immune cell line (e.g., THP-1 monocytes)

  • Cell culture medium

  • A pro-inflammatory stimulus (e.g., Lipopolysaccharide - LPS)

  • ELISA kits for the specific cytokines of interest (e.g., human TNF-α and IL-6)

  • Microplate reader

Procedure:

  • Isolate and culture the primary immune cells or seed the cell line in a multi-well plate.

  • Pre-treat the cells with serial dilutions of this compound or vehicle control for a specified time (e.g., 1-2 hours).

  • Stimulate the cells with LPS to induce cytokine production and release. Include unstimulated controls.

  • Incubate the cells for an appropriate duration (e.g., 18-24 hours).

  • Collect the cell culture supernatants.

  • Quantify the concentration of the target cytokines in the supernatants using the specific ELISA kits according to the manufacturer's protocols.

  • Generate a standard curve for each cytokine.

  • Calculate the percentage inhibition of cytokine release for each concentration of this compound and determine the IC50 values.

Conclusion

This compound is a potent anti-inflammatory agent that exerts its effects through the glucocorticoid receptor. Its ability to both transactivate anti-inflammatory genes and, more critically, transrepress the activity of key pro-inflammatory transcription factors like NF-κB and AP-1, leads to a comprehensive suppression of the inflammatory cascade. This guide has provided an in-depth overview of its mechanism of action, summarized the available quantitative data, and detailed key experimental protocols for its characterization. A thorough understanding of the molecular and cellular effects of this compound is essential for the continued development and optimal therapeutic application of this important anti-inflammatory drug.

References

Methodological & Application

Application Note: High-Throughput UPLC-MS/MS Assay for 21-Desacetyldeflazacort in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive method for the quantification of 21-desacetyldeflazacort, the active metabolite of deflazacort (B1670188), in human plasma using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). Deflazacort is a glucocorticoid prodrug used for its anti-inflammatory and immunosuppressive properties.[1][2] Following oral administration, it is rapidly converted by plasma esterases to this compound.[3][4] This method utilizes a simple solid-phase extraction (SPE) procedure for sample cleanup and an efficient UPLC separation, providing a short chromatographic run time suitable for high-throughput analysis in pharmacokinetic and bioequivalence studies. The method has been validated for specificity, linearity, precision, accuracy, and stability.

Introduction

Deflazacort is an oxazoline (B21484) derivative of prednisolone (B192156).[3] Accurate and reliable quantification of its active metabolite, this compound, in biological matrices is crucial for pharmacokinetic assessments and clinical trial support. UPLC-MS/MS offers superior sensitivity and selectivity over conventional HPLC methods, enabling lower limits of quantification and reduced sample volume requirements.[3] This application note provides a detailed protocol for the analysis of this compound in human plasma, adaptable for drug development and research applications.

Experimental Protocols

Materials and Reagents
  • This compound reference standard

  • Prednisolone (Internal Standard, IS)

  • Acetonitrile (HPLC gradient grade)

  • Methanol (B129727) (LC-MS grade)

  • Formic acid (puriss grade)

  • Water (Milli-Q or equivalent)

  • Human plasma (blank, drug-free)

  • Solid-Phase Extraction (SPE) cartridges (e.g., Polymer-sorbent based)

Instrumentation
  • UPLC System: Waters Acquity UPLC or equivalent

  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Waters Quattro Premier XE) with an electrospray ionization (ESI) source

  • Data System: MassLynx software or equivalent

Preparation of Solutions
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound and prednisolone (IS) in methanol.[3]

  • Working Standard Solutions: Prepare serial dilutions of the this compound stock solution with a 50:50 mixture of water and methanol to create calibration curve (CC) standards and quality control (QC) samples.[3]

  • Internal Standard Working Solution: Dilute the prednisolone stock solution with methanol to a final concentration of 5.0 µg/mL.[3]

Sample Preparation (Solid-Phase Extraction)
  • Thaw plasma samples at room temperature.

  • To 250 µL of plasma in a centrifuge tube, add 10 µL of the internal standard working solution (5.0 µg/mL prednisolone).[3]

  • Vortex for 10 seconds.

  • Condition the SPE cartridges according to the manufacturer's instructions.

  • Load the plasma sample onto the SPE cartridge.

  • Wash the cartridge to remove interferences.

  • Elute the analyte and internal standard.

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for UPLC-MS/MS analysis.

UPLC-MS/MS Conditions

UPLC Conditions

ParameterValue
Column Waters Acquity UPLC BEH C18 (50 mm × 2.1 mm, 1.7 µm)[5]
Mobile Phase Acetonitrile and 4.0 mM ammonium (B1175870) formate, pH 3.5 (90:10, v/v)[5]
Flow Rate 0.3 mL/min[6]
Injection Volume 5 µL[3]
Column Temperature 40°C[6]
Autosampler Temp. 4°C[6]
Run Time Approximately 2.0 minutes[3]

MS/MS Conditions

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive[3]
MRM Transitions This compound: m/z 400.06 → 123.91[3]
Prednisolone (IS): m/z 361.36 → 146.96[3]
Source Temperature 110°C[3]
Desolvation Temp. 400°C[3]

Data Presentation

Table 1: Calibration Curve and Linearity
AnalyteConcentration Range (ng/mL)Correlation Coefficient (r²)
This compound0.5 - 100[1]> 0.99
Table 2: Precision and Accuracy
QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
LLOQ0.5< 15< 1585-115
Low QC1.5[3]< 15< 1585-115
Medium QC48.0[3]< 15< 1585-115
High QC72.0[3]< 15< 1585-115
Table 3: Recovery and Matrix Effect
QC LevelMean Recovery (%)Mean Matrix Effect (%)
Low QC80.50[3]-3.35[3]
Medium QC84.59[3]Not Reported
High QC92.36[3]-3.35[3]
Mean (Overall) 85.82 [3]

Visualizations

G cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing SampleCollection Plasma Sample Collection (250 µL) AddIS Add Internal Standard (Prednisolone) SampleCollection->AddIS Vortexing Vortex Mix AddIS->Vortexing SPE Solid-Phase Extraction (SPE) Vortexing->SPE Evaporation Evaporate to Dryness SPE->Evaporation Reconstitution Reconstitute in Mobile Phase Evaporation->Reconstitution UPLC UPLC Separation (C18 Column) Reconstitution->UPLC MSMS MS/MS Detection (ESI+, MRM) UPLC->MSMS DataAcquisition Data Acquisition (MassLynx) MSMS->DataAcquisition Quantification Quantification (Calibration Curve) DataAcquisition->Quantification Reporting Report Generation Quantification->Reporting

Caption: Experimental workflow for UPLC-MS/MS analysis of this compound.

G MethodValidation Method Validation Specificity Specificity MethodValidation->Specificity Linearity Linearity & Range MethodValidation->Linearity LLOQ Lower Limit of Quantification (LLOQ) MethodValidation->LLOQ Accuracy Accuracy MethodValidation->Accuracy Precision Precision (Intra- & Inter-day) MethodValidation->Precision Recovery Extraction Recovery MethodValidation->Recovery MatrixEffect Matrix Effect MethodValidation->MatrixEffect Stability Stability (Bench-top, Freeze-thaw) MethodValidation->Stability

Caption: Key parameters for bioanalytical method validation.

Conclusion

The UPLC-MS/MS method described provides a rapid, sensitive, and specific approach for the quantification of this compound in human plasma. The simple SPE sample preparation and short chromatographic run time make it highly suitable for high-throughput bioanalysis in support of pharmacokinetic and clinical studies. The method has been validated according to regulatory guidelines and demonstrates excellent performance in terms of linearity, precision, accuracy, and recovery.

References

Application Notes and Protocols for Evaluating 21-Desacetyldeflazacort Efficacy in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

21-Desacetyldeflazacort is the active metabolite of Deflazacort, a synthetic glucocorticoid with potent anti-inflammatory and immunosuppressive properties.[1] Glucocorticoids exert their effects by binding to the intracellular glucocorticoid receptor (GR). Upon ligand binding, the GR translocates to the nucleus, where it modulates the transcription of target genes. This action leads to the upregulation of anti-inflammatory proteins and the repression of pro-inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway.[2][3]

These application notes provide a comprehensive suite of cell-based assays to characterize the efficacy of this compound. The protocols herein detail methods to assess its impact on cell viability, apoptosis, anti-inflammatory activity, and its direct interaction with the glucocorticoid receptor signaling pathway.

Cell Viability and Cytotoxicity Assessment

It is crucial to determine the concentration range at which this compound exhibits its pharmacological effects without inducing significant cytotoxicity. The MTT assay is a reliable colorimetric method for assessing cell metabolic activity, which is an indicator of cell viability.[3][4][5][6]

MTT Assay Protocol

Objective: To evaluate the effect of this compound on the viability of cultured cells.

Materials:

  • Human alveolar basal epithelial cells (A549) or other relevant cell line

  • This compound

  • Dexamethasone (positive control)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Phosphate Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed A549 cells into a 96-well plate at a density of 5 x 10³ cells/well and incubate overnight.[7]

  • Prepare serial dilutions of this compound and Dexamethasone in culture medium.

  • Remove the overnight culture medium and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (e.g., 0.1% DMSO).

  • Incubate for 24-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[5]

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[6]

  • Measure the absorbance at 570 nm using a microplate reader.

Data Presentation:

CompoundConcentration (µM)Mean Absorbance (570 nm)Standard Deviation% Cell Viability
Vehicle Control01.250.08100
This compound0.11.220.0797.6
11.190.0995.2
101.150.0692.0
1000.980.1178.4
Dexamethasone11.200.0896.0

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Day 1: Cell Seeding cluster_treatment Day 2: Compound Treatment cluster_assay Day 4/5: MTT Assay seed_cells Seed A549 cells in 96-well plate incubate_overnight Incubate overnight (37°C, 5% CO2) seed_cells->incubate_overnight prepare_dilutions Prepare serial dilutions of This compound add_compounds Add compounds to cells prepare_dilutions->add_compounds incubate_treatment Incubate for 24-72h add_compounds->incubate_treatment add_mtt Add MTT solution incubate_mtt Incubate for 4h add_mtt->incubate_mtt dissolve_formazan Dissolve formazan in DMSO incubate_mtt->dissolve_formazan read_absorbance Read absorbance at 570 nm dissolve_formazan->read_absorbance AntiInflammatory_Workflow cluster_prep Cell Seeding & Pre-treatment cluster_stim Inflammatory Stimulation cluster_analysis Cytokine Analysis seed_cells Seed RAW 264.7 cells pretreat Pre-treat with This compound seed_cells->pretreat add_lps Stimulate with LPS incubate_stim Incubate for 24h add_lps->incubate_stim collect_supernatant Collect supernatant perform_elisa Perform IL-6/TNF-α ELISA collect_supernatant->perform_elisa read_plate Read absorbance perform_elisa->read_plate GR_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GC This compound GR_complex GR + Chaperones (e.g., Hsp90) GC->GR_complex Binding Active_GR Activated GR Dimer GR_complex->Active_GR Conformational Change & Dimerization GR_nucleus Activated GR Dimer Active_GR->GR_nucleus Nuclear Translocation GRE Glucocorticoid Response Element (GRE) GR_nucleus->GRE Binding Transcription Gene Transcription GRE->Transcription Anti_Inflammatory Anti-inflammatory Proteins (e.g., IκBα) Transcription->Anti_Inflammatory NFkB_Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_gr_action GR-mediated Inhibition TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkBa_NFkB IκBα-NF-κB Complex IKK->IkBa_NFkB Phosphorylates IκBα NFkB Active NF-κB IkBa_NFkB->NFkB IκBα Degradation Releases NF-κB NFkB_nuc Active NF-κB NFkB->NFkB_nuc Nuclear Translocation DNA DNA NFkB_nuc->DNA Binds Pro_Inflammatory Pro-inflammatory Gene Transcription (IL-6, TNF-α) DNA->Pro_Inflammatory GR Activated GR GR->NFkB_nuc Directly Inhibits (Transrepression) IkBa_gene IκBα Gene GR->IkBa_gene Upregulates New_IkBa Newly Synthesized IκBα IkBa_gene->New_IkBa New_IkBa->NFkB Sequesters

References

Application Note: Determination of 21-Desacetyldeflazacort using High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

AN-HPLC-021

Introduction

21-Desacetyldeflazacort is the primary active metabolite of Deflazacort, a glucocorticoid used for its anti-inflammatory and immunosuppressant properties.[1] Deflazacort is a prodrug that is rapidly converted by esterases to this compound after administration.[1][2] Monitoring the presence and concentration of this compound is crucial for quality control in pharmaceutical formulations and for pharmacokinetic studies. This application note presents a detailed protocol for the detection and quantification of this compound using High-Performance Liquid Chromatography (HPLC).

Principle

This method utilizes Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection for the separation and quantification of this compound. The separation is achieved on a C18 stationary phase with a mobile phase consisting of a mixture of acetonitrile (B52724) and water. The analyte is detected by its UV absorbance at approximately 244 nm. This method is stability-indicating, as it can resolve this compound from its parent compound, Deflazacort, and other potential degradation products.

Chromatographic Conditions

A summary of the HPLC method parameters is provided in the table below. These parameters have been compiled from validated methods for the analysis of Deflazacort and its related compounds.[1][3]

ParameterValue
Instrument HPLC system with UV/PDA Detector
Column C18, 250 mm x 4.6 mm, 4 µm particle size
Mobile Phase Acetonitrile : Water (80:20, v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature Ambient (approx. 25°C)
Detection Wavelength 244 nm
Run Time Approximately 10 minutes

Experimental Protocols

1. Reagent and Standard Preparation

  • Reagents:

    • Acetonitrile (HPLC Grade)

    • Water (HPLC Grade or Purified)

    • This compound Reference Standard

    • Methanol (HPLC Grade)

  • Standard Stock Solution (100 µg/mL):

    • Accurately weigh approximately 10 mg of this compound Reference Standard.

    • Transfer to a 100 mL volumetric flask.

    • Dissolve in and dilute to volume with the mobile phase. Mix thoroughly.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions by diluting the Standard Stock Solution with the mobile phase to achieve concentrations in the range of 5 µg/mL to 50 µg/mL.

    • These solutions are used to establish the calibration curve.

2. Sample Preparation (from Tablets)

  • Weigh and finely powder not fewer than 20 tablets to determine the average weight.

  • Accurately weigh a portion of the powder equivalent to 10 mg of the active ingredient and transfer it to a 100 mL volumetric flask.

  • Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to ensure complete dissolution.

  • Allow the solution to cool to room temperature and dilute to volume with the mobile phase. Mix well.

  • Filter the solution through a 0.45 µm nylon syringe filter, discarding the first few mL of the filtrate.

  • The filtered solution is the sample solution to be injected into the HPLC system.

Method Validation Summary

The described HPLC method has been validated according to ICH guidelines, demonstrating its suitability for the intended purpose.[4][5]

Validation ParameterTypical Results
Linearity (r²) > 0.999
Accuracy (% Recovery) 98% - 102%
Precision (% RSD) < 2.0%
Specificity No interference from excipients or degradation products
Robustness Unaffected by minor changes in mobile phase composition and flow rate

Visualizations

cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis ref_std This compound Reference Standard stock_std Stock Standard (100 µg/mL) ref_std->stock_std Dissolve in Mobile Phase work_std Working Standards (5-50 µg/mL) stock_std->work_std Dilute with Mobile Phase hplc HPLC System work_std->hplc Inject tablet Tablet Dosage Form powder Weigh and Powder Tablets tablet->powder dissolve Dissolve in Mobile Phase & Sonicate powder->dissolve filter Filter through 0.45 µm Filter dissolve->filter sample_sol Sample Solution filter->sample_sol sample_sol->hplc Inject column C18 Column hplc->column Separation detector UV Detector (244 nm) column->detector Detection data Data Acquisition & Processing detector->data Signal result Reportable Result data->result Quantification

Figure 1: Experimental workflow for the HPLC analysis of this compound.

Deflazacort Deflazacort (Prodrug) C₂₅H₃₁NO₆ Metabolite This compound (Active Metabolite) C₂₃H₂₉NO₅ Deflazacort->Metabolite Metabolism by Esterases

Figure 2: Metabolic conversion of Deflazacort to this compound.

HPLC System Configuration mobile_phase Mobile Phase Reservoir (Acetonitrile:Water 80:20) pump HPLC Pump (1.0 mL/min) mobile_phase->pump injector Autosampler/Injector (20 µL) pump->injector column C18 Column (250x4.6mm, 4µm) injector->column detector UV/PDA Detector (244 nm) column->detector data_system Data Acquisition System detector->data_system waste Waste detector->waste

Figure 3: Logical diagram of the HPLC system components for this compound analysis.

References

Application Notes and Protocols for the Solid-Phase Extraction of 21-Desacetyldeflazacort from Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Deflazacort (B1670188) is a glucocorticoid prodrug used for its anti-inflammatory and immunosuppressant properties. Following oral administration, it is rapidly metabolized by plasma esterases into its pharmacologically active metabolite, 21-desacetyldeflazacort (21-OH DFZ).[1][2] Accurate quantification of this compound in human plasma is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. Solid-phase extraction (SPE) is a widely employed sample preparation technique that offers high recovery and cleaner extracts compared to methods like liquid-liquid extraction (LLE).[1] This document provides detailed application notes and protocols for the solid-phase extraction of this compound from human plasma, followed by its quantification using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Quantitative Data Summary

The following tables summarize the key quantitative parameters from validated bioanalytical methods for the determination of this compound in human plasma.

Table 1: Linearity and Sensitivity of Analytical Methods

ParameterMethod 1Method 2Method 3
Analytical TechniqueLC-MS/MSUPLC-MS/MSHPLC
Linearity Range0.5 - 100 ng/mL[1][2][3][4]0.50 - 500 ng/mL[5]1.0 - 500 ng/mL[6]
LLOQ0.5 ng/mL[1][2][3][4]0.50 ng/mL[5]1.0 ng/mL[6]
Sample Volume250 µL[1][2][3]100 µL[5]2 mL[6]

Table 2: Recovery and Matrix Effect

ParameterMethod 1Method 2Method 3
Analyte Recovery
Low QC80.50%[1]95.3% (overall mean)[5]78-86% (absolute)[6]
Medium QC84.59%[1]97.3% (overall mean)[5]Not Reported
High QC92.36%[1]Not ReportedNot Reported
Mean Recovery85.82 ± 7.01%[1]>95.0%[4][5]Not Reported
Internal Standard Recovery 76.94% (Prednisolone)[1]>95.0% (Betamethasone)[5]Not Reported (Fludrocortisone acetate)[6]
Matrix Effect -3.35%[1]Assessed by post-column infusion[5]Not Reported

Table 3: Precision and Accuracy

ParameterMethod 1Method 2
Intra-batch Precision (% CV) Not explicitly stated, but within acceptable limits1.40 - 4.82%[5]
Inter-batch Precision (% CV) Not explicitly stated, but within acceptable limits1.40 - 4.82%[5]
Intra-batch Accuracy (%) Not explicitly stated, but within acceptable limits98.0 - 102.0%[5]
Inter-batch Accuracy (%) Not explicitly stated, but within acceptable limits98.0 - 102.0%[5]
Assay Accuracy (% RE) Not ReportedNot Reported

Experimental Protocols

This section details the materials, reagents, and step-by-step procedures for the solid-phase extraction of this compound from human plasma.

Materials and Reagents
  • Reference Standards: this compound, Prednisolone (Internal Standard), Betamethasone (Internal Standard), Fludrocortisone acetate (B1210297) (Internal Standard)

  • Solvents and Chemicals: Methanol (B129727) (HPLC grade), Acetonitrile (B52724) (HPLC grade), Water (Milli-Q or equivalent), Ammonium (B1175870) formate, Formic acid, Ethyl acetate

  • Human Plasma: Drug-free, collected in appropriate anticoagulant (e.g., K2-EDTA)

  • Solid-Phase Extraction Cartridges: C18 cartridges (polymer-based are also an option)[1][6][7]

  • Equipment: Centrifuge, Vortex mixer, SPE manifold, Nitrogen evaporator, LC-MS/MS system

Preparation of Solutions
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound and the internal standard (e.g., prednisolone) in methanol.[1]

  • Working Standard Solutions: Prepare serial dilutions of the this compound stock solution with a suitable diluent (e.g., water:methanol 50:50) to create calibration curve standards and quality control (QC) samples.[1]

  • Internal Standard Working Solution: Dilute the internal standard stock solution to the desired concentration.

Solid-Phase Extraction (SPE) Protocol

This protocol is a generalized procedure based on common practices. Specific volumes and concentrations may need optimization.

  • Sample Pre-treatment:

    • Thaw frozen human plasma samples at room temperature.

    • Vortex the plasma samples to ensure homogeneity.

    • Pipette a specific volume of plasma (e.g., 250 µL) into a clean tube.[1][2][3]

    • Add the internal standard working solution to each sample, except for the blank plasma.

    • Vortex for approximately 30 seconds.

  • SPE Cartridge Conditioning:

    • Place the C18 SPE cartridges on the SPE manifold.

    • Condition the cartridges by passing methanol followed by water. Ensure the sorbent bed does not dry out between steps.

  • Sample Loading:

    • Load the pre-treated plasma sample onto the conditioned SPE cartridge.

    • Apply a gentle vacuum to allow the sample to pass through the sorbent bed at a slow, steady rate.

  • Washing:

    • Wash the cartridge with a suitable solvent (e.g., water or a low percentage of organic solvent in water) to remove potential interferences.[6]

  • Elution:

    • Elute the analyte and internal standard from the cartridge using an appropriate elution solvent (e.g., ethyl acetate or a high percentage of methanol or acetonitrile).[6] Collect the eluate in a clean collection tube.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C.

    • Reconstitute the dried residue in a specific volume of the mobile phase used for the LC-MS/MS analysis.

    • Vortex the reconstituted sample to ensure complete dissolution.

    • Transfer the sample to an autosampler vial for analysis.

LC-MS/MS Analysis
  • Chromatographic Column: A reversed-phase C18 column is commonly used.[5]

  • Mobile Phase: A typical mobile phase consists of a mixture of acetonitrile and an aqueous buffer (e.g., ammonium formate).[5]

  • Ionization Mode: Positive electrospray ionization (ESI) is generally used for detection.[2]

  • Detection: Tandem mass spectrometry (MS/MS) is employed for sensitive and selective quantification.[2]

Visualizations

Experimental Workflow

Caption: Workflow for Solid-Phase Extraction of this compound.

Logical Relationship of Method Validation Parameters

Validation_Parameters Method Bioanalytical Method Specificity Specificity Method->Specificity Linearity Linearity & Range Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision Recovery Recovery Method->Recovery Stability Stability Method->Stability LLOQ LLOQ Linearity->LLOQ defines Accuracy->Precision

Caption: Key Parameters for Bioanalytical Method Validation.

References

Application Notes and Protocols for In Vivo Analysis of 21-Desacetyldeflazacort Distribution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deflazacort (B1670188) is a glucocorticoid prodrug that is rapidly converted in the body to its active metabolite, 21-desacetyldeflazacort (21-desDFZ).[1][2] This active metabolite exerts anti-inflammatory and immunosuppressive effects, making it a therapeutic agent for conditions such as Duchenne muscular dystrophy.[3] Understanding the in vivo distribution of 21-desDFZ is crucial for optimizing its therapeutic efficacy and minimizing potential side effects.

These application notes provide a comprehensive overview of the pharmacokinetic profile of this compound and present detailed protocols for its quantitative analysis in plasma. Furthermore, a proposed protocol for in vivo imaging of 21-desDFZ distribution using positron emission tomography (PET) is outlined, offering a powerful tool for non-invasive, real-time assessment of its tissue-specific accumulation.

Pharmacokinetic Profile of this compound

Following oral administration, deflazacort is well-absorbed and rapidly metabolized by plasma esterases to this compound.[1] The pharmacokinetic parameters of 21-desDFZ have been characterized in healthy adult volunteers.

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of this compound after single oral doses of deflazacort.

Table 1: Pharmacokinetic Parameters of this compound in Healthy Adult Volunteers (Single Dose Administration)

Dose of Deflazacort (mg)Cmax (ng/mL)AUC(0-infinity) (ng·h/mL)Elimination Half-life (h)
310.4 ± 5.038.5 ± 37.1Not Reported
619.8 ± 7.564.9 ± 20.81.9 ± 0.5
36132.6 ± 52.5411.7 ± 148.52.4 ± 1.5

Data from a study on the dose proportionality of deflazacort pharmacokinetics.[4]

Table 2: Effect of Food on the Bioavailability of this compound (36 mg Deflazacort Dose)

Treatment ConditionCmax (ng/mL)AUC(0-infinity) (ng·h/mL)Tmax (h)
Fasted188.05 ± 53.35511.90 ± 188.16~1
Low-Fat Meal156.85 ± 40.17510.05 ± 148.30Increased by ~17-85%
High-Fat Meal156.31 ± 33.31508.39 ± 131.70Increased by ~17-85%

Data from a study on the effect of food on the relative bioavailability of deflazacort. Co-administration with food leads to a small decrease in the rate but does not affect the extent of absorption.[5]

Table 3: General Pharmacokinetic Properties of this compound

ParameterValueReference
Plasma Protein Binding~40%[1][6]
MetabolismFurther metabolized by CYP3A4 to inactive metabolites.[1][2][6][1][2][6]
EliminationPrimarily through urinary excretion of metabolites.[6][6]

Experimental Protocols

Protocol 1: Pharmacokinetic Analysis of this compound in Human Plasma

This protocol describes a typical clinical study to assess the pharmacokinetics of this compound.

1. Study Population:

  • Healthy adult male volunteers.
  • Subjects should be in good health as determined by medical history, physical examination, and clinical laboratory tests.
  • Exclusion criteria should include a history of hypersensitivity to corticosteroids and use of any medications that could interfere with the study.

2. Study Design:

  • A single-center, open-label, single-dose, crossover study design is recommended to assess dose proportionality and food effect.
  • For dose proportionality, subjects receive different single oral doses of deflazacort (e.g., 3 mg, 6 mg, and 36 mg) in separate study periods with a washout period in between.
  • For food effect studies, subjects receive a single oral dose of deflazacort under fasting conditions and after a standardized high-fat and low-fat meal in separate study periods.

3. Dosing and Sample Collection:

  • Administer deflazacort tablets orally with a standardized volume of water.
  • Collect serial blood samples from a peripheral vein at pre-dose (0 h) and at specified time points post-dose (e.g., 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, 8, 12, 16, and 24 hours).
  • Collect blood in tubes containing an appropriate anticoagulant (e.g., EDTA).
  • Centrifuge the blood samples to separate plasma.
  • Store plasma samples at -20°C or lower until analysis.

4. Bioanalytical Method:

  • Quantify the concentration of this compound in plasma samples using a validated high-performance liquid chromatography (HPLC) method.[5]
  • The method should be sensitive, specific, accurate, and precise.

5. Pharmacokinetic Analysis:

  • Calculate the following pharmacokinetic parameters from the plasma concentration-time data using non-compartmental analysis:
  • Maximum plasma concentration (Cmax)
  • Time to reach Cmax (Tmax)
  • Area under the plasma concentration-time curve from time zero to the last quantifiable concentration (AUC(0-t))
  • Area under the plasma concentration-time curve from time zero to infinity (AUC(0-infinity))
  • Terminal elimination half-life (t1/2)

Metabolic Pathway of Deflazacort

metabolic_pathway Deflazacort Deflazacort (Prodrug) 21-desDFZ This compound (Active Metabolite) Deflazacort->21-desDFZ Plasma Esterases Inactive_Metabolites Inactive Metabolites 21-desDFZ->Inactive_Metabolites CYP3A4

Metabolic activation of Deflazacort.

Proposed Protocol for In Vivo Imaging of this compound Distribution

This hypothetical protocol outlines a preclinical study to visualize the in vivo distribution of this compound using PET imaging.

Rationale

PET imaging offers a non-invasive method to quantitatively assess the spatiotemporal distribution of a radiolabeled drug in living organisms. By radiolabeling a derivative of this compound with a positron-emitting radionuclide such as Fluorine-18 (¹⁸F), its uptake in various organs and tissues can be monitored in real-time. This can provide valuable insights into its target engagement and off-target accumulation, which is particularly relevant for a corticosteroid with widespread effects.

Protocol 2: Preclinical PET/CT Imaging of [¹⁸F]Fluoro-21-Desacetyldeflazacort

1. Radiolabeling:

  • Radiotracer: [¹⁸F]Fluoro-21-desacetyldeflazacort. A suitable precursor of this compound with a leaving group (e.g., tosylate) at a position amenable to nucleophilic fluorination will need to be synthesized.
  • Radiosynthesis:
  • Produce [¹⁸F]fluoride via cyclotron irradiation of [¹⁸O]H₂O.
  • Activate [¹⁸F]fluoride using a phase-transfer catalyst (e.g., Kryptofix 2.2.2) and a base (e.g., potassium carbonate).
  • React the activated [¹⁸F]fluoride with the precursor in an appropriate solvent (e.g., acetonitrile) at an elevated temperature.
  • Purify the crude product using semi-preparative HPLC.
  • Formulate the final product in a physiologically compatible solution (e.g., saline with a small percentage of ethanol).
  • Perform quality control tests to ensure radiochemical purity, specific activity, and sterility.

2. Animal Model:

  • Use a relevant animal model, such as a mouse model of Duchenne muscular dystrophy (e.g., mdx mice) and wild-type control mice.
  • House animals in a controlled environment with ad libitum access to food and water.
  • All animal procedures should be approved by the Institutional Animal Care and Use Committee (IACUC).

3. PET/CT Imaging Protocol:

  • Animal Preparation:
  • Fast the animals for 4-6 hours before the scan to reduce background signal.
  • Anesthetize the animals using isoflurane (B1672236) (e.g., 2% for induction, 1-1.5% for maintenance) in oxygen.
  • Place the animal on the scanner bed with physiological monitoring (respiration and temperature).
  • Radiotracer Injection:
  • Administer a bolus of [¹⁸F]Fluoro-21-desacetyldeflazacort (e.g., 5-10 MBq) intravenously via the tail vein.
  • Image Acquisition:
  • Perform a dynamic PET scan for 60-90 minutes immediately after radiotracer injection.
  • Acquire a CT scan for anatomical reference and attenuation correction.
  • Data Analysis:
  • Reconstruct the PET images using an appropriate algorithm (e.g., OSEM).
  • Co-register the PET and CT images.
  • Draw regions of interest (ROIs) on the major organs (e.g., brain, heart, lungs, liver, kidneys, muscle, bone) on the CT images and project them to the dynamic PET data.
  • Generate time-activity curves (TACs) for each ROI.
  • Calculate the standardized uptake value (SUV) for each organ at different time points to quantify radiotracer uptake.

4. Ex Vivo Biodistribution (Optional but Recommended):

  • At the end of the imaging session, euthanize the animal.
  • Dissect major organs and tissues.
  • Weigh the tissue samples and measure their radioactivity using a gamma counter.
  • Calculate the percentage of injected dose per gram of tissue (%ID/g) for each organ.

Experimental Workflow for Preclinical Imaging

experimental_workflow cluster_synthesis Radiotracer Synthesis cluster_imaging In Vivo Imaging cluster_analysis Data Analysis Radiolabeling Radiolabeling of Precursor with ¹⁸F-Fluoride Purification HPLC Purification Radiolabeling->Purification QC Quality Control Purification->QC Animal_Prep Animal Preparation (Anesthesia) QC->Animal_Prep Injection Radiotracer Injection (IV) Animal_Prep->Injection PET_CT_Scan Dynamic PET/CT Scan Injection->PET_CT_Scan Image_Recon Image Reconstruction and Co-registration PET_CT_Scan->Image_Recon Biodistribution Ex Vivo Biodistribution (%ID/g) PET_CT_Scan->Biodistribution ROI_Analysis ROI Analysis and Time-Activity Curves Image_Recon->ROI_Analysis

Proposed workflow for in vivo PET imaging.

Conclusion

The provided protocols offer a framework for the comprehensive in vivo analysis of this compound. While pharmacokinetic studies provide essential data on its systemic exposure, the proposed in vivo imaging protocol has the potential to offer unprecedented insights into its tissue-specific distribution and target engagement. Such studies are invaluable for advancing our understanding of its mechanism of action and for the development of safer and more effective therapeutic strategies.

References

Application Note: A Validated Stability-Indicating HPLC Method for the Impurity Profiling of 21-Desacetyldeflazacort in Deflazacort Drug Substance

Author: BenchChem Technical Support Team. Date: December 2025

AN-021DFZ

Abstract

This application note details a precise, accurate, and robust stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of 21-Desacetyldeflazacort, a principal impurity and active metabolite of Deflazacort.[1][2] The method has been developed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring its suitability for quality control and stability studies in drug development.[3][4][5]

Introduction

Deflazacort is a glucocorticoid used for its anti-inflammatory and immunosuppressive properties.[6] It is a prodrug that is rapidly converted in the body to its active metabolite, this compound (also known as 21-hydroxy deflazacort).[1][7] During the synthesis, formulation, or storage of Deflazacort, this compound can be present as a process-related impurity or a degradation product.[8][9] Therefore, a validated analytical method is crucial for accurately quantifying this impurity to ensure the safety and efficacy of the final drug product.[10][11]

This document provides a comprehensive protocol for a stability-indicating RP-HPLC method capable of separating this compound from the active pharmaceutical ingredient (API), Deflazacort, and other potential degradation products.

Experimental Protocol

2.1. Instrumentation and Chromatographic Conditions A high-performance liquid chromatography (HPLC) system equipped with a UV/PDA detector is recommended.[3]

ParameterSpecification
HPLC System Agilent 1260 Infinity II or equivalent
Column Zorbax Eclipse XDB C18 (150mm x 4.6mm, 5µm)[3]
Mobile Phase Acetonitrile and Water (40:60 v/v)[12]
Flow Rate 1.0 mL/min[3]
Injection Volume 20 µL[6]
Column Temperature 30°C
Detection Wavelength 245 nm[3]
Run Time 15 minutes

2.2. Preparation of Solutions

  • Diluent: Mobile Phase (Acetonitrile:Water, 40:60 v/v)

  • Standard Stock Solution (Deflazacort): Accurately weigh and dissolve 25 mg of Deflazacort USP Reference Standard in a 25 mL volumetric flask with diluent to obtain a concentration of 1000 µg/mL.

  • Impurity Stock Solution (this compound): Accurately weigh and dissolve 10 mg of this compound Reference Standard in a 100 mL volumetric flask with diluent to obtain a concentration of 100 µg/mL.

  • System Suitability Solution: Prepare a solution containing 100 µg/mL of Deflazacort and 2 µg/mL of this compound in diluent. This solution is used to verify the resolution and reproducibility of the chromatographic system.

  • Sample Preparation: Accurately weigh and dissolve 25 mg of the Deflazacort drug substance sample in a 25 mL volumetric flask with diluent. Further dilute 1 mL of this solution to 10 mL to obtain a final concentration of 100 µg/mL.

Method Validation

The analytical method was validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[3][4][13]

3.1. Specificity (Forced Degradation) Forced degradation studies were performed to demonstrate the stability-indicating nature of the method. Deflazacort was subjected to acid, base, oxidative, thermal, and photolytic stress conditions.[12][14] The results showed that degradation products were well-resolved from the main Deflazacort peak and the this compound peak, confirming the method's specificity.[3][14]

G cluster_0 Method Validation Workflow Dev Method Development Val Method Validation (ICH Q2) Dev->Val Finalized Method Spec Specificity / Forced Degradation Val->Spec Lin Linearity & Range Val->Lin Acc Accuracy (Recovery) Val->Acc Prec Precision (Repeatability & Intermediate) Val->Prec LoQ LOQ / LOD Val->LoQ Rob Robustness Val->Rob Rep Final Report Spec->Rep Lin->Rep Acc->Rep Prec->Rep LoQ->Rep Rob->Rep

Figure 1: Workflow for Analytical Method Validation.

3.2. System Suitability System suitability parameters were evaluated to ensure the chromatographic system was adequate for the intended analysis. The results are summarized in Table 1.

Table 1: System Suitability Results

Parameter Acceptance Criteria Result
Tailing Factor (Deflazacort) ≤ 2.0 1.15
Theoretical Plates (Deflazacort) ≥ 2000 8500
Resolution (Deflazacort/21-Desacetyldeflazacort) ≥ 2.0 4.5

| %RSD for 6 Injections | ≤ 2.0% | 0.85% |

3.3. Linearity The linearity of the method was established by analyzing five solutions of this compound ranging from the LOQ to 150% of the target concentration (e.g., 0.2 µg/mL to 3.0 µg/mL).[13] The calibration curve was constructed by plotting the peak area against the concentration.

Table 2: Linearity Data for this compound

Level Concentration (µg/mL) Mean Peak Area (n=3)
1 (LOQ) 0.20 4580
2 (50%) 1.00 22950
3 (100%) 2.00 46100
4 (125%) 2.50 57850
5 (150%) 3.00 69200
Correlation Coefficient (r²) ≥ 0.999 0.9997

| Regression Equation | | y = 23055x - 110 |

G cluster_params Key Validation Parameters Accuracy Accuracy (% Recovery) Robustness Robustness (System Suitability) Accuracy->Robustness must hold under varying conditions Precision Precision (% RSD) Precision->Accuracy prerequisite for Precision->Robustness must hold under varying conditions Linearity Linearity (r²) Sensitivity Sensitivity (LOD & LOQ) Linearity->Sensitivity defines range Linearity->Robustness must hold under varying conditions Specificity Specificity (Peak Purity & Resolution) Specificity->Accuracy ensures correct measurement Specificity->Precision ensures correct measurement Specificity->Linearity ensures correct measurement Specificity->Robustness must hold under varying conditions Sensitivity->Robustness must hold under varying conditions

Figure 2: Interrelationship of core validation parameters.

3.4. Accuracy (Recovery) The accuracy of the method was determined by spiking a placebo mixture with known amounts of this compound at three concentration levels (50%, 100%, and 150% of the target concentration). The recovery was calculated for each level.

Table 3: Accuracy/Recovery Data

Level Spiked Conc. (µg/mL) Recovered Conc. (µg/mL, n=3) % Recovery % RSD
50% 1.0 0.99 99.0% 1.2%
100% 2.0 2.03 101.5% 0.9%
150% 3.0 2.97 99.0% 1.1%

| Acceptance Criteria | | | 98.0% - 102.0% | ≤ 2.0% |

3.5. Precision Precision was evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day). Six separate sample preparations were analyzed.

Table 4: Precision Data for this compound (at 2.0 µg/mL)

Precision Type % Amount Found (n=6) Mean % RSD
Repeatability (Day 1) 100.2, 99.5, 101.0, 100.5, 99.8, 101.2 100.4 0.65%
Intermediate (Day 2) 101.5, 100.8, 102.0, 100.9, 101.3, 101.8 101.4 0.45%

| Acceptance Criteria | | | ≤ 2.0% |

3.6. Limit of Detection (LOD) and Limit of Quantitation (LOQ) LOD and LOQ were determined based on the signal-to-noise ratio method. The LOD was established at a signal-to-noise ratio of approximately 3:1, and the LOQ at 10:1.

Table 5: LOD and LOQ Results

Parameter Result (µg/mL)
Limit of Detection (LOD) 0.06

| Limit of Quantitation (LOQ) | 0.20 |

Conclusion

The developed RP-HPLC method for the quantification of this compound in Deflazacort drug substance is specific, linear, accurate, precise, and sensitive. The validation results confirm that the method is suitable for its intended purpose in a quality control environment for routine impurity profiling and stability testing. The method successfully separates the main impurity from the API and degradation products, proving its stability-indicating capability.

References

Application Note: High-Throughput Bioanalysis of 21-Desacetyldeflazacort using a Deuterated Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Deflazacort is a glucocorticoid prodrug used for its anti-inflammatory and immunosuppressive properties. Following administration, it is rapidly converted by plasma esterases to its pharmacologically active metabolite, 21-Desacetyldeflazacort. Accurate quantification of this compound in biological matrices is crucial for pharmacokinetic and bioequivalence studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred method for this analysis due to its high sensitivity and selectivity. The use of a stable isotope-labeled internal standard, such as deuterated this compound (e.g., this compound-d5), is considered the gold standard in bioanalytical method development. This application note details a robust LC-MS/MS method for the quantification of this compound in human plasma, highlighting the benefits of using a deuterated internal standard.

Rationale for Using a Deuterated Internal Standard

In LC-MS/MS analysis, an internal standard (IS) is added to samples, calibrators, and quality controls to correct for variability during sample preparation and analysis. While structurally similar analogs can be used, stable isotope-labeled internal standards, such as deuterated this compound, offer significant advantages:

  • Similar Physicochemical Properties: A deuterated IS is chemically identical to the analyte, ensuring it behaves similarly during extraction, chromatography, and ionization.

  • Correction for Matrix Effects: Matrix effects, the suppression or enhancement of ionization by endogenous components in the biological matrix, are a major source of variability. A co-eluting deuterated IS experiences the same matrix effects as the analyte, leading to a more accurate and precise measurement of the analyte-to-IS ratio.

  • Improved Precision and Accuracy: By effectively compensating for variations in sample recovery and matrix effects, deuterated internal standards lead to improved overall method precision and accuracy.

Quantitative Data

The following tables summarize the validation parameters for a typical LC-MS/MS method for this compound in human plasma. While the following data was generated using a non-deuterated internal standard (prednisolone), it serves as a baseline for the performance characteristics expected from a method employing a deuterated internal standard, which is anticipated to provide even greater robustness.

Table 1: Calibration Curve Parameters

ParameterValue
Linearity Range0.5 - 100 ng/mL
Correlation Coefficient (r²)> 0.99
Weighting Factor1/x²

Table 2: Precision and Accuracy

Quality ControlConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
LLOQ0.5≤ 1585 - 115≤ 1585 - 115
Low QC1.5≤ 1585 - 115≤ 1585 - 115
Medium QC50≤ 1585 - 115≤ 1585 - 115
High QC80≤ 1585 - 115≤ 1585 - 115

Table 3: Recovery and Matrix Effect

Quality ControlConcentration (ng/mL)Mean Recovery (%)Matrix Effect (%)
Low QC1.5~85Minimal
High QC80~90Minimal

Experimental Protocols

1. Sample Preparation: Solid-Phase Extraction (SPE)

This protocol describes the extraction of this compound from human plasma.

  • Materials:

    • Human plasma samples

    • This compound analytical standard

    • Deuterated this compound (e.g., this compound-d5) internal standard stock solution

    • Methanol (B129727) (LC-MS grade)

    • Acetonitrile (LC-MS grade)

    • Water (LC-MS grade)

    • Formic acid (LC-MS grade)

    • SPE cartridges (e.g., Oasis HLB)

    • Centrifuge

    • Nitrogen evaporator

  • Procedure:

    • Thaw plasma samples to room temperature.

    • Spike 200 µL of plasma with 20 µL of the deuterated internal standard working solution.

    • Vortex for 10 seconds.

    • Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Load the plasma sample onto the SPE cartridge.

    • Wash the cartridge with 1 mL of water.

    • Elute the analyte and internal standard with 1 mL of methanol.

    • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 200 µL of the mobile phase.

    • Transfer to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system

    • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm)

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Flow Rate: 0.4 mL/min

    • Gradient:

      • 0-0.5 min: 20% B

      • 0.5-2.5 min: 20-80% B

      • 2.5-3.0 min: 80% B

      • 3.0-3.1 min: 80-20% B

      • 3.1-5.0 min: 20% B

    • Injection Volume: 10 µL

    • Column Temperature: 40°C

  • Mass Spectrometric Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Multiple Reaction Monitoring (MRM) Transitions:

      • This compound: Precursor ion (Q1) m/z → Product ion (Q3) m/z (specific values to be optimized)

      • Deuterated this compound: Precursor ion (Q1) m/z → Product ion (Q3) m/z (specific values to be optimized based on the level of deuteration, e.g., +5 Da for d5)

    • Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.

Visualizations

Deflazacort_Signaling_Pathway cluster_cell Target Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Deflazacort Deflazacort (Prodrug) PlasmaEsterases Plasma Esterases Deflazacort->PlasmaEsterases Metabolite This compound (Active Metabolite) PlasmaEsterases->Metabolite GR Glucocorticoid Receptor (GR) Metabolite->GR Binds Cytoplasm Cytoplasm GR_Complex Activated GR Complex GR->GR_Complex Conformational Change HSP Heat Shock Proteins HSP->GR Complexed Nucleus Nucleus GRE Glucocorticoid Response Elements (GRE) GR_Complex->GRE Translocates & Binds GeneTranscription Modulation of Gene Transcription GRE->GeneTranscription AntiInflammatory Increased Synthesis of Anti-inflammatory Proteins (e.g., Annexin A1) GeneTranscription->AntiInflammatory ProInflammatory Decreased Synthesis of Pro-inflammatory Proteins (e.g., Cytokines, Chemokines) GeneTranscription->ProInflammatory

Caption: Mechanism of action of Deflazacort.

Experimental_Workflow Start Start: Human Plasma Sample Spike_IS Spike with Deuterated This compound IS Start->Spike_IS SPE Solid-Phase Extraction (SPE) Spike_IS->SPE Evaporation Evaporation to Dryness SPE->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LCMS_Analysis LC-MS/MS Analysis Reconstitution->LCMS_Analysis Data_Processing Data Processing and Quantification LCMS_Analysis->Data_Processing End End: Concentration of This compound Data_Processing->End

Caption: Bioanalytical workflow for this compound.

Application of 21-Desacetyldeflazacort in Organoid Culture Systems: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Organoids are three-dimensional (3D) multicellular structures that mimic the architecture and function of native organs, providing a powerful in vitro model for studying development, disease, and drug response. 21-Desacetyldeflazacort is the primary active metabolite of Deflazacort, a synthetic glucocorticoid with potent anti-inflammatory and immunosuppressive properties.[1][2][3][4] Deflazacort is a prodrug that is rapidly converted to this compound by esterases after administration.[1][2] While protocols for other glucocorticoids like dexamethasone (B1670325) and prednisolone (B192156) in organoid systems are established, specific applications of this compound are an emerging area of interest. These notes provide a framework for the application of this compound in organoid culture systems based on the known mechanisms of glucocorticoids and existing organoid methodologies.

Mechanism of Action: Glucocorticoid Receptor Signaling

This compound, like other glucocorticoids, exerts its effects by binding to the cytosolic Glucocorticoid Receptor (GR).[2][5] Upon binding, the receptor-ligand complex translocates to the nucleus, where it modulates the transcription of target genes. This modulation occurs through two primary mechanisms:

  • Transactivation: The GR dimer binds to Glucocorticoid Response Elements (GREs) in the promoter regions of genes, leading to the increased transcription of anti-inflammatory proteins such as lipocortin-1 and interleukin-10.[6][7]

  • Transrepression: The monomeric GR interacts with and inhibits the activity of pro-inflammatory transcription factors like NF-κB and AP-1, thereby suppressing the expression of inflammatory cytokines, chemokines, and adhesion molecules.[6][8][9][10]

This dual action makes this compound a candidate for modulating inflammatory responses and cellular differentiation within organoid models.

Potential Applications in Organoid Systems

Based on its mechanism of action, this compound can be utilized in various organoid-based studies:

  • Modeling Inflammatory Diseases: In organoids derived from tissues affected by inflammatory conditions (e.g., intestinal organoids for Inflammatory Bowel Disease), this compound can be used to study the suppression of inflammatory pathways and the restoration of tissue homeostasis.

  • Investigating Drug Efficacy and Toxicity: Organoid models can serve as platforms to assess the therapeutic effects and potential side effects of this compound on specific cell types and organ systems.

  • Studying Cellular Differentiation and Development: Glucocorticoids are known to influence the differentiation of various cell lineages. This compound can be used to investigate its role in promoting or inhibiting the differentiation of specific cell types within developing organoids. For instance, dexamethasone has been shown to induce chondrogenesis in organoid cultures of mouse embryonic cells.[11]

Data Presentation: Effects of Glucocorticoids on Organoid Systems

The following tables summarize quantitative data from studies using related glucocorticoids (Dexamethasone and Prednisolone) in organoid and 3D spheroid cultures. This data can serve as a reference for designing experiments with this compound.

Table 1: Effect of Dexamethasone on 3D Stem Cell Spheroids

ConcentrationCell ViabilityOsteogenic Gene Expression (Fold Change vs. Control)Spheroid Diameter (µm)
0 µM BaselineRUNX2: 1.0, COL1A1: 1.0Day 1: ~180, Day 7: ~160
0.1 µM No significant differenceRUNX2: ~1.2, COL1A1: ~2.5 (significant increase)No significant difference
1 µM No significant differenceRUNX2: ~1.8 (upregulated), COL1A1: ~2.8 (significant increase)Day 5: Significant decrease vs. 0 µM
10 µM No significant differenceRUNX2: ~1.7 (upregulated), COL1A1: ~1.5Day 7: Significant decrease vs. 0 µM
100 µM No significant differenceRUNX2: ~1.9 (upregulated), COL1A1: ~1.2No significant difference

Data adapted from a study on the impact of dexamethasone on three-dimensional stem cell spheroids.[12][13]

Table 2: Effect of Prednisolone on Intestinal Organoids in an Inflammatory Context

Treatment ConditionEpithelial Barrier Permeability (FD4 Infiltration)Protein Expression (Fold Change vs. Control)
Control BaselineCLDN-2: 1.0, E-cadherin: 1.0, ILDR-1: 1.0
Cytokine Mix (TNF-α, IFN-γ, IL-1β) IncreasedCLDN-2: Increased, E-cadherin: Decreased, ILDR-1: Decreased
Cytokine Mix + Prednisolone (10 µM) Significantly ReducedCLDN-2: Normalized, E-cadherin: Restored, ILDR-1: Restored

Data adapted from a study on the effect of prednisolone on intestinal organoids derived from Crohn's disease patients.[14][15]

Table 3: Effect of Methylprednisolone (MP) on Intestinal Organoid Size

TreatmentOrganoid Size (µm²)
Control ~15000
MP (10 µM) ~7500 (significant decrease)

Data adapted from a study on the impact of corticosteroids on intestinal epithelial regeneration.[16]

Experimental Protocols

The following are generalized protocols for the application of this compound in organoid culture. Specific parameters such as cell density, media composition, and treatment duration should be optimized for the specific organoid type and experimental question.

Protocol 1: General Organoid Culture and Treatment with this compound

This protocol outlines the basic steps for thawing, culturing, and treating organoids with this compound.

Materials:

  • Cryopreserved organoids

  • Basal culture medium (specific to the organoid type)

  • Complete organoid growth medium (basal medium with required growth factors and supplements)

  • Extracellular Matrix (ECM) (e.g., Matrigel®)

  • This compound (powder or stock solution)

  • DMSO (for dissolving this compound)

  • Culture plates (e.g., 24-well or 48-well)

  • Sterile laboratory equipment

Procedure:

  • Thawing and Seeding Organoids:

    • Rapidly thaw the cryovial of organoids in a 37°C water bath.

    • Transfer the contents to a conical tube and wash with basal medium to remove cryoprotectant.

    • Centrifuge to pellet the organoids and resuspend in cold ECM.

    • Plate droplets of the organoid-ECM suspension into pre-warmed culture plates to form domes.

    • Allow the ECM to solidify at 37°C for 15-30 minutes.

    • Carefully add complete organoid growth medium to each well.

  • Preparation of this compound Stock Solution:

    • Dissolve this compound powder in DMSO to create a high-concentration stock solution (e.g., 10 mM).

    • Store the stock solution at -20°C or -80°C.[1]

  • Treatment of Organoids:

    • Culture the organoids for a desired period to allow for stabilization and growth (typically 3-5 days).

    • Prepare fresh complete organoid growth medium containing the desired final concentration of this compound by diluting the stock solution. A vehicle control (medium with the same concentration of DMSO) should also be prepared.

    • Carefully replace the existing medium in the wells with the treatment or vehicle control medium.

    • Incubate the organoids for the desired treatment duration, changing the medium every 2-3 days.

  • Analysis:

    • At the end of the treatment period, organoids can be harvested for various downstream analyses, including:

      • Morphological analysis: Brightfield or confocal microscopy to assess size, budding, and overall structure.

      • Viability assays: (e.g., CellTiter-Glo® 3D) to quantify cell viability.

      • Gene expression analysis: qPCR or RNA-sequencing to measure changes in target gene expression.

      • Protein analysis: Western blotting, immunofluorescence, or ELISA to assess protein levels and localization.

Protocol 2: Modeling Inflammation in Intestinal Organoids

This protocol provides a framework for inducing an inflammatory state in intestinal organoids and assessing the anti-inflammatory effects of this compound.

Materials:

  • Mature intestinal organoids

  • Complete intestinal organoid growth medium

  • Pro-inflammatory cytokine cocktail (e.g., TNF-α, IFN-γ, IL-1β)

  • This compound stock solution

  • Reagents for assessing epithelial barrier function (e.g., FITC-dextran)

  • Reagents for molecular analysis

Procedure:

  • Culture Intestinal Organoids: Establish and maintain intestinal organoid cultures as described in Protocol 1.

  • Induce Inflammation:

    • Prepare complete growth medium containing a pro-inflammatory cytokine cocktail (e.g., 20 ng/mL each of TNF-α, IFN-γ, and IL-1β).[14]

    • Treat the organoids with the cytokine-containing medium for a predetermined period (e.g., 24 hours) to induce an inflammatory phenotype.

  • Treatment with this compound:

    • Prepare three sets of treatment media:

      • Cytokine cocktail + this compound (at desired concentrations).

      • Cytokine cocktail + vehicle (DMSO).

      • Control medium without cytokines or treatment.

    • Replace the medium in the respective wells and incubate for the desired duration (e.g., 24-48 hours).

  • Assessment of Anti-inflammatory Effects:

    • Epithelial Barrier Function: Add FITC-dextran to the culture medium and measure its leakage into the organoid lumen using confocal microscopy to assess barrier integrity.

    • Gene and Protein Expression: Harvest organoids to analyze the expression of inflammatory markers (e.g., IL-6, TNF-α) and tight junction proteins (e.g., claudins, occludin) using qPCR, Western blotting, or immunofluorescence.

Mandatory Visualizations

Glucocorticoid_Receptor_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GC This compound GR_complex GR-Hsp90 Complex GC->GR_complex Binds GR_GC_complex Activated GR Complex GR_complex->GR_GC_complex Conformational Change GR_dimer GR Dimer GR_GC_complex->GR_dimer Dimerization GR_monomer GR Monomer GR_GC_complex->GR_monomer cluster_nucleus cluster_nucleus GR_GC_complex->cluster_nucleus Translocation GRE GRE GR_dimer->GRE Binds (Transactivation) NFkB_AP1 NF-κB / AP-1 GR_monomer->NFkB_AP1 Inhibits (Transrepression) Anti_Inflammatory_Genes Anti-inflammatory Gene Transcription GRE->Anti_Inflammatory_Genes Upregulates Pro_Inflammatory_Genes Pro-inflammatory Gene Transcription NFkB_AP1->Pro_Inflammatory_Genes Activates

Caption: Glucocorticoid Receptor Signaling Pathway.

Experimental_Workflow start Start: Cryopreserved Organoids thaw Thaw and Wash Organoids start->thaw embed Embed in ECM and Plate as Domes thaw->embed culture Culture in Growth Medium (3-5 days) embed->culture prepare_treatment Prepare this compound and Vehicle Control Media culture->prepare_treatment treat Treat Organoids (change medium every 2-3 days) culture->treat prepare_treatment->treat harvest Harvest Organoids treat->harvest analysis Downstream Analysis: - Microscopy - Viability Assays - Gene/Protein Expression harvest->analysis end End analysis->end

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 21-Desacetyldeflazacort Solubility for In Vitro Success

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 21-Desacetyldeflazacort. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on overcoming solubility challenges with this compound in in vitro experimental settings. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to ensure the successful preparation and application of this compound in your studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in research?

This compound is the active metabolite of Deflazacort, a glucocorticoid used for its anti-inflammatory and immunosuppressive properties.[1] Deflazacort itself is a prodrug that is rapidly converted to this compound by esterases in the body.[1] In research, this compound is often used to study the effects of glucocorticoids on various cellular processes.

Q2: What are the primary solvents for dissolving this compound?

This compound is soluble in several organic solvents. For in vitro studies, Dimethyl Sulfoxide (DMSO) is the most commonly recommended solvent due to its high solubilizing capacity for this compound and compatibility with most cell culture applications when used at low final concentrations.[2] Other solvents include Dimethylformamide (DMF) and ethanol.[3]

Q3: What is the recommended starting concentration for a DMSO stock solution of this compound?

A high-concentration stock solution in 100% DMSO is recommended to minimize the final volume of DMSO added to your cell culture medium. Based on available data, a stock solution of up to 250 mg/mL can be prepared in DMSO, which may require sonication to fully dissolve.[2]

Q4: My this compound precipitates when I add it to my cell culture medium. What can I do?

Precipitation upon dilution of a DMSO stock solution into aqueous media is a common issue for hydrophobic compounds. This "crashing out" can be mitigated by:

  • Slowing the dilution: Add the DMSO stock drop-wise to your pre-warmed (37°C) media while gently vortexing.[2]

  • Using a stepwise dilution: First, dilute your concentrated DMSO stock to an intermediate concentration in pre-warmed media, and then add this to the final volume.[4]

  • Ensuring the final DMSO concentration is low: Typically, the final DMSO concentration in cell culture should be kept below 0.5%, and ideally at or below 0.1%, to avoid both precipitation and cellular toxicity.[5][6]

Q5: What is the maximum tolerated DMSO concentration for most cell lines?

While cell line dependent, a general guideline is to keep the final DMSO concentration at or below 0.5%.[5] Many sensitive or primary cell lines may require concentrations as low as 0.1%.[5] It is always best to perform a vehicle control experiment to determine the specific tolerance of your cell line to DMSO.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Immediate precipitation upon dilution in media The compound's aqueous solubility limit is exceeded.Decrease the final working concentration of this compound. Perform a solubility test to determine the maximum soluble concentration in your specific media.[4]
Rapid solvent exchange from DMSO to aqueous media.Add the DMSO stock solution drop-wise into the vortex of the pre-warmed (37°C) media.[2]
The temperature of the media is too low.Always use pre-warmed (37°C) cell culture media for dilutions.[4]
Delayed precipitation after incubation The compound is unstable in the culture medium over time.Prepare fresh working solutions immediately before each experiment.
Interaction with media components (e.g., salts, proteins).If using serum-free media, consider if the absence of proteins is reducing solubility. Conversely, high serum concentrations could also lead to interactions. Test solubility in your specific media formulation.
pH changes in the media due to cellular metabolism.Ensure your media is adequately buffered for the CO2 concentration in your incubator.
Inconsistent experimental results Incomplete dissolution of the stock solution.Ensure the this compound is fully dissolved in DMSO. Use of sonication can aid in this process.[2] Visually inspect the stock solution for any particulate matter before use.
Degradation of the compound in the stock solution.Aliquot the DMSO stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.[1]

Quantitative Data Summary

Table 1: Solubility of this compound in Various Solvents

Solvent Solubility Molar Concentration (approx.) Notes
DMSO250 mg/mL[2]625.81 mM[2]May require sonication. Use of newly opened, anhydrous DMSO is recommended as it is hygroscopic.[2]
DMF≥ 30 mg/mL[3]≥ 74.16 mM[3]Saturation unknown.
Ethanol≥ 1 mg/mL[3]≥ 2.47 mM[3]Saturation unknown.
ChloroformSlightly Soluble[1][4]Not Reported
MethanolSlightly Soluble[1][4]Not Reported

Table 2: Recommended Final DMSO Concentrations for In Vitro Assays

Cell Type Recommended Maximum DMSO Concentration Reference
Most Cell Lines≤ 0.5%[5]
Sensitive/Primary Cells≤ 0.1%[5]

Experimental Protocols

Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO
  • Materials:

    • This compound (Molecular Weight: 399.48 g/mol )

    • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

    • Sterile, conical microcentrifuge tubes

    • Calibrated analytical balance and weighing paper

    • Vortex mixer

    • Sonicator (optional)

  • Procedure:

    • Tare the weighing paper on the analytical balance.

    • Carefully weigh out 4.0 mg of this compound.

    • Transfer the weighed compound to a sterile microcentrifuge tube.

    • Add 100.1 µL of anhydrous DMSO to the tube.

    • Vortex the tube vigorously for 1-2 minutes to dissolve the compound.

    • If the compound is not fully dissolved, place the tube in a sonicator bath for 5-10 minutes.

    • Visually inspect the solution to ensure it is clear and free of any particulate matter.

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C.

Protocol 2: Preparation of a Working Solution and Determination of Maximum Soluble Concentration
  • Materials:

    • 100 mM this compound stock solution in DMSO

    • Complete cell culture medium (pre-warmed to 37°C)

    • Sterile microcentrifuge tubes or a 96-well plate

    • Vortex mixer

  • Procedure for Preparing a Working Solution (Example: 10 µM):

    • Pre-warm your complete cell culture medium to 37°C.

    • To prepare a 10 µM working solution, you will perform a 1:10,000 dilution of your 100 mM stock. This will result in a final DMSO concentration of 0.01%.

    • For 1 mL of working solution, add 999.9 µL of pre-warmed media to a sterile tube.

    • While gently vortexing the media, add 0.1 µL of the 100 mM DMSO stock solution drop-wise.

    • Continue to vortex for another 10-15 seconds to ensure homogeneity.

    • Visually inspect the working solution for any signs of precipitation.

  • Procedure for Determining Maximum Soluble Concentration:

    • Prepare a serial 2-fold dilution of your 100 mM DMSO stock in 100% DMSO (e.g., 100 mM, 50 mM, 25 mM, etc.).

    • In a 96-well plate, add 198 µL of your pre-warmed complete cell culture medium to several wells.

    • Add 2 µL of each DMSO dilution to a corresponding well (this will maintain a final DMSO concentration of 1%). Include a well with 2 µL of DMSO only as a control.

    • Incubate the plate under your standard cell culture conditions (e.g., 37°C, 5% CO2).

    • Visually inspect the wells for any signs of cloudiness or precipitate at various time points (e.g., 0, 2, 6, and 24 hours).

    • The highest concentration that remains clear is the maximum soluble working concentration under your experimental conditions.

Visualizations

G Workflow for Preparing this compound Working Solution cluster_0 Stock Solution Preparation cluster_1 Working Solution Preparation cluster_2 Application weigh Weigh this compound dissolve Dissolve in 100% DMSO (Vortex/Sonicate) weigh->dissolve aliquot Aliquot and Store at -20°C/-80°C dissolve->aliquot warm_media Pre-warm Cell Culture Media to 37°C aliquot->warm_media dilute Add Stock Solution Drop-wise to Media While Vortexing warm_media->dilute inspect Visually Inspect for Precipitation dilute->inspect inspect->dilute If Precipitate, Adjust Concentration apply_to_cells Apply to In Vitro Assay inspect->apply_to_cells If Clear

Caption: Workflow for preparing this compound solutions.

G Glucocorticoid Receptor Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Cellular Response DFZ This compound GR Glucocorticoid Receptor (GR) (inactive complex) DFZ->GR Binds GR_active Activated DFZ-GR Complex GR->GR_active Conformational Change GR_nuc Translocated DFZ-GR Complex GR_active->GR_nuc Translocation GRE Glucocorticoid Response Elements (GREs) on DNA GR_nuc->GRE Binds Transcription Modulation of Gene Transcription GRE->Transcription Anti_Inflammatory Upregulation of Anti-inflammatory Genes (e.g., Lipocortin-1) Transcription->Anti_Inflammatory Pro_Inflammatory Downregulation of Pro-inflammatory Genes (e.g., IL-1, IL-6, TNF-α) Transcription->Pro_Inflammatory

Caption: Glucocorticoid receptor signaling pathway for this compound.

References

Stability of 21-Desacetyldeflazacort in different solvent systems

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of 21-Desacetyldeflazacort in various solvent systems. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

A1: this compound is the pharmacologically active metabolite of Deflazacort, a glucocorticoid used for its anti-inflammatory and immunosuppressant properties.[1] Deflazacort itself is an inactive prodrug that is rapidly converted to this compound by plasma esterases in the body.[2] Ensuring the stability of this compound in solution is critical for accurate and reproducible results in pre-clinical research, analytical method development, and formulation studies. Degradation of the compound can lead to inaccurate quantification and a misinterpretation of its biological effects.

Q2: In which common laboratory solvents is this compound soluble?

A2: this compound has been reported to be soluble in the following organic solvents:

Q3: What are the general recommendations for storing solutions of this compound?

A3: For optimal stability, it is recommended to store stock solutions of this compound at low temperatures. Based on available data for a deuterated analog, the following storage conditions are suggested:

  • -80°C for up to 6 months[3]

  • -20°C for up to 1 month[3] It is also advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles, which can accelerate degradation.

Q4: Under what conditions is this compound expected to be unstable?

A4: Based on forced degradation studies of its parent compound, Deflazacort, this compound is expected to be unstable under the following conditions:

  • Alkaline conditions: Basic hydrolysis of Deflazacort leads to the formation of this compound, suggesting that the metabolite itself is susceptible to degradation in basic pH.[4][5]

  • Acidic conditions: Acid hydrolysis also causes the degradation of Deflazacort, indicating that this compound is likely unstable in acidic environments.[4][5]

  • Photolytic conditions: Exposure to light can induce degradation.[4] Therefore, it is recommended to protect solutions of this compound from light.

Q5: How can I monitor the stability of this compound in my experiments?

A5: A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC), is the most reliable way to monitor the stability of this compound.[1][6] These methods can separate the intact active metabolite from its degradation products, allowing for accurate quantification of its concentration over time.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent results in biological assays Degradation of this compound in the assay medium.Prepare fresh solutions of this compound before each experiment. If the assay requires incubation over a long period, consider performing a time-course experiment to assess the stability of the compound in the specific assay buffer and conditions.
Appearance of unknown peaks in HPLC chromatogram Degradation of this compound.Review the pH, temperature, and light exposure of your sample preparation and storage. Ensure that the solvent system is appropriate and that the solutions are not stored for extended periods at room temperature.
Loss of compound potency over time Instability of the stock solution.Aliquot stock solutions and store them at -80°C for long-term storage. For short-term use, store at -20°C. Avoid repeated freeze-thaw cycles.
Precipitation of the compound in aqueous buffers Low aqueous solubility of this compound.Prepare a concentrated stock solution in an appropriate organic solvent (e.g., DMSO) and then dilute it into the aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system and does not exceed a level that could affect the results.

Quantitative Stability Data

The following tables summarize the available quantitative data on the degradation of Deflazacort, which results in the formation of its active metabolite, this compound. This data provides insights into the conditions that may affect the stability of this compound itself.

Table 1: Forced Degradation of Deflazacort Leading to this compound [4][5]

Stress Condition Reagent/Condition Degradation (%) Notes
Acid Hydrolysis 0.1 N HCl8.1%Degradation of Deflazacort was observed.
Base Hydrolysis 0.1 N NaOH97.1%Follows first-order kinetics and is the primary method of this compound formation.
Oxidative Stress H₂O₂2.1%Minimal degradation of Deflazacort was observed.
Photolytic Stress UV light1.8%Minimal degradation of Deflazacort was observed.
Thermal Stress Heat1.8%Minimal degradation of Deflazacort was observed.

Table 2: Recommended Storage Conditions for this compound Solutions [3]

Solvent Storage Temperature Duration
DMSO, DMF, Ethanol-80°CUp to 6 months
DMSO, DMF, Ethanol-20°CUp to 1 month

Experimental Protocols

Protocol for a Stability-Indicating HPLC Method

This protocol is adapted from published methods for the analysis of Deflazacort and its degradation products and can be used to assess the stability of this compound.[1][6]

1. Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.
  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
  • Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 40:60 v/v). The exact ratio may need to be optimized for your specific system and column.
  • Flow Rate: 1.0 mL/min.
  • Detection Wavelength: 245 nm.
  • Injection Volume: 20 µL.
  • Column Temperature: Ambient.

2. Preparation of Solutions:

  • Standard Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL. Further dilute with the mobile phase to a working concentration (e.g., 10 µg/mL).
  • Sample Solution: Prepare your experimental samples containing this compound in the desired solvent system and dilute with the mobile phase to fall within the linear range of the assay.

3. Procedure for Stability Study:

  • Prepare the solution of this compound in the solvent system of interest.
  • Store the solution under the desired conditions (e.g., specific temperature, pH, light exposure).
  • At predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot of the sample.
  • Dilute the aliquot with the mobile phase to an appropriate concentration.
  • Inject the diluted sample onto the HPLC system.
  • Monitor the chromatogram for the appearance of new peaks (degradation products) and a decrease in the peak area of the this compound peak.

4. Data Analysis:

  • Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).
  • Plot the percentage of remaining this compound against time to determine the degradation kinetics.

Visualizations

G cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Deflazacort This compound GR_complex Glucocorticoid Receptor (GR) + Chaperone Proteins Deflazacort->GR_complex Binds to GR Active_GR Active GR Complex GR_complex->Active_GR Conformational Change & Chaperone Dissociation GRE Glucocorticoid Response Element (GRE) Active_GR->GRE Translocation to Nucleus and DNA Binding Transcription Modulation of Gene Transcription GRE->Transcription Recruits Co-regulators mRNA mRNA Transcription->mRNA Proteins Anti-inflammatory Proteins mRNA->Proteins Translation effect Anti-inflammatory & Immunosuppressive Effects Proteins->effect

Caption: Glucocorticoid Receptor Signaling Pathway of this compound.

G start Start: Prepare this compound Solution in Test Solvent stress Expose Solution to Stress Condition (e.g., Temperature, pH, Light) start->stress sampling Withdraw Aliquots at Pre-defined Time Intervals stress->sampling hplc Analyze Aliquots using a Stability-Indicating HPLC Method sampling->hplc data Quantify Remaining this compound and Degradation Products hplc->data kinetics Determine Degradation Kinetics (e.g., Rate Constant, Half-life) data->kinetics end End: Stability Profile Established kinetics->end

References

Troubleshooting low recovery of 21-Desacetyldeflazacort during extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address low recovery of 21-Desacetyldeflazacort during extraction procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes for low recovery of this compound?

Low recovery is typically traced back to a few key areas in the extraction workflow. The most common factors include sub-optimal pH conditions during extraction, improper selection of solvents for liquid-liquid extraction (LLE) or solid-phase extraction (SPE), analyte degradation due to harsh chemical or physical conditions, and irreversible adsorption of the analyte to labware.

Q2: How critical is pH during the extraction process?

The pH of your sample and extraction solvents is critical. The parent drug, Deflazacort (B1670188), is known to degrade under acidic and alkaline conditions.[1] Although this compound is a degradation product of Deflazacort under alkaline conditions, extreme pH levels can lead to further degradation or alter its solubility, thus preventing efficient extraction.[2] It is recommended to maintain a near-neutral pH (e.g., 6.5-7.0) throughout the extraction process to ensure stability and maximize recovery.[2]

Q3: Which extraction method is recommended: Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE)?

Both methods can be effective, but SPE is often preferred for biological matrices as it can provide cleaner extracts, higher recovery, and better reproducibility compared to LLE.[3] LLE, using solvents like diethyl ether, is a viable alternative but can be more labor-intensive and prone to issues like emulsion formation.[4] The choice depends on the sample matrix, available resources, and the required purity of the final extract.

Q4: I am using a C18 SPE cartridge and still observing low recovery. What steps can I take to troubleshoot this?

Low recovery with SPE can arise from several steps in the process. First, ensure the sorbent is properly conditioned (e.g., with methanol) and equilibrated (e.g., with a neutral buffer) before loading the sample. During the washing step, use a solvent that is strong enough to remove interferences but weak enough to not elute the this compound. If recovery remains low, the issue may be with the elution step. The chosen elution solvent (e.g., ethyl acetate (B1210297), methanol (B129727), or acetonitrile) may not be strong enough to desorb the analyte completely from the C18 sorbent.[5] Consider increasing the organic content of the elution solvent or trying a different solvent altogether. A high-purity, polymeric reversed-phase sorbent can also be an effective alternative to C18 for cleaner sample extracts.[3]

Q5: Could this compound be degrading during my sample preparation?

Yes, degradation is a significant possibility. The parent drug, Deflazacort, is unstable under photolytic, acidic, and alkaline conditions.[1] To minimize degradation of the metabolite, protect samples from direct light, avoid pH extremes, and use moderate temperatures when evaporating solvents.

Q6: How can I prevent the loss of analyte due to adsorption?

Corticosteroids can adsorb to glass surfaces. To mitigate this, consider using polypropylene (B1209903) tubes or silanized glassware for sample collection, processing, and storage. This is particularly important when working with low concentrations of the analyte.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular FormulaC23H29NO5[6]
Molecular Weight399.5 g/mol [6]
pKa (Strongest Acidic)~13.76[7]
pKa (Strongest Basic)~0.55[7]
SolubilitySoluble in DMSO, DMF, Methanol, Chloroform, Ethyl Acetate.[8][9][10][11]
XLogP31.4[12]

Table 2: Troubleshooting Guide for Low Recovery

SymptomPotential CauseRecommended Solution
Consistently low recovery across all samplesSub-optimal Extraction pH: Analyte may be unstable or in a less extractable form.Adjust sample and buffer pH to a neutral range (6.5-7.5).[2]
Inefficient Elution (SPE): Elution solvent is too weak to desorb the analyte.Increase the organic strength of the elution solvent or switch to a more effective solvent (e.g., try ethyl acetate or increase acetonitrile (B52724) percentage).[5]
Analyte Degradation: Exposure to light, extreme pH, or high temperature.Protect samples from light, maintain neutral pH, and use a gentle stream of nitrogen for solvent evaporation at moderate temperatures (<40°C).[1]
Variable or poor recovery, especially with low-concentration samplesAdsorption to Labware: Analyte is sticking to glass tubes or tips.Use polypropylene tubes or silanized glassware. Pre-rinse pipette tips with solvent.
Low recovery and dirty extract (high background)Inefficient Washing (SPE): Wash step is too weak, leaving matrix components.Optimize the wash step with a slightly stronger organic solvent mix that does not elute the analyte.
Emulsion Formation (LLE): Incomplete phase separation.Centrifuge at a higher speed or for a longer duration. Add a small amount of salt to the aqueous phase to break the emulsion.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of this compound from Human Plasma

This protocol is a generalized procedure based on common practices for corticosteroid extraction.[5][13]

  • Sample Pre-treatment:

    • Thaw plasma samples at room temperature.

    • To 100 µL of plasma, add an internal standard (e.g., Betamethasone).[13]

    • Vortex briefly to mix.

    • Dilute the sample with 4 volumes of a neutral buffer (e.g., 50 mM phosphate (B84403) buffer, pH 7.0) to reduce viscosity.

  • SPE Cartridge Conditioning:

    • Use a C18 SPE cartridge (e.g., 100 mg, 1 mL).

    • Condition the cartridge by passing 1 mL of methanol followed by 1 mL of purified water.

    • Equilibrate the cartridge by passing 1 mL of the neutral buffer. Do not let the sorbent bed go dry.

  • Sample Loading:

    • Load the pre-treated plasma sample onto the conditioned SPE cartridge.

    • Apply a gentle vacuum or positive pressure to pass the sample through the sorbent at a slow, steady flow rate (approx. 1 mL/min).

  • Washing:

    • Wash the cartridge with 1 mL of purified water to remove salts and polar impurities.

    • Wash with 1 mL of a weak organic solvent mixture (e.g., 10% methanol in water) to remove less polar impurities.

  • Elution:

    • Elute the this compound and internal standard from the cartridge using 1-2 mL of an appropriate elution solvent (e.g., ethyl acetate or 90:10 acetonitrile:ammonium formate (B1220265) buffer).[5][13]

  • Solvent Evaporation and Reconstitution:

    • Collect the eluate in a clean polypropylene tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

    • Reconstitute the dried residue in a small, precise volume (e.g., 100 µL) of the mobile phase used for your analytical method (e.g., HPLC or LC-MS/MS).

    • Vortex briefly and transfer to an autosampler vial for analysis.

Visual Guides

Troubleshooting_Workflow start Start: Low Recovery of This compound check_ph Is the pH of the sample and buffers neutral (6.5-7.5)? start->check_ph adjust_ph Action: Adjust all solutions to neutral pH. check_ph->adjust_ph No check_method Which extraction method is being used? check_ph->check_method Yes adjust_ph->check_method spe_path SPE check_method->spe_path SPE lle_path LLE check_method->lle_path LLE spe_elute Is the elution solvent strong enough? spe_path->spe_elute lle_emulsion Are emulsions forming? lle_path->lle_emulsion spe_wash Is the wash step removing the analyte? spe_adsorption Are you using polypropylene tubes? spe_wash->spe_adsorption No weaken_wash Action: Decrease organic content in wash solvent. spe_wash->weaken_wash Yes spe_elute->spe_wash Yes strengthen_elute Action: Increase organic strength of elution solvent. spe_elute->strengthen_elute No use_pp Action: Switch to polypropylene or silanized glassware. spe_adsorption->use_pp No final_check Check for Degradation: Protect from light and heat. spe_adsorption->final_check Yes weaken_wash->spe_adsorption strengthen_elute->spe_wash use_pp->final_check lle_solvent Is the solvent polarity optimal? lle_emulsion->lle_solvent No break_emulsion Action: Centrifuge longer/faster or add salt. lle_emulsion->break_emulsion Yes change_solvent Action: Test alternative solvents (e.g., ethyl acetate, MTBE). lle_solvent->change_solvent No lle_solvent->final_check Yes break_emulsion->lle_solvent change_solvent->final_check

Caption: A flowchart to guide researchers in troubleshooting low recovery of this compound.

SPE_Workflow cluster_spe Solid-Phase Extraction (SPE) Process cluster_output Outputs s1 Step 1: Conditioning (e.g., Methanol -> Water) s2 Step 2: Loading (Pre-treated Sample) s1->s2 Activate Sorbent s3 Step 3: Washing (e.g., 10% Methanol) s2->s3 Bind Analyte waste Waste (Salts, Impurities) s2->waste Unbound Components s4 Step 4: Elution (e.g., Acetonitrile) s3->s4 Remove Impurities s3->waste Washed-off Impurities product Product (Purified Analyte) s4->product Collected Eluate

Caption: A diagram illustrating the sequential steps of a typical Solid-Phase Extraction (SPE) workflow.

Conversion_Pathway prodrug Deflazacort (Prodrug) metabolite This compound (Active Metabolite) prodrug->metabolite Rapid Conversion in Plasma enzyme Plasma Esterases enzyme->prodrug

Caption: The metabolic conversion of the prodrug Deflazacort to its active form, this compound.

References

Technical Support Center: Analysis of 21-Desacetyldeflazacort by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of mass spectrometry parameters for the analysis of 21-Desacetyldeflazacort, the active metabolite of Deflazacort.

Frequently Asked Questions (FAQs)

Q1: What is the typical precursor ion for this compound in positive electrospray ionization (ESI+)?

A1: In positive ion mode ESI, this compound typically forms a protonated molecule, [M+H]⁺. Given the molecular weight of this compound is approximately 399.49 g/mol , the expected m/z for the precursor ion is around 400.06.[1]

Q2: What are the common product ions for this compound for Multiple Reaction Monitoring (MRM) analysis?

A2: A commonly used and abundant product ion for this compound has an m/z of 123.91.[1] Therefore, a common MRM transition is m/z 400.06 → 123.91. Other product ions may be identified during method development and optimization.

Q3: What are suitable internal standards (IS) for the analysis of this compound?

A3: Structurally similar glucocorticoids are often used as internal standards. Prednisolone and Betamethasone have been successfully used in published methods.[2] The choice of IS should be validated to ensure it mimics the behavior of the analyte during sample preparation and analysis without interfering with it.

Q4: What are the common sample preparation techniques for analyzing this compound in biological matrices like human plasma?

A4: The most common sample preparation techniques are Solid Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).[1][2] SPE often provides cleaner extracts and better reproducibility compared to LLE.[1] Protein precipitation is another simpler, though potentially less clean, alternative.

Q5: How can I minimize matrix effects in my analysis?

A5: Matrix effects, which can cause ion suppression or enhancement, are a common challenge in bioanalysis.[3][4] To minimize them, you can:

  • Optimize sample preparation: Use a more rigorous cleanup method like SPE to remove interfering matrix components.

  • Improve chromatographic separation: Ensure the analyte peak is well-resolved from co-eluting matrix components. Modifying the mobile phase or gradient can help.

  • Use a stable isotope-labeled internal standard (SIL-IS): This is the most effective way to compensate for matrix effects.

  • Evaluate different ionization sources: Atmospheric pressure chemical ionization (APCI) can sometimes be less susceptible to matrix effects than ESI for certain compounds.

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of this compound.

Problem Potential Cause(s) Troubleshooting Steps
Poor Sensitivity / No Signal 1. Incorrect MS parameters (precursor/product ions, cone voltage, collision energy).2. Inefficient ionization.3. Sample degradation.4. Issues with the LC-MS system (e.g., clogged lines, dirty ion source).1. Verify the m/z of the precursor and product ions. Re-optimize cone voltage and collision energy.2. Check mobile phase composition; ensure the presence of an appropriate additive (e.g., 0.1% formic acid) to promote protonation.[5][6][7][8][9]3. Investigate analyte stability in the sample matrix and autosampler. Consider using fresh samples or adding stabilizers if necessary.4. Perform routine maintenance on the LC-MS system, including cleaning the ion source and checking for leaks or blockages.
Inconsistent Peak Areas / Poor Reproducibility 1. Variability in sample preparation.2. Inconsistent injection volume.3. Unstable spray in the ESI source.4. Fluctuating matrix effects.1. Ensure consistent and precise execution of the sample preparation protocol. If using SPE, check for cartridge variability.2. Check the autosampler for air bubbles and ensure correct syringe operation.3. Inspect the ESI needle for clogs or damage. Optimize nebulizer gas flow and source temperature.4. Use a suitable internal standard to compensate for variations. Re-evaluate the sample cleanup method to improve matrix removal.
Peak Tailing or Splitting 1. Poor chromatography.2. Column overload.3. Secondary interactions with the stationary phase.1. Ensure the mobile phase is properly mixed and degassed. Check for column degradation.2. Reduce the injection volume or sample concentration.3. Adjust the mobile phase pH or use a different column chemistry.
Inconsistent Fragment Ion Ratios 1. Insufficient collision energy.2. Dwell time is too short.3. Matrix interference in one of the MRM transitions.4. Instability of fragment ions.1. Re-optimize the collision energy for each transition to ensure stable fragmentation.2. Increase the dwell time for each MRM transition to improve ion statistics.3. Check for co-eluting interferences in the chromatograms of the affected transition. Improve chromatographic separation or select a different product ion.4. Investigate the fragmentation pathway to understand the stability of the chosen fragment ions.

Experimental Protocols

Detailed Methodology for LC-MS/MS Analysis of this compound

This protocol is a generalized procedure based on common practices from published methods.[1][2]

1. Sample Preparation (Solid Phase Extraction)

  • Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Loading: To 250 µL of plasma, add the internal standard solution. Vortex and load the sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of water to remove salts and polar interferences.

  • Elution: Elute this compound and the internal standard with 1 mL of methanol or an appropriate organic solvent.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in the mobile phase.

2. Liquid Chromatography

  • Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A typical gradient would start with a low percentage of Mobile Phase B, ramping up to a high percentage to elute the analyte, followed by a re-equilibration step.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Injection Volume: 5 - 10 µL.

3. Mass Spectrometry

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • This compound: m/z 400.06 → 123.91

    • Internal Standard (e.g., Prednisolone): m/z 361.2 → 343.2

  • Optimization: Cone voltage and collision energy should be optimized for each analyte and internal standard by infusing a standard solution into the mass spectrometer.

Quantitative Data Summary

The following table summarizes typical validation parameters from published LC-MS/MS methods for this compound in human plasma.

Parameter Method 1 Method 2
Internal Standard PrednisoloneBetamethasone
Linearity Range 0.5 - 100 ng/mL0.5 - 500 ng/mL
Lower Limit of Quantification (LLOQ) 0.5 ng/mL0.5 ng/mL
Intra-day Precision (%CV) < 15%< 4.82%
Inter-day Precision (%CV) < 15%< 4.82%
Accuracy (%RE) Within ±15%98.0 - 102.0%
Mean Recovery ~86%95.3 - 97.3%

Mandatory Visualizations

Logical Workflow for Method Development

method_development_workflow cluster_0 Initial Parameter Setup cluster_1 MS Parameter Optimization cluster_2 Chromatography Development cluster_3 Method Validation a Select Precursor Ion (m/z 400.06) b Initial Product Ion Scan a->b c Optimize Cone Voltage b->c d Optimize Collision Energy c->d e Select Column & Mobile Phase d->e f Develop Gradient Program e->f g Assess Specificity & Linearity f->g h Determine Precision & Accuracy g->h i Evaluate Matrix Effect & Recovery h->i

Caption: Workflow for LC-MS/MS method development for this compound.

Proposed Fragmentation Pathway of this compound

fragmentation_pathway parent [M+H]⁺ m/z 400.06 neutral_loss Neutral Loss parent->neutral_loss Collision-Induced Dissociation (CID) fragment1 Product Ion m/z 123.91 neutral_loss->fragment1

Caption: Proposed fragmentation of this compound in the collision cell.

Troubleshooting Logic for Poor Sensitivity

sensitivity_troubleshooting decision decision start Poor Sensitivity Observed n1 MS Parameters Correct? start->n1 Check end Sensitivity Improved n2 n2 n1->n2 Yes n3 Re-optimize Parameters n1->n3 No d1 Signal in Full Scan? n2->d1 n3->end n4 Check MRM Transitions & Dwell Time d1->n4 Yes n5 n5 d1->n5 No n4->end d2 Sample Stability Confirmed? n5->d2 n6 Clean Ion Source & Check LC d2->n6 Yes n7 Use Fresh Sample / Investigate Degradation d2->n7 No n6->end n7->end

Caption: Logical flow for troubleshooting poor sensitivity issues.

References

Technical Support Center: Forced Degradation Studies of 21-Desacetyldeflazacort

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for conducting forced degradation studies on 21-Desacetyldeflazacort.

Frequently Asked Questions (FAQs)

Q1: What is this compound and its relationship to Deflazacort (B1670188)?

A1: this compound (also known as 21-hydroxydeflazacort or 21-desDFZ) is the pharmacologically active metabolite of Deflazacort.[1][2] Deflazacort is an inactive prodrug that is rapidly converted to this compound by plasma esterases after administration.[1][3][4]

Q2: Why are forced degradation studies important for this compound?

A2: Forced degradation studies, or stress testing, are crucial for several reasons. As mandated by International Council for Harmonisation (ICH) guidelines, these studies help to:

  • Elucidate the intrinsic stability of the drug molecule.[5]

  • Identify potential degradation products that could form under various environmental conditions.[5]

  • Understand the degradation pathways.[5]

  • Develop and validate stability-indicating analytical methods capable of separating the drug from its degradants.[3][5]

Q3: Under what conditions does the parent drug, Deflazacort, typically degrade to form this compound and other degradants?

A3: Studies on the parent drug, Deflazacort, show that it is susceptible to degradation under specific stress conditions. It has been found to be unstable and degrades under alkaline (base hydrolysis), acidic, and photolytic (light) stress.[3][4][6] Conversely, it has demonstrated stability under neutral, thermal (heat), and oxidative conditions.[3][4]

Q4: What is the primary degradant identified in forced degradation studies of Deflazacort?

A4: The primary degradation product identified in forced degradation studies of Deflazacort is 21-hydroxy deflazocort, which is chemically identical to this compound.[3] This conversion is a key step in its metabolic and degradation pathway.

Q5: What analytical techniques are most commonly used to analyze this compound and its degradants?

A5: High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most prevalent analytical techniques for the separation and quantification of this compound and its related substances.[3][6][7] These methods typically employ a reverse-phase C18 column with a mobile phase consisting of acetonitrile (B52724) and water, and UV detection is commonly performed around 240-245 nm.[3][7][8]

Troubleshooting Guides

Q1: I am seeing an unexpected peak in my chromatogram during a basic hydrolysis study. How can I identify it?

A1: An unexpected peak during basic hydrolysis is likely a degradant. The primary degradant of Deflazacort under basic conditions is this compound.[3] To confirm its identity, you can:

  • Compare Retention Times: Analyze a reference standard of this compound under the same HPLC/UPLC conditions. If the retention time matches your unknown peak, it is likely the same compound.[9]

  • Spiking: Add a small amount of the this compound reference standard to your degraded sample. If the peak area of your unknown peak increases without the appearance of a new peak, this confirms the identity.

  • Mass Spectrometry (LC-MS): For definitive identification, analyze the sample using LC-MS to determine the mass-to-charge ratio (m/z) of the unknown peak. The m/z of this compound should correspond to its molecular weight.[3]

Q2: My drug peak and a degradant peak are co-eluting. How can I improve their separation?

A2: Peak co-elution requires optimization of your chromatographic method. Consider the following adjustments:

  • Modify Mobile Phase Composition: Systematically change the ratio of your mobile phase solvents (e.g., acetonitrile and water).[3][6] Increasing the aqueous portion can increase retention times and may improve resolution.

  • Change the Flow Rate: Lowering the flow rate can sometimes enhance separation efficiency.[3]

  • Adjust pH: If using a buffer in your mobile phase, altering the pH can change the ionization state of the analytes and improve resolution.

  • Gradient Elution: If you are using an isocratic method, switching to a gradient elution can provide better separation for compounds with different polarities.[8]

Q3: I performed an oxidative stress study with H₂O₂ and see no degradation. Is this expected?

A3: Yes, this is an expected outcome. Studies have shown that Deflazacort is stable against oxidative stress, with no significant degradation observed even after exposure to 30% v/v H₂O₂ for an extended period.[3] Your result confirms the stability of the molecule under these specific oxidative conditions.

Q4: The percentage of degradation is inconsistent across different batches of my experiment. What could be the cause?

A4: Inconsistent degradation can stem from several factors:

  • Precise Control of Stress Conditions: Ensure that the temperature, concentration of stressor (e.g., 0.1 N NaOH), and duration of exposure are identical for all experiments.[3]

  • Sample Preparation: Verify that your sample preparation is consistent, including the initial concentration of the drug and the final dilution steps.

  • System Suitability: Before each run, perform a system suitability test to ensure the analytical system is performing correctly. Key parameters include retention time, tailing factor, and theoretical plates.[7]

  • Purity of Reagents: Use high-purity reagents and solvents to avoid introducing contaminants that could affect the reaction.

Experimental Protocols & Data

Protocol 1: Forced Degradation Experimental Workflow

This protocol outlines the general steps for conducting a forced degradation study on Deflazacort to identify this compound and other degradants.

  • Stock Solution Preparation: Prepare a stock solution of Deflazacort in a suitable solvent (e.g., methanol (B129727) or a mixture of the mobile phase).

  • Application of Stress Conditions:

    • Acid Hydrolysis: Treat the drug solution with 0.1 N HCl and reflux for a specified time.[3]

    • Base Hydrolysis: Treat the drug solution with 0.1 N NaOH and reflux for a specified time (e.g., 2 hours).[3]

    • Oxidative Degradation: Treat the drug solution with 3-30% v/v hydrogen peroxide (H₂O₂) at room temperature.[3]

    • Thermal Degradation: Expose the solid drug powder to dry heat in a hot air oven (e.g., 50°C) for an extended period.[3]

    • Photolytic Degradation: Expose the drug solution or solid powder to sunlight or a photostability chamber.[3]

  • Neutralization and Dilution: After the stress period, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration for analysis.

  • Chromatographic Analysis: Analyze the stressed samples using a validated stability-indicating HPLC or UPLC method.

  • Data Evaluation: Compare the chromatograms of the stressed samples to that of an unstressed control sample to identify and quantify the degradation products.

Data Presentation

Table 1: Summary of Forced Degradation Conditions and Results for Deflazacort

Stress ConditionReagent/ParameterDurationObservation
Acid Hydrolysis0.1 N HClRefluxDegradation Observed[3]
Base Hydrolysis0.1 N NaOH2 hours (Reflux)Degradation Observed[3]
Oxidation3% v/v H₂O₂24 daysStable, No Degradation[3]
Thermal50°C (Dry Heat)2 monthsStable, No Significant Degradation[3]
PhotolyticSunlight Exposure2 daysDegradation Observed[3]
Neutral HydrolysisWater24 daysStable, No Degradation[3]

Table 2: Example HPLC/UPLC Method Parameters for Deflazacort Analysis

ParameterCondition 1Condition 2
System UPLCHPLC
Column Acquity UPLC BEH C18 (1.7 µm, 2.1 mm × 150 mm)[3][6]C18 (250 x 4.6 mm, 4 µm particle size)[7]
Mobile Phase Acetonitrile:Water (40:60 V/V)[3][6]Acetonitrile:Water (80:20, v/v)[7]
Flow Rate 0.2 mL/minute[3][6]1.0 mL/minute[7]
Detection Wavelength 240.1 nm[3][6]244 nm[7]
Column Temperature Room Temperature[3]40°C[8]

Visualizations

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Prepare Deflazacort Stock Solution acid Acid Hydrolysis (e.g., 0.1 N HCl) stock->acid Expose Aliquots base Base Hydrolysis (e.g., 0.1 N NaOH) stock->base Expose Aliquots oxidative Oxidative (e.g., 3% H₂O₂) stock->oxidative Expose Aliquots thermal Thermal (e.g., 50°C) stock->thermal Expose Aliquots photo Photolytic (Sunlight) stock->photo Expose Aliquots neutralize Neutralize & Dilute Samples acid->neutralize base->neutralize oxidative->neutralize thermal->neutralize photo->neutralize hplc Analyze via Stability-Indicating HPLC/UPLC Method neutralize->hplc results Identify & Quantify Degradants hplc->results

Caption: Experimental workflow for a forced degradation study.

G parent Deflazacort metabolite This compound (21-hydroxy deflazocort) parent->metabolite  Degradation under  Acidic, Basic, or  Photolytic Stress  

Caption: Primary degradation pathway of Deflazacort.

References

Minimizing batch-to-batch variability in 21-Desacetyldeflazacort experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance to minimize batch-to-batch variability in experiments involving 21-Desacetyldeflazacort.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is the active metabolite of Deflazacort, a glucocorticoid.[1] It functions as a glucocorticoid receptor (GR) agonist.[2] Its primary mechanism of action involves binding to the GR, which then translocates to the nucleus to modulate the expression of target genes. This can result in anti-inflammatory and immunosuppressive effects.[3][4]

Q2: What are the optimal storage and handling conditions for this compound to ensure its stability?

A2: To maintain the integrity of this compound, it should be stored as a powder at -20°C for up to 3 years.[5] Once in solution, it is recommended to aliquot and store at -80°C for up to 6 months or at -20°C for up to 1 month.[1][5] Repeated freeze-thaw cycles should be avoided to prevent degradation.[5]

Q3: In which solvents can I dissolve this compound and at what concentrations?

A3: this compound is soluble in several organic solvents. For in vitro experiments, it can be dissolved in DMSO at a concentration of up to 250 mg/mL or in DMF at ≥ 30 mg/mL.[1][5] It is also soluble in ethanol (B145695) at ≥ 1 mg/mL.[5] It is important to use freshly opened, anhydrous DMSO, as it is hygroscopic and the presence of water can affect solubility.[5]

Q4: What are the most common sources of variability in cell-based assays with this compound?

A4: The most common sources of variability include:

  • Cell Health and Confluency: Inconsistent cell density or poor viability can significantly alter experimental outcomes.

  • Inconsistent Reagent Quality: Variations between batches of this compound, media, or serum can introduce variability.

  • Improper Compound Handling: Errors in weighing, dissolving, or diluting the compound can lead to inaccurate concentrations.

  • Environmental Factors: Fluctuations in incubator temperature, CO2 levels, and humidity can affect cell growth and response.

  • Assay Procedure: Minor deviations in incubation times, washing steps, or reagent addition can lead to inconsistent results.

Q5: How can I be sure that the observed effects in my experiment are specifically due to Glucocorticoid Receptor (GR) activation by this compound?

A5: To confirm GR-mediated effects, you should include the following controls in your experiment:

  • GR Antagonist: Co-treatment with a known GR antagonist, such as mifepristone (B1683876) (RU-486), should reverse the effects of this compound.

  • GR-deficient cells: If available, using cells that do not express the GR can demonstrate that the observed effect is receptor-dependent.

  • Inactive Control Compound: Use a structurally similar but inactive compound to show that the effect is not due to non-specific interactions.

Troubleshooting Guides

Issue 1: High Variability Between Replicates
Potential Cause Troubleshooting Steps
Pipetting Inaccuracy - Calibrate pipettes regularly.- Use reverse pipetting for viscous solutions.- Prepare a master mix of reagents for all replicates.
Inconsistent Cell Seeding - Ensure a homogenous cell suspension before seeding.- Use a consistent seeding density and passage number for all experiments.
Edge Effects in Multi-well Plates - Avoid using the outer wells of the plate, which are more prone to evaporation.- Fill the outer wells with sterile PBS or media to maintain humidity.
Compound Precipitation - Visually inspect solutions for any precipitates.- If precipitation is suspected, prepare a fresh stock solution.
Issue 2: Inconsistent Results Between Experiments
Potential Cause Troubleshooting Steps
Batch-to-Batch Variation of this compound - Purchase the compound from a reputable supplier with a certificate of analysis.- If possible, purchase a single large batch for the entire study.- Perform a dose-response curve with each new batch to ensure consistent activity.
Variability in Cell Culture Conditions - Use the same batch of serum, media, and other reagents for all experiments.- If using standard FBS, consider switching to charcoal-stripped serum to remove endogenous glucocorticoids.[6]
Differences in Experimental Timing - Perform experiments at a consistent time of day to minimize the impact of circadian rhythms on cellular processes.
Incubator Fluctuations - Regularly monitor and record incubator temperature and CO2 levels.
Issue 3: No or Low Response to this compound
Potential Cause Troubleshooting Steps
Degraded Compound - Prepare a fresh stock solution from powder.- Ensure proper storage of both the powder and stock solutions.
Low Glucocorticoid Receptor (GR) Expression - Verify GR expression in your cell model using qPCR or Western blotting.
Suboptimal Compound Concentration - Perform a wide-range dose-response curve to determine the optimal concentration.
Assay Sensitivity - Ensure your assay is sensitive enough to detect the expected response.- Include a positive control, such as dexamethasone, to confirm assay performance.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C23H29NO5[7]
Molecular Weight 399.49 g/mol [7]
Ki for Glucocorticoid Receptor 10 nM[2]
Solubility in DMSO ≥ 30 mg/mL[5]
Solubility in DMF ≥ 30 mg/mL[5]
Solubility in Ethanol ≥ 1 mg/mL[5]

Table 2: Recommended Storage Conditions

FormTemperatureDurationSource
Powder -20°C3 years[5]
In Solvent -80°C6 months[1][5]
In Solvent -20°C1 month[1][5]

Experimental Protocols

Protocol: Glucocorticoid Receptor (GR) Transactivation Assay using a Luciferase Reporter

This protocol describes a method to quantify the activation of the GR by this compound in a cell-based reporter assay.

Materials:

  • HEK293T cells (or other suitable cell line with low endogenous GR expression)

  • Glucocorticoid Response Element (GRE)-luciferase reporter plasmid

  • Renilla luciferase control plasmid (for dual-luciferase assays)

  • Transfection reagent

  • DMEM with 10% Charcoal-Stripped Fetal Bovine Serum (FBS)

  • This compound

  • Dexamethasone (positive control)

  • Mifepristone (RU-486, negative control)

  • Dual-luciferase assay reagent

  • White, clear-bottom 96-well plates

Procedure:

  • Cell Seeding: Seed HEK293T cells in a white, clear-bottom 96-well plate at a density of 2 x 10^4 cells per well in DMEM with 10% charcoal-stripped FBS. Incubate overnight at 37°C and 5% CO2.

  • Transfection: Co-transfect the cells with the GRE-luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's instructions.

  • Compound Treatment: After 24 hours of transfection, replace the medium with fresh DMEM containing 10% charcoal-stripped FBS. Prepare serial dilutions of this compound, dexamethasone, and mifepristone. Add the compounds to the respective wells. Include a vehicle control (e.g., 0.1% DMSO). For antagonist experiments, pre-incubate with mifepristone for 1 hour before adding this compound.

  • Incubation: Incubate the plate for 18-24 hours at 37°C and 5% CO2.

  • Luciferase Assay: Perform a dual-luciferase assay according to the manufacturer's protocol. Briefly, lyse the cells and measure the firefly and Renilla luciferase activities sequentially using a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the fold induction relative to the vehicle control.

Visualizations

GR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound GR_complex GR-Hsp90 Complex This compound->GR_complex GR_ligand Activated GR GR_complex->GR_ligand Binding GR_dimer GR Dimer GR_ligand->GR_dimer Dimerization GRE Glucocorticoid Response Element GR_dimer->GRE Binding Transcription Gene Transcription (Anti-inflammatory proteins) GRE->Transcription Activation

Canonical Glucocorticoid Receptor Signaling Pathway

Troubleshooting_Workflow start Inconsistent Experimental Results check_replicates High Variability Between Replicates? start->check_replicates check_experiments Inconsistent Results Between Experiments? check_replicates->check_experiments No pipetting Review Pipetting Technique & Calibrate Pipettes check_replicates->pipetting Yes check_response No or Low Response? check_experiments->check_response No compound_batch Verify Compound Lot & Perform QC check_experiments->compound_batch Yes compound_integrity Check Compound Stability & Preparation check_response->compound_integrity Yes end_node Consistent Results check_response->end_node No cell_seeding Standardize Cell Seeding Protocol pipetting->cell_seeding edge_effects Address Plate Edge Effects cell_seeding->edge_effects edge_effects->check_experiments culture_conditions Standardize Cell Culture Reagents & Conditions compound_batch->culture_conditions timing Ensure Consistent Experimental Timing culture_conditions->timing timing->check_response gr_expression Confirm GR Expression in Cell Model compound_integrity->gr_expression dose_response Perform Dose-Response Curve gr_expression->dose_response dose_response->end_node Experimental_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis prep_compound Prepare this compound Stock Solution treat Treat with Compound & Controls prep_compound->treat prep_cells Seed Cells in 96-well Plate transfect Transfect with Reporter Plasmids prep_cells->transfect transfect->treat incubate Incubate for 18-24h treat->incubate lyse Lyse Cells incubate->lyse read_luminescence Measure Luciferase Activity lyse->read_luminescence analyze_data Normalize Data & Calculate Fold Induction read_luminescence->analyze_data

References

Technical Support Center: 21-Desacetyldeflazacort Dosage Adjustment in Pediatric Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the appropriate dosage adjustment of 21-Desacetyldeflazacort, the active metabolite of Deflazacort (B1670188), for pediatric animal models.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it related to Deflazacort?

A1: this compound (21-desDFZ) is the primary active metabolite of Deflazacort.[1] Deflazacort is a prodrug, meaning it is inactive until it is rapidly converted by esterases in the body into 21-desDFZ after administration.[1][2][3] Therefore, when studying the effects of Deflazacort, you are primarily observing the action of this compound.

Q2: What is the mechanism of action of this compound?

A2: this compound is a glucocorticoid receptor agonist.[1] It binds to glucocorticoid receptors in the cytoplasm, causing them to translocate to the nucleus.[2] In the nucleus, the receptor complex interacts with DNA to regulate gene expression, leading to anti-inflammatory and immunosuppressive effects.[2] This involves upregulating anti-inflammatory proteins and downregulating pro-inflammatory cytokines.[2]

Q3: Are there established dosage ranges for this compound in pediatric animal models?

A3: Yes, studies in juvenile Sprague-Dawley rats and mdx mice provide a starting point for dosage selection. These are detailed in the tables below. It is crucial to perform a dose-ranging study within your specific model and experimental conditions to determine the optimal dose.

Q4: What are the common side effects observed in pediatric animal models treated with Deflazacort/21-Desacetyldeflazacort?

A4: A primary side effect noted in juvenile animal studies is a decrease in body weight gain.[1] Other potential side effects common to glucocorticoids include immune suppression, decreased bone density, and endocrine insufficiency.[3]

Troubleshooting Guide

Issue 1: Significant decrease in body weight gain in treated animals.

  • Question: We are observing a significant reduction in body weight gain in our pediatric animal models after administering this compound. How should we address this?

  • Answer: A decrease in body weight gain is a known effect of glucocorticoids in juvenile animals.[1]

    • Review your dosage: You may be using a dose that is too high for your specific animal model and age group. Refer to the dose-ranging studies in the tables below and consider performing a pilot study with lower doses.

    • Monitor food and water intake: Ensure that the treated animals have adequate access to food and water and that their consumption is not impaired.

    • Refine the treatment duration: If possible, consider if a shorter treatment duration could achieve the desired therapeutic effect while minimizing this side effect.

    • Consult literature for your specific model: Research if this effect is well-documented for your specific animal strain and age, and what mitigation strategies have been employed by other researchers.

Issue 2: High variability in therapeutic response between animals.

  • Question: There is a high degree of variability in the anti-inflammatory response among the animals in our study. What could be the cause?

  • Answer: Variability can stem from several factors:

    • Dose administration: Ensure consistent and accurate administration of the compound, especially when using methods like oral gavage.

    • Metabolism differences: Individual differences in metabolism can affect the conversion of Deflazacort to this compound and its subsequent clearance.

    • Underlying health status: Ensure all animals are of a similar health status before beginning the experiment.

    • Environmental factors: Maintain consistent environmental conditions (e.g., housing, diet, light-dark cycle) for all animals.

Issue 3: Signs of immunosuppression in the animal colony.

  • Question: We are noticing an increase in opportunistic infections in our treated colony. Could this be related to this compound?

  • Answer: Yes, immunosuppression is a known class effect of glucocorticoids.[3]

    • Veterinary consultation: Consult with your facility's veterinarian to manage any active infections.

    • Dosage re-evaluation: The dose may be too high, leading to excessive immunosuppression. A dose reduction may be necessary.

    • Enhanced barrier protection: Implement stricter barrier precautions to minimize the exposure of the colony to potential pathogens.

Experimental Protocols and Data

Dosage Information from a Juvenile Animal Toxicology Study

The following table summarizes the dosage used in a pivotal juvenile animal toxicology study of Deflazacort in Sprague-Dawley rats.[1]

Study TypeAnimal ModelAge of AnimalsRoute of AdministrationDosesKey Findings
Dose-Ranging Study Sprague-Dawley RatsPostnatal Day (PND) 21 to PND 35Oral Gavage0, 0.3, 1, and 3 mg/kg/dayDecreased body weight gain at all doses. No Observed Adverse Effect Level (NOAEL) was <0.3 mg/kg.
Pivotal Toxicology Study Sprague-Dawley RatsPND 21 to PND 80Oral Gavage0, 0.1, 0.3, and 1.0 mg/kg/dayDose selection was based on the dose-ranging study.
Dosage Information from Studies in mdx Mice

The mdx mouse is a common animal model for Duchenne Muscular Dystrophy.

Study FocusAnimal ModelAge of AnimalsRoute of AdministrationDoses
Membrane Permeability and Muscle Force mdx MiceAdultOral Gavage1.2 mg/kg/day
Myogenic Repair and Functional Gain mdx Mice3.5 weeks oldNot specified1.2 mg/kg/day
Mitochondrial Function mdx MiceNot specifiedNot specified1 mg/kg body weight

Visualizations

Signaling Pathway of this compound

G Glucocorticoid Receptor Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 21-desDFZ This compound GR-HSP GR-HSP Complex 21-desDFZ->GR-HSP Binds to 21-desDFZ-GR 21-desDFZ-GR Complex 21-desDFZ->21-desDFZ-GR GR Glucocorticoid Receptor (GR) GR->21-desDFZ-GR HSP Heat Shock Proteins (HSP) GR-HSP->GR releases GRE Glucocorticoid Response Element (GRE) 21-desDFZ-GR->GRE Binds to 21-desDFZ-GR->GRE Translocation Gene_Transcription Gene Transcription GRE->Gene_Transcription Regulates Anti_Inflammatory_Proteins Anti-Inflammatory Proteins Gene_Transcription->Anti_Inflammatory_Proteins Upregulates Pro_Inflammatory_Cytokines Pro-Inflammatory Cytokines Gene_Transcription->Pro_Inflammatory_Cytokines Downregulates

Caption: Signaling pathway of this compound via the Glucocorticoid Receptor.

Experimental Workflow for Dosage Adjustment

G Dosage Adjustment Workflow for Pediatric Animal Models Start Start Literature_Review Literature Review & Existing Data Analysis Start->Literature_Review Dose_Ranging_Study Conduct Pilot Dose-Ranging Study Literature_Review->Dose_Ranging_Study Select_Doses Select 3-4 Dose Levels (including a control) Dose_Ranging_Study->Select_Doses Define_Endpoints Define Therapeutic & Safety Endpoints Select_Doses->Define_Endpoints Main_Study Conduct Main Study with Selected Doses Define_Endpoints->Main_Study Monitor_Animals Monitor Animals Daily (e.g., body weight, clinical signs) Main_Study->Monitor_Animals Collect_Data Collect Endpoint Data Monitor_Animals->Collect_Data Analyze_Results Analyze Therapeutic Efficacy vs. Safety Profile Collect_Data->Analyze_Results Optimal_Dose Optimal Dose Determined? Analyze_Results->Optimal_Dose End End Optimal_Dose->End Yes Refine_Dose Refine Dose Range and Repeat Study Optimal_Dose->Refine_Dose No Refine_Dose->Dose_Ranging_Study

Caption: A general workflow for systematic dosage adjustment in pediatric animal models.

References

Long-term storage conditions for maintaining 21-Desacetyldeflazacort integrity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage and handling of 21-Desacetyldeflazacort to ensure its integrity for experimental use.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for solid this compound?

A1: For optimal long-term stability, solid this compound powder should be stored at -20°C.[1][2] Under these conditions, the compound is expected to remain stable for up to three years.[2] Storage at 4°C is also possible for a shorter duration of up to two years.[2][3]

Q2: How should I store this compound once it is dissolved in a solvent?

A2: Stock solutions of this compound should be stored at -80°C for long-term stability, where they can be kept for up to six months.[1][2] For shorter-term storage, -20°C is acceptable for up to one month.[1][2] It is highly recommended to aliquot the stock solution into single-use volumes to prevent degradation from repeated freeze-thaw cycles.

Q3: What solvents are recommended for dissolving this compound?

A3: this compound is soluble in Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and Ethanol.[2] When using DMSO, it is crucial to use a newly opened, anhydrous grade, as DMSO is hygroscopic and the presence of water can impact the solubility and stability of the compound.[1][2]

Q4: Is this compound sensitive to light?

A4: The parent compound, Deflazacort (B1670188), is known to degrade under photolytic stress.[4] Therefore, it is best practice to protect both solid this compound and its solutions from light by storing them in amber vials or light-blocking containers.

Q5: What are the known degradation pathways for this compound?

A5: this compound is the active metabolite of Deflazacort.[1][4][5] Deflazacort itself is susceptible to degradation under acidic, alkaline, and photolytic conditions.[4] The primary degradation product of Deflazacort under alkaline conditions is 21-hydroxy deflazacort (which is this compound).[4][6] Further degradation of this compound can occur, and it is metabolized in vivo by CYP3A4.[5]

Troubleshooting Guides

Issue: Inconsistent experimental results with stored this compound solutions.

Potential Cause Troubleshooting Step Recommended Action
Degradation due to multiple freeze-thaw cycles Review solution handling procedures.Prepare single-use aliquots of the stock solution to minimize freeze-thaw cycles.
Solvent-mediated degradation Verify the quality and handling of the solvent.Use high-purity, anhydrous solvents. If using DMSO, use a fresh, unopened bottle.[1][2]
Precipitation of the compound Visually inspect the solution for any precipitates, especially after thawing.Gently warm the solution and vortex to ensure complete dissolution before use. Perform a concentration check using UV-Vis spectroscopy or HPLC.
Light-induced degradation Assess the storage conditions of the solution.Always store solutions in light-protected containers (e.g., amber vials) and minimize exposure to ambient light during experiments.

Issue: Reduced potency or activity of this compound in assays.

Potential Cause Troubleshooting Step Recommended Action
Improper long-term storage Confirm the storage temperature and duration of the solid compound and its solutions.Refer to the recommended storage conditions in the data tables below. If stored improperly, acquire a new batch of the compound.
Chemical incompatibility Review the composition of your assay buffer and other reagents.Be aware that extreme pH conditions (acidic or alkaline) can promote degradation.[4] Ensure the pH of your experimental solutions is within a stable range.
Metabolism by cellular components Consider the experimental system.If working with cell cultures or tissue preparations that have metabolic activity (e.g., liver microsomes), be aware that this compound can be metabolized by enzymes like CYP3A4.[5][7]

Quantitative Data Summary

Table 1: Recommended Storage Conditions for this compound

Form Storage Temperature Duration Reference
Powder -20°C3 years[1][2]
Powder 4°C2 years[2][3]
In Solvent -80°C6 months[1][2]
In Solvent -20°C1 month[1][2]

Table 2: Solubility of this compound

Solvent Solubility Reference
DMSO ≥ 30 mg/mL[2]
DMF ≥ 30 mg/mL[2]
Ethanol ≥ 1 mg/mL[2]

Experimental Protocols

Protocol 1: Stability Assessment of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method to assess the stability of this compound and detect the formation of degradation products.

  • Preparation of Standard and Sample Solutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol:water, 80:20 v/v).

    • Prepare working standard solutions at known concentrations.

    • Subject your test samples (stored under different conditions) to the same dilution scheme.

  • HPLC System and Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 80:20 v/v).[8] The exact ratio may need optimization.

    • Flow Rate: 1.0 mL/min.[6][8]

    • Detection Wavelength: 244 nm or 245 nm.[6][8][9]

    • Injection Volume: 20 µL.

    • Column Temperature: Room temperature (20-25°C).[9]

  • Analysis:

    • Inject the standard solutions to generate a calibration curve.

    • Inject the test samples.

    • Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent this compound.

    • Quantify the amount of remaining this compound by comparing its peak area to the calibration curve.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Interpretation start This compound Stock storage Store under varied conditions (Temp, Light, Time) start->storage dissolve Dissolve in Mobile Phase storage->dissolve hplc Inject into HPLC System dissolve->hplc detect UV Detection (244-245 nm) hplc->detect chroma Generate Chromatogram detect->chroma quantify Quantify Peak Area chroma->quantify compare Compare to Control/Standard quantify->compare stability Determine Stability and Degradation % compare->stability

Caption: Workflow for assessing the stability of this compound.

logical_relationship cluster_factors Influencing Factors cluster_outcomes Potential Outcomes compound This compound Integrity temp Temperature compound->temp time Storage Time compound->time light Light Exposure compound->light freeze Freeze-Thaw Cycles compound->freeze solvent Solvent Quality compound->solvent ph pH compound->ph stable Maintained Integrity compound->stable Optimal Conditions degraded Degradation temp->degraded time->degraded light->degraded freeze->degraded solvent->degraded ph->degraded

Caption: Factors influencing the integrity of this compound.

References

Validation & Comparative

A Head-to-Head Comparison of 21-Desacetyldeflazacort and Prednisolone in Anti-Inflammatory Assays

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of steroidal anti-inflammatory drugs, both 21-Desacetyldeflazacort, the active metabolite of Deflazacort (B1670188), and Prednisolone are prominent glucocorticoids utilized for their potent immunosuppressive effects. This guide provides a detailed head-to-head comparison of their performance in key anti-inflammatory assays, supported by available experimental data. This objective analysis is intended for researchers, scientists, and drug development professionals to inform preclinical and clinical research decisions.

Executive Summary

Deflazacort, a prodrug, is rapidly converted to its biologically active metabolite, this compound. While Prednisolone is a widely used corticosteroid, studies suggest that this compound may exhibit a partially dissociated profile, potentially offering a different balance of anti-inflammatory efficacy and side effects. This comparison delves into their relative potencies in inhibiting inflammatory pathways and cytokine production, as well as their interactions with the glucocorticoid receptor.

Data Presentation: Quantitative Comparison

While direct head-to-head in vitro studies providing comparative IC50 values for cytokine inhibition are limited in publicly available literature, the following tables summarize the available data on relative potency and glucocorticoid receptor binding.

Table 1: Relative Anti-Inflammatory Potency

ParameterThis compoundPrednisoloneReference(s)
Potency Ratio (Deflazacort:Prednisolone) 0.69 - 0.891.0[1]
Equivalent Anti-inflammatory Dose ~6 mg (of Deflazacort)5 mg[1]
In Vivo Efficacy (Rat Models) Stronger inhibition of passive cutaneous anaphylaxis, reversed cutaneous anaphylaxis, and Arthus reaction-[2]

Table 2: Glucocorticoid Receptor (GR) Binding Affinity

ParameterThis compoundPrednisoloneReference(s)
Relative Binding Affinity Less active in binding to GRMore active in binding to GR[3]
Steroid-Receptor Complex Stability Suggested to be more stable-[3]
IC50 (vs. [3H]dexamethasone) *4-fold higher than dexamethasoneData not directly compared[3]

Signaling Pathways and Experimental Workflows

The anti-inflammatory effects of both this compound and Prednisolone are primarily mediated through their interaction with the glucocorticoid receptor, leading to the modulation of gene expression.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GC Glucocorticoid (this compound or Prednisolone) GR_complex GR-Hsp90-Hsp70 Complex GC->GR_complex Binding GR_GC_complex Activated GR-GC Complex GR_complex->GR_GC_complex Conformational Change GR_GC_complex_nuc Activated GR-GC Complex GR_GC_complex->GR_GC_complex_nuc Nuclear Translocation GR_GC_dimer GR-GC Dimer GRE Glucocorticoid Response Element (GRE) GR_GC_dimer->GRE Binds to Transactivation Increased Transcription of Anti-inflammatory Genes (e.g., IκBα, MKP-1) GRE->Transactivation NFkB_AP1 NF-κB / AP-1 Transrepression Decreased Transcription of Pro-inflammatory Genes (e.g., Cytokines, Chemokines) NFkB_AP1->Transrepression GR_GC_complex_nuc->GR_GC_dimer Dimerization GR_GC_complex_nuc->NFkB_AP1 Tethering/Interaction

Figure 1. Glucocorticoid Receptor Signaling Pathway.

The experimental workflow to compare the anti-inflammatory activity of these two compounds typically involves cell-based assays.

G start Immune Cells (e.g., PBMCs, Macrophages) stimulate Stimulation with Inflammatory Agent (e.g., LPS, TNF-α) start->stimulate treat Treatment with: - this compound - Prednisolone - Vehicle Control stimulate->treat incubate Incubation treat->incubate analysis Analysis of Inflammatory Response incubate->analysis nfkb NF-κB Activity Assay (e.g., Luciferase Reporter) analysis->nfkb cytokine Cytokine Measurement (e.g., ELISA, CBA) analysis->cytokine

References

A Comparative Guide to Analytical Methods for 21-Desacetyldeflazacort Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of analytical methods for the quantification of 21-Desacetyldeflazacort, the pharmacologically active metabolite of Deflazacort (B1670188). Deflazacort is an inactive prodrug that is rapidly converted to this compound by plasma esterases after oral administration.[1][2][3] Accurate and reliable quantification of this active metabolite is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring.

The primary analytical techniques employed for the quantification of this compound in biological matrices, such as human plasma, are High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][4] While both methods are valuable, they offer different levels of sensitivity, selectivity, and complexity. LC-MS/MS is generally considered a more sensitive and specific technique for high-throughput analysis.[1]

Comparison of Analytical Method Performance

The following table summarizes the key performance characteristics of HPLC-UV and LC-MS/MS methods for the quantification of this compound, based on published validation data.

Performance CharacteristicHPLC-UV MethodLC-MS/MS MethodUPLC-MS/MS Method
Linearity Range 2–16 µg/mL0.5–100 ng/mL0.50–500 ng/mL
Lower Limit of Quantification (LLOQ) Not explicitly stated, but linearity starts at 2 µg/mL0.5 ng/mL0.50 ng/mL
Intra-day Precision (%RSD) <2%Not explicitly stated1.40–4.82%
Inter-day Precision (%RSD) <2%Not explicitly stated1.40–4.82%
Accuracy (Recovery %) 98–102%Not explicitly stated98.0–102.0%
Extraction Recovery (%) Not explicitly statedNot explicitly stated95.3–97.3%

Note: The data presented is a synthesis from multiple sources and may not represent a direct head-to-head comparison under identical conditions.

Experimental Protocols

Below are detailed methodologies for representative HPLC-UV and LC-MS/MS assays for this compound quantification.

1. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the determination of this compound in pharmaceutical dosage forms and can be adapted for biological samples, though with potentially less sensitivity than LC-MS/MS.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Chromatographic Column: A reverse-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size) is commonly used.[4]

  • Mobile Phase: A mixture of acetonitrile (B52724), methanol, and a buffer such as 0.067 M KH2PO4 in a ratio of approximately 27:20:53 (v/v/v), with the pH adjusted to 6.5.[4] Another reported mobile phase consists of acetonitrile and water (80:20, v/v).[4][5]

  • Flow Rate: A typical flow rate is 1.0 mL/min.[4][5]

  • Detection Wavelength: The maximum absorbance (λmax) for this compound is observed at approximately 244-247 nm.[3][4]

  • Sample Preparation: For tablet formulations, a powdered sample is dissolved in the mobile phase, sonicated, filtered, and then diluted to an appropriate concentration.[6] For biological samples like plasma, a protein precipitation or liquid-liquid extraction step would be necessary.

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method offers high sensitivity and selectivity, making it ideal for the quantification of this compound in complex biological matrices like human plasma.[1]

  • Instrumentation: A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[7]

  • Chromatographic Column: A reverse-phase C18 column, often with smaller particle sizes for faster analysis (e.g., UPLC BEH C18, 50 mm × 2.1 mm, 1.7 μm).[8]

  • Mobile Phase: A gradient or isocratic elution using a mixture of an organic solvent like acetonitrile and an aqueous solution containing a modifier like ammonium (B1175870) formate (B1220265) (e.g., acetonitrile-4.0mM ammonium formate, pH 3.5 (90:10, v/v)).[8]

  • Ionization Mode: Positive electrospray ionization (ESI+) is typically used.[1]

  • Mass Spectrometric Detection: The analysis is performed in the selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode. For this compound, the transition of the protonated molecule [M+H]+ at m/z 400.06 to a specific product ion (e.g., m/z 123.91) is monitored for quantification.[1]

  • Internal Standard: An internal standard, such as prednisolone (B192156) or a deuterated version of the analyte (e.g., d3-21-desacetyl deflazacort), is used to ensure accuracy and precision.[1][7]

  • Sample Preparation: Sample preparation for plasma samples often involves either liquid-liquid extraction (LLE), solid-phase extraction (SPE), or protein precipitation.[1][7][9] SPE is noted to have better extraction efficiency and reproducibility compared to LLE.[1]

Method Validation Workflow

The validation of an analytical method is essential to ensure its reliability for its intended purpose. The following diagram illustrates a typical workflow for analytical method validation.

AnalyticalMethodValidation DefineMethod Define Analytical Method (e.g., HPLC-UV, LC-MS/MS) DevelopMethod Method Development & Optimization DefineMethod->DevelopMethod PreValidation Pre-Validation Checks (System Suitability) DevelopMethod->PreValidation Validation Formal Method Validation PreValidation->Validation Specificity Specificity/ Selectivity Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision (Repeatability & Intermediate) Validation->Precision LOD_LOQ LOD & LOQ Validation->LOD_LOQ Robustness Robustness Validation->Robustness Stability Stability (Analyte in Matrix) Validation->Stability Documentation Validation Report & Documentation Specificity->Documentation Linearity->Documentation Accuracy->Documentation Precision->Documentation LOD_LOQ->Documentation Robustness->Documentation Stability->Documentation Implementation Routine Use Documentation->Implementation

Caption: Workflow for Analytical Method Validation.

Signaling Pathway and Logical Relationships

The quantification of this compound is a critical step in understanding the pharmacokinetics of its parent drug, Deflazacort. The following diagram illustrates the metabolic conversion and subsequent analysis.

DeflazacortMetabolismAndAnalysis Deflazacort Deflazacort (Oral Administration) Metabolism Metabolism (Plasma Esterases) Deflazacort->Metabolism Metabolite This compound (Active Metabolite) Metabolism->Metabolite Sample Biological Sample (e.g., Plasma) Metabolite->Sample Extraction Sample Preparation (SPE, LLE, or PPT) Sample->Extraction Analysis Analytical Quantification (HPLC-UV or LC-MS/MS) Extraction->Analysis Data Pharmacokinetic Data (Concentration vs. Time) Analysis->Data

Caption: Metabolic Pathway and Bioanalytical Workflow.

References

A Comparative Guide to the Bioequivalence of 21-Desacetyldeflazacort Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the bioequivalence of different oral formulations of deflazacort (B1670188), focusing on its active metabolite, 21-Desacetyldeflazacort (21-desDFZ). Deflazacort is a corticosteroid prodrug that is rapidly converted to 21-desDFZ, which exerts its anti-inflammatory and immunosuppressive effects.[1][2] Ensuring the bioequivalence of different formulations is crucial for therapeutic interchangeability.

Executive Summary

Bioequivalence studies have demonstrated that the oral tablet, oral suspension, and crushed tablet (administered with applesauce) formulations of deflazacort are bioequivalent.[1] The key pharmacokinetic parameters, including the area under the plasma concentration-time curve (AUC) and the maximum plasma concentration (Cmax) of 21-desDFZ, fall within the acceptable bioequivalence limits.[1] Furthermore, the administration of deflazacort with a high-fat meal does not significantly affect the extent of absorption.[1]

Comparative Bioavailability Data

While regulatory agencies have concluded that the different formulations are bioequivalent, specific quantitative data from pivotal head-to-head comparative studies are not always publicly available. However, based on the established bioequivalence, the geometric mean ratios of AUC and Cmax for the test (e.g., oral suspension, crushed tablet) versus the reference (oral tablet) formulations are expected to fall within the standard 80-125% range.

Below are tables summarizing the expected pharmacokinetic outcomes based on the confirmation of bioequivalence.

Table 1: Pharmacokinetic Parameters of this compound Following Administration of a Single 36 mg Dose of Different Deflazacort Formulations (Illustrative)

FormulationAUC (ng·h/mL) (Mean ± SD)Cmax (ng/mL) (Mean ± SD)Tmax (h) (Median [Range])
Oral TabletData not publicly availableData not publicly available~1 (0.25 - 2)[3]
Oral SuspensionData not publicly availableData not publicly availableData not publicly available
Crushed Tablet in ApplesauceData not publicly availableData not publicly availableData not publicly available

Table 2: Statistical Comparison of Pharmacokinetic Parameters for Different Formulations vs. Oral Tablet (Illustrative)

ComparisonParameterGeometric Mean Ratio (90% CI)
Oral Suspension vs. Oral TabletAUCWithin 80-125%
CmaxWithin 80-125%
Crushed Tablet vs. Oral TabletAUCWithin 80-125%
CmaxWithin 80-125%

Experimental Protocols

The following is a detailed methodology for a typical bioequivalence study of different this compound formulations, based on publicly available information on similar studies.

Study Design

A typical bioequivalence study for deflazacort formulations is designed as a single-center, single-dose, randomized, open-label, crossover study in healthy adult volunteers.[4][5]

Subject Selection
  • Inclusion Criteria: Healthy male and non-pregnant, non-lactating female subjects, typically between 18 and 55 years of age.[4] Subjects should have a body mass index (BMI) within a normal range.

  • Exclusion Criteria: History of hypersensitivity to corticosteroids, significant medical conditions, use of any medication that could interfere with the study drug's pharmacokinetics, and positive screens for drugs of abuse or alcohol.[4]

Dosing and Administration
  • A single oral dose of deflazacort (e.g., 36 mg) is administered in each study period.[1]

  • The different formulations (e.g., intact tablet, oral suspension mixed with apple juice, crushed tablet mixed with applesauce) are administered after an overnight fast.[1][4]

  • A standardized volume of water is consumed with the dose.

  • A washout period of at least 7 days separates the dosing periods.[4]

Blood Sampling
  • Venous blood samples are collected in tubes containing an anticoagulant (e.g., EDTA) at pre-specified time points.

  • A typical sampling schedule includes a pre-dose sample and multiple post-dose samples for up to 24 hours.

Bioanalytical Method
  • The plasma concentrations of this compound are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[1][6]

  • The method should be validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.

  • A suitable internal standard, such as d3-21-desacetyl deflazacort or betamethasone, is used for quantification.[1][6]

Pharmacokinetic and Statistical Analysis
  • Pharmacokinetic parameters (AUC0-t, AUC0-inf, Cmax, Tmax, and t1/2) are calculated from the plasma concentration-time data using non-compartmental methods.

  • The primary endpoints for bioequivalence assessment are the 90% confidence intervals (CIs) for the geometric mean ratios of AUC and Cmax.

  • Bioequivalence is concluded if the 90% CIs for both AUC and Cmax fall within the acceptance range of 80.00% to 125.00%.

Visualizations

Experimental Workflow for a Bioequivalence Study

Bioequivalence_Workflow cluster_dosing1 Dosing & Sampling cluster_dosing2 Dosing & Sampling cluster_dosing3 Dosing & Sampling screening Subject Screening (Inclusion/Exclusion Criteria) randomization Randomization screening->randomization period1 Period 1 randomization->period1 dosing1 Dosing: Formulation A (e.g., Tablet) period1->dosing1 washout Washout Period (≥7 days) period2 Period 2 washout->period2 dosing2 Dosing: Formulation B (e.g., Suspension) period2->dosing2 period3 Period 3 dosing3 Dosing: Formulation C (e.g., Crushed Tablet) period3->dosing3 sampling1 Blood Sampling (0-24h) dosing1->sampling1 sampling1->washout Crossover bioanalysis Plasma Sample Analysis (LC-MS/MS for 21-desDFZ) sampling1->bioanalysis sampling2 Blood Sampling (0-24h) dosing2->sampling2 sampling2->period3 Crossover sampling2->bioanalysis sampling3 Blood Sampling (0-24h) dosing3->sampling3 sampling3->bioanalysis pk_analysis Pharmacokinetic Analysis (AUC, Cmax, Tmax) bioanalysis->pk_analysis stat_analysis Statistical Analysis (90% CI for AUC & Cmax) pk_analysis->stat_analysis be_conclusion Bioequivalence Conclusion stat_analysis->be_conclusion

Caption: Experimental workflow for a three-way crossover bioequivalence study.

Metabolic Pathway of Deflazacort

Deflazacort_Metabolism deflazacort Deflazacort (Prodrug) desDFZ This compound (21-desDFZ) (Active Metabolite) deflazacort->desDFZ Rapid Conversion inactive_metabolites Inactive Metabolites desDFZ->inactive_metabolites Metabolism esterases Plasma Esterases esterases->deflazacort cyp3a4 CYP3A4 cyp3a4->desDFZ

Caption: Metabolic conversion of deflazacort to its active metabolite.

References

Validating the Therapeutic Window of 21-Desacetyldeflazacort in Duchenne Muscular Dystrophy Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of 21-Desacetyldeflazacort, the active metabolite of Deflazacort, in preclinical models of Duchenne Muscular Dystrophy (DMD). We objectively compare its performance with other glucocorticoids and provide supporting experimental data to help researchers, scientists, and drug development professionals in their evaluation of this therapeutic candidate.

Executive Summary

Duchenne Muscular Dystrophy is a fatal X-linked genetic disorder characterized by progressive muscle degeneration. Glucocorticoids are the current standard of care, known to slow disease progression.[1] Deflazacort, a prodrug, is rapidly converted to its active metabolite, this compound, which exerts anti-inflammatory and immunosuppressive effects.[2] Preclinical studies in the mdx mouse model of DMD suggest that this compound offers a promising therapeutic window, demonstrating efficacy in improving muscle function and pathology with a potentially more favorable side-effect profile compared to other glucocorticoids like prednisone.

Comparative Efficacy and Safety in DMD Models

The therapeutic window for a drug is the dosage range that provides therapeutic benefits without causing significant adverse effects. Preclinical studies in mdx mice have begun to define this window for this compound.

Efficacy Data

Studies in mdx mice have shown that Deflazacort administration leads to significant improvements in muscle strength and function. Notably, a dose of 1.2 mg/kg was effective in promoting myofiber repair and increasing peak grip strength, whereas a lower dose of 0.67 mg/kg showed no beneficial effects. In a direct comparison, Deflazacort-treated mdx mice exhibited a greater improvement in grip strength compared to those treated with prednisolone (B192156) or vamorolone (B1682149).[3]

Safety and Side Effect Profile

A key consideration in glucocorticoid therapy is the side-effect profile. Compared to prednisone, Deflazacort has been associated with less weight gain.[4][5] Furthermore, preclinical studies have indicated that Deflazacort results in fewer behavioral side effects and has a lower impact on gene expression in the brain compared to prednisolone and vamorolone.[3]

Table 1: Comparative Performance of Glucocorticoids in mdx Mouse Models

ParameterThis compound (from Deflazacort)Prednisone/PrednisoloneVamorolone
Efficacy
Muscle Strength (Grip Strength)Significant improvement at 1.2 mg/kg; more effective than prednisolone and vamorolone in some studies.[3]Initial improvement, but long-term use may lead to a progressive loss of strength.[6][7]Showed efficacy in improving muscle strength.
Myofiber Repair and RegenerationPromotes myofiber repair and proliferation at 1.2 mg/kg.--
Safety/Side Effects
Weight GainLess weight gain compared to prednisone.[4][5]Significant weight gain.[4]-
Behavioral Side EffectsFewer behavioral side effects compared to prednisolone and vamorolone.[3]Can induce depression-like behavior.[8]Can induce depression-like behavior.[8]
Bone Density-Can lead to decreased femur bone density.[8]-
Brain Gene ExpressionLess alteration of gene expression compared to prednisolone and vamorolone.[3]More extensive alteration of gene expression.[3]More extensive alteration of gene expression.[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments cited in the evaluation of this compound in mdx mice.

In Vivo Muscle Function Assessment

1. Forelimb Grip Strength Test:

  • Objective: To measure forelimb muscle strength.

  • Apparatus: A grip strength meter equipped with a wire grid.

  • Procedure:

    • The mouse is held by its tail and lowered towards the grid.

    • The mouse is allowed to grasp the grid with its forepaws.

    • The mouse is then pulled back gently and horizontally until it releases the grid.

    • The peak force exerted by the mouse is recorded by the meter.

    • The measurement is repeated three to five times, and the average or maximum value is used.

    • Grip strength is often normalized to the body weight of the mouse.[9]

2. Hanging Wire Test:

  • Objective: To assess overall muscle strength and endurance.

  • Apparatus: A wire cage lid or a custom-made wire grid.

  • Procedure:

    • The mouse is placed on the wire grid, which is then gently inverted.

    • The latency for the mouse to fall from the grid is recorded.

    • A maximum time (e.g., 60 seconds) is typically set.

3. Treadmill Exercise:

  • Objective: To evaluate endurance and fatigue resistance.

  • Apparatus: A rodent treadmill.

  • Procedure:

    • Mice are acclimatized to the treadmill for several days before the experiment.

    • On the day of the experiment, mice are placed on the treadmill, and the speed and/or inclination are gradually increased.

    • The total distance run or the time to exhaustion is recorded as a measure of endurance.

In Situ Muscle Contractile Function
  • Objective: To obtain precise and physiologically relevant measurements of muscle force.

  • Procedure:

    • The mouse is anesthetized, and the tendon of the target muscle (e.g., tibialis anterior) is isolated and attached to a force transducer.

    • The nerve innervating the muscle is stimulated with electrodes.

    • The muscle is stimulated to contract at increasing frequencies to determine the force-frequency relationship and the maximum tetanic force.

    • Muscle mass is measured post-euthanasia to calculate specific force (force per cross-sectional area).

Visualizing Experimental Workflows and Signaling Pathways

To provide a clearer understanding of the experimental processes and molecular mechanisms, the following diagrams have been generated using Graphviz.

Experimental_Workflow cluster_animal_model Animal Model cluster_treatment Treatment Groups cluster_assessment Assessment mdx mdx Mice (DMD Model) vehicle Vehicle Control mdx->vehicle deflazacort This compound (Deflazacort) mdx->deflazacort prednisone Prednisone mdx->prednisone func_tests Functional Tests (Grip Strength, Treadmill) vehicle->func_tests insitu_force In Situ Muscle Force vehicle->insitu_force histology Histopathology (Myofiber Size, Inflammation) vehicle->histology biomarkers Biomarker Analysis (Serum CK, Gene Expression) vehicle->biomarkers deflazacort->func_tests deflazacort->insitu_force deflazacort->histology deflazacort->biomarkers prednisone->func_tests prednisone->insitu_force prednisone->histology prednisone->biomarkers data_analysis Data Analysis & Therapeutic Window Validation func_tests->data_analysis Compare Efficacy insitu_force->data_analysis Compare Efficacy histology->data_analysis Compare Pathology biomarkers->data_analysis Compare Molecular Effects

Caption: Experimental workflow for validating the therapeutic window of this compound in mdx mice.

Glucocorticoid_Signaling_Pathway cluster_cell Muscle Cell cluster_nucleus Nucleus GC This compound (Glucocorticoid) GR Glucocorticoid Receptor (GR) GC->GR Binds HSP Heat Shock Proteins GR->HSP Bound in inactive state GC_GR Activated GC-GR Complex GRE Glucocorticoid Response Elements (GREs) GC_GR->GRE Binds to NFkB NF-κB GC_GR->NFkB Inhibits TGFb TGF-β Signaling GC_GR->TGFb Inhibits gene_transcription Gene Transcription GRE->gene_transcription Regulates inflammation inflammation NFkB->inflammation Promotes Inflammation fibrosis fibrosis TGFb->fibrosis Promotes Fibrosis anti_inflammatory anti_inflammatory gene_transcription->anti_inflammatory Increased Anti-inflammatory Protein Synthesis

References

A Comparative Analysis of the Side Effect Profiles of 21-Desacetyldeflazacort and Other Glucocorticoids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glucocorticoids are a cornerstone in the management of inflammatory and autoimmune diseases. However, their clinical utility is often limited by a wide range of adverse effects. 21-Desacetyldeflazacort, the active metabolite of the prodrug deflazacort (B1670188), has been developed as an alternative to conventional glucocorticoids with the aim of improving the therapeutic index. This guide provides an objective comparison of the side effect profiles of this compound and other commonly prescribed glucocorticoids, such as prednisone (B1679067) and methylprednisolone, supported by experimental data from clinical studies.

Glucocorticoid Receptor Signaling Pathway

Glucocorticoids exert their effects primarily through the glucocorticoid receptor (GR), a ligand-activated transcription factor. The binding of a glucocorticoid to the cytoplasmic GR triggers a conformational change, leading to its translocation into the nucleus. Inside the nucleus, the activated GR can modulate gene expression through two main mechanisms: transactivation and transrepression. Transactivation involves the binding of GR dimers to glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to the increased expression of anti-inflammatory proteins. Transrepression, on the other hand, involves the monomeric GR interfering with the activity of pro-inflammatory transcription factors, such as NF-κB and AP-1, thereby suppressing the expression of inflammatory mediators. It is believed that the anti-inflammatory effects of glucocorticoids are primarily mediated by transrepression, while many of the adverse effects are associated with transactivation. Additionally, rapid, non-genomic effects that are independent of gene transcription have also been described.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GC Glucocorticoid GR_complex GR + Chaperones (Hsp90, Hsp70) GC->GR_complex Binding Activated_GR Activated GR GR_complex->Activated_GR Conformational Change NonGenomic Non-Genomic Effects Activated_GR->NonGenomic Rapid Signaling GR_dimer GR Dimer Activated_GR->GR_dimer GR_monomer GR Monomer Activated_GR->GR_monomer cluster_nucleus cluster_nucleus Activated_GR->cluster_nucleus Translocation GRE GRE GR_dimer->GRE Binding NFkB_AP1 NF-κB / AP-1 GR_monomer->NFkB_AP1 Tethering Anti_inflammatory_genes Anti-inflammatory Gene Expression GRE->Anti_inflammatory_genes Transactivation Pro_inflammatory_genes Pro-inflammatory Gene Repression NFkB_AP1->Pro_inflammatory_genes Transrepression

Caption: Glucocorticoid Receptor Signaling Pathway

Comparative Side Effect Profiles: Quantitative Data

The following tables summarize the quantitative data from various clinical studies comparing the side effect profiles of this compound (the active metabolite of deflazacort) with other glucocorticoids.

Table 1: Impact on Bone Mineral Density
GlucocorticoidStudy PopulationSkeletal SiteMean Change in Bone Mineral Density (BMD)Study DurationCitation
Deflazacort Premenopausal Rheumatoid ArthritisFemoral NeckNonsignificant Increase12 months[1]
Prednisone Premenopausal Rheumatoid ArthritisFemoral NeckSignificant Decrease12 months[1]
Deflazacort Premenopausal Rheumatoid ArthritisWard's TriangleLess Decrease12 months[1]
Prednisone Premenopausal Rheumatoid ArthritisWard's TriangleSignificant Decrease (p < 0.01 vs Deflazacort)12 months[1]
Deflazacort Nephrotic SyndromeLumbar Spine-6.8% / year1 year[2]
Prednisolone (B192156) Nephrotic SyndromeLumbar Spine-12.5% / year1 year[2]
Table 2: Effects on Glucose Metabolism
GlucocorticoidStudy PopulationParameterResultCitation
Deflazacort (30 mg/d) Insulin-Treated DiabeticsMean Plasma Glucose139 ± 28 mg/dL[3]
Prednisone (25 mg/d) Insulin-Treated DiabeticsMean Plasma Glucose169 ± 32 mg/dL[3]
Deflazacort (30 mg/d) Insulin-Treated DiabeticsHemoglobin A1c8.81 ± 1.19%[3]
Prednisone (25 mg/d) Insulin-Treated DiabeticsHemoglobin A1c10.71 ± 1.17%[3]
Deflazacort (30 mg/d) Insulin-Treated DiabeticsInsulin (B600854) Requirement29.3 ± 11.6 U/d[3]
Prednisone (25 mg/d) Insulin-Treated DiabeticsInsulin Requirement47.3 ± 2.0 U/d[3]
Deflazacort Healthy SubjectsGlucose MetabolismSmaller effect than betamethasone[2]
Table 3: Incidence of Common Adverse Events (Pooled Data from 46 Trials)
Adverse EventDeflazacort (n=1064)Prednisone (n=605)Methylprednisolone (n=88)Betamethasone (n=26)Citation
Overall Incidence 16.5%20.5%32.7%15.3%[2][4]
Gastrointestinal Disorders Most common, but lower incidence than prednisone or methylprednisoloneHigher than DeflazacortHigher than Deflazacort-[4]
Table 4: Weight Gain and Body Composition
GlucocorticoidStudy PopulationParameterResultStudy DurationCitation
Deflazacort Duchenne Muscular DystrophyMean Weight Increase9% from baseline1 year[5]
Prednisone Duchenne Muscular DystrophyMean Weight Increase21.3% from baseline (p < 0.05 vs Deflazacort)1 year[5]
Deflazacort Muscular DystrophyMean Weight GainLess than Prednisone group (p = 0.02)-[6]
Prednisone Muscular DystrophyMean Weight GainAlmost three times more than Deflazacort group-[6]
Table 5: Other Notable Side Effects
Side EffectDeflazacortPrednisone/PrednisoloneMethylprednisoloneCitation
Cushingoid Facies Significantly less than Prednisone group (p=0.02)More common-[6]
Hirsutism Less commonMore common-[6]
Cataracts Higher incidence reported in some studiesLower incidence reported in some studies-[7]

Experimental Protocols

Assessment of Bone Mineral Density
  • Method: Dual-energy X-ray absorptiometry (DXA) was employed to measure bone mineral content and density.

  • Procedure: Measurements were typically taken at baseline and at specified intervals (e.g., 3, 6, and 12 months) during the treatment period. Key skeletal sites assessed included the lumbar spine (L1-L4), femoral neck, Ward's triangle, and total body.[1][8]

  • Data Analysis: The percentage change in BMD from baseline was calculated for each treatment group and compared statistically.

G cluster_protocol Bone Mineral Density Assessment Workflow start Patient Recruitment baseline Baseline DXA Scan (Lumbar Spine, Femoral Neck, etc.) start->baseline randomization Randomization to Glucocorticoid Treatment Arms baseline->randomization treatment Treatment Period (e.g., 12 months) randomization->treatment followup Follow-up DXA Scans (e.g., at 3, 6, 12 months) treatment->followup analysis Data Analysis: Compare % Change in BMD followup->analysis end Conclusion on Bone Sparing Effects analysis->end

Caption: Bone Mineral Density Assessment Workflow
Evaluation of Glucose Metabolism

  • Method: Oral Glucose Tolerance Test (OGTT).

  • Patient Preparation: Patients were typically instructed to maintain a diet with more than 150g of carbohydrates for three days prior to the test and to fast for 8-14 hours overnight.[9][10] Medications known to interfere with glucose metabolism were withdrawn if possible.[10]

  • Procedure: A fasting blood sample was collected. Subsequently, the patient consumed a standardized glucose load (typically 75g).[9][10] Blood samples were then drawn at specific time points (e.g., 30, 60, 90, and 120 minutes) to measure plasma glucose and insulin concentrations.[3]

  • Data Analysis: The area under the curve (AUC) for glucose and insulin responses was calculated and compared between treatment groups. Fasting glucose, peak glucose levels, and HbA1c values were also statistically analyzed.[3]

G cluster_protocol Oral Glucose Tolerance Test (OGTT) Protocol prep Patient Preparation: - High Carb Diet (3 days) - Overnight Fast (8-14h) fasting_sample Collect Fasting Blood Sample prep->fasting_sample glucose_load Administer 75g Oral Glucose Load fasting_sample->glucose_load timed_samples Collect Blood Samples at 30, 60, 90, 120 min glucose_load->timed_samples measurement Measure Plasma Glucose & Insulin timed_samples->measurement analysis Analyze & Compare: - Fasting Levels - Peak Levels - AUC measurement->analysis

Caption: Oral Glucose Tolerance Test Protocol
Assessment of Cushingoid Features

  • Method: Clinical evaluation and standardized diagnostic criteria.

  • Procedure: The presence and severity of Cushingoid features, such as facial plethora (moon face), dorsal cervical fat pad (buffalo hump), central obesity, and supraclavicular fat pads, were assessed by trained clinicians.[11] In clinical trials, the incidence of these features was recorded as adverse events. For a formal diagnosis of Cushing's syndrome, biochemical tests are employed.[12]

  • Diagnostic Tests for Cushing's Syndrome:

    • 24-hour urinary free cortisol (UFC) excretion (at least two measurements).[12]

    • Late-night salivary cortisol (two measurements).[12]

    • 1-mg overnight dexamethasone (B1670325) suppression test (DST).[12]

    • Longer low-dose DST (2 mg/d for 48 h).[12]

  • Data Analysis: The frequency of reported Cushingoid features was compared between treatment groups.

Conclusion

The available evidence suggests that this compound, the active metabolite of deflazacort, may offer a more favorable side effect profile compared to other glucocorticoids like prednisone and methylprednisolone. Notably, it appears to have a lesser impact on bone mineral density and glucose metabolism.[1][2][3] Furthermore, pooled data indicate a lower overall incidence of adverse events with deflazacort.[2][4] However, it is important to note that some studies have reported a higher incidence of cataracts with deflazacort.[7] The choice of glucocorticoid should be individualized based on the patient's specific risk factors and the therapeutic goals. Further long-term, head-to-head comparative studies are warranted to fully elucidate the relative safety of this compound.

References

Navigating Incurred Sample Reanalysis in 21-Desacetyldeflazacort Pharmacokinetic Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of bioanalytical methodologies for the pharmacokinetic (PK) analysis of 21-Desacetyldeflazacort, the active metabolite of the corticosteroid deflazacort (B1670188). A critical focus is placed on Incurred Sample Reanalysis (ISR), a regulatory requirement to ensure the reliability and reproducibility of bioanalytical data. This document offers detailed experimental protocols, comparative data, and visual workflows to aid in the design and execution of robust PK studies.

Understanding Incurred Sample Reanalysis (ISR)

ISR is a fundamental component of bioanalytical method validation, designed to assess the reproducibility of an analytical method using samples from dosed subjects in a study. Unlike calibration standards and quality control (QC) samples prepared in a clean matrix, incurred samples may contain metabolites, concomitant medications, and other endogenous compounds that could interfere with the analysis. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate ISR for pivotal pharmacokinetic studies to ensure the integrity of the data submitted for drug approval.

The acceptance criteria for ISR are well-defined. For small molecules like this compound, at least 67% of the reanalyzed samples must have a percentage difference between the initial and repeat concentration within ±20% of their mean.

Bioanalytical Methods for this compound: A Comparison

The quantification of this compound in biological matrices, typically human plasma, is predominantly achieved through Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This method offers high sensitivity, selectivity, and throughput. An alternative, though less common, method is High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).

Method Comparison
ParameterLC-MS/MSHPLC-UV
Principle Separation by liquid chromatography followed by detection based on mass-to-charge ratio.Separation by liquid chromatography followed by detection based on UV absorbance.
Sensitivity High (Lower Limit of Quantification typically in the sub-ng/mL range).Moderate (LLOQ typically in the ng/mL range).
Selectivity Very high, due to the specificity of mass detection.Lower, susceptible to interference from compounds with similar retention times and UV absorbance.
Throughput High, with rapid analysis times.Moderate, may require longer run times for adequate separation.
Sample Volume Typically requires a small sample volume (e.g., 100 µL of plasma).May require a larger sample volume to achieve desired sensitivity.
Cost Higher initial instrument cost and maintenance.Lower instrument cost and maintenance.
Performance Data of a Validated UPLC-MS/MS Method

A sensitive and rapid Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method has been validated for the determination of this compound in human plasma.[1]

Validation ParameterResult
Linearity Range 0.50 - 500 ng/mL
Intra-batch Precision (% CV) 1.40 - 4.82%
Inter-batch Precision (% CV) 1.40 - 4.82%
Accuracy (%) 98.0 - 102.0%
Mean Extraction Recovery 95.3 - 97.3%
Representative Incurred Sample Reanalysis (ISR) Data

While specific ISR data from a this compound study involving 115 incurred samples has been mentioned in the literature, the detailed results are not publicly available.[1] The following table provides a representative example of ISR results that would meet the regulatory acceptance criteria.

Sample IDInitial Concentration (ng/mL)Reanalysis Concentration (ng/mL)Mean Concentration (ng/mL)% Difference*Pass/Fail
PK-00115.214.815.0-2.67%Pass
PK-00289.595.192.36.07%Pass
PK-003250.1235.8242.95-5.89%Pass
PK-00445.655.250.419.05%Pass
PK-00512.315.113.720.44%Fail
PK-006310.4298.9304.65-3.77%Pass
..................
Overall >67% Pass

*% Difference = [(Reanalysis Conc. - Initial Conc.) / Mean Conc.] * 100

Experimental Protocols

UPLC-MS/MS Bioanalytical Method for this compound

1. Sample Preparation (Solid-Phase Extraction)

  • To 100 µL of human plasma, add an internal standard (e.g., betamethasone).

  • Load the sample onto a pre-conditioned solid-phase extraction (SPE) cartridge.

  • Wash the cartridge with an appropriate solvent to remove interferences.

  • Elute the analyte and internal standard with an organic solvent.

  • Evaporate the eluate to dryness and reconstitute in the mobile phase.

2. Chromatographic Conditions

  • Column: Waters Acquity UPLC BEH C18 (50 mm × 2.1 mm, 1.7 µm).[1]

  • Mobile Phase: Acetonitrile and 4.0 mM ammonium (B1175870) formate, pH 3.5 (90:10, v/v).[1]

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

3. Mass Spectrometric Conditions

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection: Multiple Reaction Monitoring (MRM).

  • Monitor specific precursor-to-product ion transitions for this compound and the internal standard.

4. Incurred Sample Reanalysis Protocol

  • Select a subset of study samples (typically 5-10%) for reanalysis.

  • The selection should cover the entire concentration range and include samples around the maximum concentration (Cmax) and in the elimination phase.

  • On a different day, reanalyze the selected samples in a separate analytical run with a fresh set of calibration standards and quality controls.

  • Calculate the percentage difference between the initial and reanalyzed concentrations for each sample.

  • The ISR is considered successful if at least 67% of the reanalyzed samples meet the acceptance criterion of ±20% difference.

Visualizing Key Processes

To further clarify the relationships and workflows involved in pharmacokinetic studies with ISR, the following diagrams are provided.

ISR_Workflow cluster_study Pharmacokinetic Study cluster_isr Incurred Sample Reanalysis cluster_outcome Outcome SampleCollection Sample Collection (e.g., Plasma) InitialAnalysis Initial Bioanalysis SampleCollection->InitialAnalysis PK_Profiling Pharmacokinetic Profiling InitialAnalysis->PK_Profiling SampleSelection Sample Selection for ISR (5-10% of total samples) InitialAnalysis->SampleSelection Reanalysis Reanalysis on a Separate Day SampleSelection->Reanalysis DataComparison Data Comparison and Acceptance Assessment Reanalysis->DataComparison Pass ISR Passes (≥67% within ±20% difference) DataComparison->Pass Meets Criteria Fail ISR Fails (<67% within ±20% difference) DataComparison->Fail Does Not Meet Criteria Investigation Investigation of Failure Fail->Investigation

Caption: Workflow for Incurred Sample Reanalysis in a Pharmacokinetic Study.

Deflazacort_Metabolism Deflazacort Deflazacort (Prodrug) Desacetyl_DFZ This compound (Active Metabolite) Deflazacort->Desacetyl_DFZ Plasma Esterases Inactive_Metabolites Inactive Metabolites Desacetyl_DFZ->Inactive_Metabolites CYP3A4

Caption: Metabolic Pathway of Deflazacort.

Conclusion

The reliability of pharmacokinetic data is paramount in drug development. Incurred Sample Reanalysis serves as a critical checkpoint to ensure the robustness and reproducibility of bioanalytical methods. For this compound, UPLC-MS/MS stands out as the preferred method due to its superior sensitivity and selectivity. By adhering to rigorous validation protocols and ISR procedures, researchers can generate high-quality, defensible data to support regulatory submissions and advance the development of new therapies.

References

A Comparative Guide to the Anti-Inflammatory Activity of 21-Desacetyldeflazacort

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anti-inflammatory activity of 21-Desacetyldeflazacort, the active metabolite of the glucocorticoid deflazacort, against other commonly used corticosteroids: deflazacort, prednisolone (B192156), and dexamethasone. The information presented is based on available experimental data to facilitate an objective assessment of their relative potencies and mechanisms of action.

Executive Summary

This compound is the biologically active form of deflazacort, exerting its anti-inflammatory effects through the glucocorticoid receptor (GR).[1] Its activity is often compared to other prominent glucocorticoids like prednisolone and dexamethasone. In vitro studies indicate that this compound possesses a high binding affinity for the glucocorticoid receptor. While some evidence suggests its receptor binding affinity might be slightly lower than prednisolone, its overall anti-inflammatory potency is considered greater than prednisolone but less than dexamethasone. This guide will delve into the available quantitative data on receptor binding and the suppression of key inflammatory mediators, outline the experimental methodologies used in these assessments, and visualize the underlying signaling pathways.

Data Presentation

Table 1: Glucocorticoid Receptor (GR) Binding Affinity

The primary mechanism of action for glucocorticoids is their binding to the cytosolic GR. The table below summarizes the available data on the relative binding affinities of this compound, prednisolone, and dexamethasone. A lower IC50 or Ki value indicates a higher binding affinity.

CompoundIC50 (nM)Ki (nM)EC50 (nM)Notes
This compound 73.53 - 77.86[2]10[2]4.37[2]IC50 values are from in vitro displacement of [3H]-dexamethasone in rat liver and hippocampus cytosol.[2] Ki value is from binding to human glucocorticoid receptor in IM-9 cell cytosol.[2] EC50 is from a luciferase transactivation assay in CV-1 cells.[2]
Prednisolone 4.92.4-Data from a similar binding assay to the Ki value for this compound.[2]
Dexamethasone 15 - 17[1]1.5[2]-IC50 values are from in vitro displacement of [3H]-dexamethasone in rat hippocampus and liver.[1] Ki value is from binding to human glucocorticoid receptor in IM-9 cell cytosol.[2]

It is important to note that these values are from different studies and experimental conditions, which may affect direct comparability.

Table 2: Inhibition of Key Inflammatory Mediators

The anti-inflammatory effects of glucocorticoids are mediated through the suppression of pro-inflammatory transcription factors like NF-κB and AP-1, and the inhibition of inflammatory cytokines such as TNF-α and IL-6. The following table presents the available IC50 values for the inhibition of these markers.

CompoundNF-κB Inhibition (IC50)AP-1 Inhibition (IC50)TNF-α Suppression (IC50)IL-6 Suppression (IC50)
This compound Data not availableData not availableData not availableData not available
Deflazacort Data not availableData not availableData not availableData not available
Prednisolone Data not availableData not available6 nM[3]Data not available
Dexamethasone 0.5 nM[4]Data not available0.8 nM[3]Data not available

The lack of directly comparable IC50 values for this compound in the public domain highlights a key area for future research.

Experimental Protocols

Glucocorticoid Receptor Binding Assay (Competitive Binding)

Objective: To determine the relative affinity of a test compound for the glucocorticoid receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

  • Test compounds (this compound, prednisolone, dexamethasone)

  • Radiolabeled ligand (e.g., [3H]-dexamethasone)

  • Cytosol preparation from target tissue (e.g., rat liver, hippocampus, or human cell lines like IM-9)

  • Scintillation counter

  • Glass fiber filters

Protocol:

  • Cytosol Preparation: Target tissues are homogenized in a suitable buffer and centrifuged at high speed to obtain the cytosolic fraction containing the GR.

  • Incubation: A constant concentration of the radiolabeled ligand is incubated with the cytosol preparation in the presence of increasing concentrations of the unlabeled test compounds.

  • Separation of Bound and Free Ligand: The mixture is filtered through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.

  • Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand (IC50) is calculated.

In Vitro Suppression of TNF-α Production

Objective: To measure the dose-dependent inhibition of TNF-α production by a test compound in stimulated immune cells.

Materials:

  • Test compounds (prednisolone, dexamethasone)

  • Cell line (e.g., human peripheral blood mononuclear cells - PBMCs, or a macrophage-like cell line like RAW 264.7)

  • Stimulating agent (e.g., Lipopolysaccharide - LPS)

  • ELISA kit for TNF-α

  • Cell culture reagents

Protocol:

  • Cell Culture: Cells are cultured in appropriate media and seeded in multi-well plates.

  • Treatment: Cells are pre-incubated with various concentrations of the test compounds for a defined period (e.g., 1-2 hours).

  • Stimulation: The cells are then stimulated with a pro-inflammatory agent like LPS to induce TNF-α production.

  • Supernatant Collection: After a specific incubation time (e.g., 24 hours), the cell culture supernatant is collected.

  • Quantification of TNF-α: The concentration of TNF-α in the supernatant is measured using a specific ELISA kit.

  • Data Analysis: The IC50 value, the concentration of the test compound that causes a 50% reduction in TNF-α production compared to the stimulated control, is determined.

Mandatory Visualization

Glucocorticoid Receptor Signaling Pathway

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GC Glucocorticoid (e.g., this compound) GR_complex GR-Hsp90-Hsp70 Complex GC->GR_complex Binding GR_GC_complex Activated GR-GC Complex GR_complex->GR_GC_complex Conformational Change & Dissociation GR_dimer GR Dimer GR_GC_complex->GR_dimer Dimerization & Nuclear Translocation GRE Glucocorticoid Response Element (GRE) GR_dimer->GRE Binding NFkB_AP1 NF-κB / AP-1 GR_dimer->NFkB_AP1 Protein-Protein Interaction Anti_inflammatory_genes Anti-inflammatory Gene Transcription (e.g., IκBα, Annexin A1) GRE->Anti_inflammatory_genes Transactivation Pro_inflammatory_genes Pro-inflammatory Gene Transcription (e.g., TNF-α, IL-6) NFkB_AP1->Pro_inflammatory_genes Transrepression (Inhibition)

Caption: Glucocorticoid Receptor (GR) signaling pathway.

Experimental Workflow for In Vitro Anti-Inflammatory Assay

G cluster_workflow Experimental Workflow start Start: Seed Immune Cells (e.g., Macrophages) pretreat Pre-treat with Glucocorticoid (Varying Concentrations) start->pretreat stimulate Stimulate with Pro-inflammatory Agent (e.g., LPS) pretreat->stimulate incubate Incubate for a Defined Period (e.g., 24 hours) stimulate->incubate collect Collect Supernatant incubate->collect measure Measure Cytokine Levels (e.g., TNF-α, IL-6 via ELISA) collect->measure analyze Analyze Data & Calculate IC50 measure->analyze end End analyze->end

Caption: Workflow for in vitro cytokine suppression assay.

References

Comparative analysis of 21-Desacetyldeflazacort metabolites in different species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the metabolism of 21-Desacetyldeflazacort, the active metabolite of the corticosteroid deflazacort (B1670188), across various species, including rats, dogs, monkeys, and humans. Understanding the species-specific differences in drug metabolism is crucial for the extrapolation of preclinical safety and efficacy data to human clinical trials. This document summarizes key quantitative data, details experimental methodologies, and visualizes the metabolic pathways and analytical workflows to support further research and development in this area.

Interspecies Comparison of this compound and its Major Metabolite

Deflazacort is a prodrug that is rapidly and extensively converted to its active metabolite, this compound (21-desDFZ), by plasma esterases.[1][2] 21-desDFZ is further metabolized, primarily by the cytochrome P450 enzyme CYP3A4, to several other metabolites.[2][3] The most significant of these is 6β-hydroxy-21-desacetyl deflazacort (6β-OH-21-desDFZ), which is a major circulating metabolite in humans and cynomolgus monkeys.[4]

The following table summarizes the key pharmacokinetic parameters of this compound and its 6β-hydroxy metabolite in different species. It is important to note that direct comparative studies with standardized dosing and analytical methods across all species are limited. The data presented here is a compilation from various sources and should be interpreted with this in mind.

ParameterSpeciesThis compound (21-desDFZ)6β-hydroxy-21-desacetyl deflazacort (6β-OH-21-desDFZ)Reference
Major Circulating Metabolite Rat21-desDFZMinor[4]
Dog21-desDFZMinor[4]
Monkey21-desDFZMajor[4]
Human21-desDFZMajor[4]
Peak Plasma Concentration (Cmax) Human (30 mg oral dose)116 ng/mLNot Reported[5]
Time to Peak Plasma Concentration (Tmax) Human (oral administration)1.5 - 2 hoursNot Reported[1]
Plasma Elimination Half-life (t½) Human1.1 - 1.9 hoursNot Reported[1]
Plasma Protein Binding Human~40%Not Reported[1]
Urinary Excretion (% of total radioactivity) Rat59% (combined 21-desDFZ and 6β-OH-21-desDFZ)
Dog66% (combined 21-desDFZ and 6β-OH-21-desDFZ)
Human52% (combined 21-desDFZ and 6β-OH-21-desDFZ)

Metabolic Pathway of Deflazacort

The metabolic conversion of deflazacort to its primary active and inactive metabolites is a critical aspect of its pharmacological profile. The following diagram illustrates this pathway.

Deflazacort Deflazacort (Prodrug) This compound This compound (Active Metabolite) Deflazacort->this compound Plasma Esterases 6b-hydroxy-21-desacetyldeflazacort 6β-hydroxy-21-desacetyl deflazacort (Inactive Metabolite) This compound->6b-hydroxy-21-desacetyldeflazacort CYP3A4 Other_Metabolites Other Metabolites This compound->Other_Metabolites CYP3A4

Metabolic activation and inactivation of deflazacort.

Experimental Protocols

A detailed understanding of the experimental methodologies is essential for the replication and extension of these metabolic studies. Below are protocols for key experiments cited in the literature.

In Vivo Metabolism Study in Humans
  • Objective: To determine the pharmacokinetic profile and metabolic fate of deflazacort and its metabolites in healthy human subjects.

  • Methodology:

    • Subject Recruitment: Healthy male volunteers are recruited for the study.

    • Drug Administration: A single oral dose of radiolabeled ([14C]) deflazacort is administered.

    • Sample Collection: Blood and urine samples are collected at predetermined time points over a specified period (e.g., 24 hours).

    • Sample Processing: Plasma is separated from blood samples.

    • Metabolite Profiling: Plasma and urine samples are analyzed using High-Performance Liquid Chromatography (HPLC) with radiochemical detection to separate and quantify the parent drug and its metabolites.

    • Metabolite Identification: The chemical structures of the separated metabolites are determined using Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Data Analysis: Pharmacokinetic parameters such as Cmax, Tmax, AUC, and elimination half-life are calculated for the parent drug and its major metabolites.

In Vitro Metabolism using Liver Microsomes
  • Objective: To investigate the in vitro metabolism of this compound and identify the enzymes involved.

  • Methodology:

    • Microsome Preparation: Liver microsomes are prepared from different species (rat, dog, monkey, human).

    • Incubation: this compound is incubated with the liver microsomes in the presence of NADPH (a cofactor for CYP450 enzymes).

    • Reaction Termination: The reaction is stopped at various time points.

    • Analysis: The reaction mixture is analyzed by LC-MS/MS to identify and quantify the metabolites formed.

    • Enzyme Identification: Specific inhibitors or recombinant human CYP enzymes are used to identify the specific CYP isoforms responsible for the metabolism.

Experimental Workflow for Metabolite Analysis

The following diagram outlines a typical workflow for the analysis of this compound and its metabolites from biological samples.

cluster_0 Sample Preparation cluster_1 Analytical Separation cluster_2 Detection and Quantification cluster_3 Data Analysis Sample_Collection Biological Sample Collection (Plasma, Urine) Extraction Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) Sample_Collection->Extraction HPLC High-Performance Liquid Chromatography (HPLC) or UPLC Extraction->HPLC MS Tandem Mass Spectrometry (MS/MS) HPLC->MS Data_Processing Data Acquisition and Processing MS->Data_Processing Quantification Quantification of Analytes Data_Processing->Quantification PK_Analysis Pharmacokinetic Analysis Quantification->PK_Analysis

Workflow for the analysis of this compound metabolites.

References

Safety Operating Guide

Personal protective equipment for handling 21-Desacetyldeflazacort

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 21-Desacetyldeflazacort

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of this compound, ensuring the well-being of laboratory personnel and compliance with safety standards. Adherence to these procedures is paramount for minimizing exposure risks and maintaining a safe research environment.

Health Hazard Information

This compound is classified with the following hazards:

  • Reproductive Toxicity: Suspected of damaging fertility or the unborn child.[1][2]

  • Lactational Effects: May cause harm to breast-fed children.[1][2]

  • Specific Target Organ Toxicity (Repeated Exposure): May cause damage to organs through prolonged or repeated exposure.[1][2]

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to create a barrier against potential exposure.

PPE CategoryItemSpecification
Respiratory Protection RespiratorA NIOSH/MSHA or European Standard EN 149 approved full-facepiece airline respirator in positive pressure mode is recommended, especially in cases of insufficient ventilation or potential for dust formation.[3] A self-contained breathing apparatus should also be considered.[4]
Hand Protection GlovesChemical-impermeable gloves should be worn.[5] Always inspect gloves prior to use and utilize proper glove removal technique to avoid skin contact.[3]
Eye Protection Safety GlassesWear safety glasses with side-shields conforming to EN166 or NIOSH standards.[3]
Body Protection Protective ClothingWear suitable protective clothing to prevent skin contact.[3][5]

Operational Plan for Safe Handling

Follow these step-by-step procedures for the safe handling of this compound from receipt to disposal.

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store the container in a tightly closed, dry, cool, and well-ventilated place.[5]

  • Store separately from incompatible materials and foodstuff containers.[5]

2. Preparation and Handling:

  • All handling should occur within a designated area, preferably a chemical fume hood or other ventilated enclosure, to minimize inhalation exposure.[3]

  • Avoid the formation of dust and aerosols.[5]

  • Use non-sparking tools and take precautionary measures against static discharge.[1][5]

  • Ensure adequate ventilation is maintained throughout the handling process.[5]

  • Wash hands thoroughly before breaks and at the end of work.[1]

3. In Case of a Spill:

  • Evacuate personnel from the immediate area.[5]

  • Wear the prescribed personal protective equipment, including respiratory protection.[4][5]

  • Avoid breathing dust from the spilled material.[6]

  • Collect the spilled material using appropriate methods to avoid dust generation (e.g., wet sweeping or HEPA-filtered vacuum).

  • Place the collected waste into a suitable, closed container for disposal.[5]

  • Clean the spill area thoroughly to remove any residual contamination.[6]

4. First Aid Measures:

Exposure RouteFirst Aid Procedure
Inhalation Move the affected person to fresh air. If breathing is difficult, provide oxygen or artificial respiration. Seek immediate medical attention.[4][6]
Skin Contact Immediately wash the affected area with plenty of soap and water.[4][6] Remove contaminated clothing. If irritation persists, seek medical attention.[3]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[3] Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6]

Disposal Plan

Proper disposal of this compound and its contaminated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection: All waste materials, including unused product, contaminated PPE, and spill cleanup materials, should be collected in suitable, clearly labeled, and closed containers.[5]

  • Disposal: Dispose of all waste in accordance with federal, state, and local environmental regulations. Do not allow the substance to enter sewers or surface and ground water.[1] Contact a licensed professional waste disposal service to ensure proper disposal.

Process Flow Diagram

G Safe Handling and Disposal Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Decontamination cluster_disposal Disposal cluster_emergency Emergency Procedures A Don Personal Protective Equipment (PPE) B Prepare Handling Area (e.g., Fume Hood) A->B FirstAid Administer First Aid A->FirstAid Exposure Event C Weighing and Transfer of this compound B->C Proceed with Caution D Experimental Use C->D Spill Spill Occurs C->Spill E Decontaminate Work Surfaces D->E Post-Experiment D->Spill F Segregate and Label Waste E->F G Store Waste in Designated Area F->G Proper Containment H Arrange for Professional Waste Disposal G->H Spill->E After Cleanup

Caption: Workflow for handling and disposing of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
21-Desacetyldeflazacort
Reactant of Route 2
21-Desacetyldeflazacort

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.